molecular formula C15H18FNO2 B041659 3-(p-Fluorobenzoyloxy)tropane CAS No. 1392492-03-3

3-(p-Fluorobenzoyloxy)tropane

Número de catálogo: B041659
Número CAS: 1392492-03-3
Peso molecular: 263.31 g/mol
Clave InChI: YXDFSLSXLYAAPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(p-Fluorobenzoyloxy)tropane (4-Fluorotropacocaine) is a synthetic tropane alkaloid derivative of significant interest in scientific research. This compound, with the molecular formula C₁₅H₁₈FNO₂ and a molar mass of 263.31 g/mol, is structurally analogous to cocaine and acts primarily as a local anesthetic . Research Applications & Value: • Neuroscience & Receptor Studies: The compound has been investigated as a potential candidate for developing radiolabeled agents, useful in probing receptor binding and function in neurological research . • Forensic Science & Analytical Reference: It serves as a critical analytical standard for the identification and quantification of novel psychoactive substances (NPS) in forensic casework, first being detected in the European market in 2008 . Its well-characterized profile is essential for reliable gas chromatography-mass spectrometry (GC-MS) analysis. • Pharmacological Profiling: As a cocaine analogue with reported approximately 30% of its stimulant potency but similar local anesthetic potency, it is a subject of study for comparative structure-activity relationships (SAR) within the tropane class . WARNING: This product is strictly for research purposes in controlled laboratory settings. It is NOT intended for human or veterinary use of any kind. Handling should only be performed by qualified professionals, with appropriate personal protective equipment (PPE) and in accordance with local health and safety regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFSLSXLYAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023632
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498558-69-3
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(p-Fluorobenzoyloxy)tropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and biological activity of the tropane (B1204802) derivative, 3-(p-Fluorobenzoyloxy)tropane. This compound, a structural analog of cocaine, is of significant interest in neuroscience and pharmacology due to its interaction with the dopamine (B1211576) transporter (DAT). This document details the stereospecific synthesis of its 3α and 3β isomers, provides a summary of their characterization data, and outlines the experimental protocols for their preparation and analysis.

Introduction

This compound is a synthetic compound featuring the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, leading to stimulant effects. The stereochemistry at the C-3 position of the tropane ring significantly influences its binding affinity for the DAT, with the 3β-isomer demonstrating higher potency. This document will focus on the synthesis and characterization of both the 3α and 3β stereoisomers.

Synthesis of this compound Isomers

The synthesis of this compound is achieved through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is dictated by the choice of the starting tropane alcohol.[2][3][4] The 3α-isomer is synthesized from tropine (B42219), while the 3β-isomer is prepared from pseudotropine.[2][4]

Synthesis of 3α-(p-Fluorobenzoyloxy)tropane

The 3α-isomer is synthesized by the reaction of tropine with 4-fluorobenzoyl chloride in an anhydrous solvent.

Reaction Scheme:

G cluster_reactants tropine Tropine arrow1 plus1 + fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride product 3α-(p-Fluorobenzoyloxy)tropane arrow1->product Anhydrous Solvent (e.g., Dichloromethane) side_product + HCl

Caption: Synthesis of 3α-(p-Fluorobenzoyloxy)tropane.

Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

Similarly, the 3β-isomer is synthesized by reacting pseudotropine with 4-fluorobenzoyl chloride in an anhydrous solvent.

Reaction Scheme:

G cluster_reactants pseudotropine Pseudotropine arrow1 plus1 + fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride product 3β-(p-Fluorobenzoyloxy)tropane arrow1->product Anhydrous Solvent (e.g., Dichloromethane) side_product + HCl

Caption: Synthesis of 3β-(p-Fluorobenzoyloxy)tropane.

Characterization Data

The 3α and 3β isomers of this compound can be distinguished by various analytical techniques. While their electron-impact mass spectra are nearly identical, they are separable by gas chromatography (GC), and ¹⁹F NMR spectroscopy is a particularly useful tool for their differentiation.[5][6][7][8]

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₅H₁₈FNO₂
Molar Mass263.31 g/mol [2]
AppearanceWhite crystalline solid
Spectroscopic and Chromatographic Data (Predicted and Reported)
Analysis3α-isomer3β-isomer
¹H NMR Distinct chemical shifts and coupling constants for the C-3 proton due to the axial orientation of the p-fluorobenzoyloxy group.[2]Distinct chemical shifts and coupling constants for the C-3 proton due to the equatorial orientation of the p-fluorobenzoyloxy group.[2]
¹³C NMR Unique resonances for the tropane ring carbons, particularly C-3.Unique resonances for the tropane ring carbons, particularly C-3.
¹⁹F NMR A distinct chemical shift for the fluorine atom.[5][6][7][8]A different and distinct chemical shift for the fluorine atom compared to the 3α-isomer.[5][6][7][8]
GC Retention Time Separable from the 3β-isomer.[5][6][7][8]Separable from the 3α-isomer.[5][6][7][8]
Mass Spectrometry (EI) Nearly identical fragmentation pattern to the 3β-isomer.[5][6][7][8]Nearly identical fragmentation pattern to the 3α-isomer.[5][6][7][8]

Biological Activity: Dopamine Transporter Inhibition

This compound acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing its concentration and prolonging its signaling.[1][9][10] This mechanism is the basis for its stimulant properties. The 3β isomer exhibits a significantly higher binding affinity for the DAT compared to the 3α isomer.

Dopamine Transporter Binding Affinity
IsomerKᵢ (nM) for DAT
3α-isomerLower affinity
3β-isomerHigher affinity
Signaling Pathway

The following diagram illustrates the mechanism of dopamine reuptake inhibition by this compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding p_fbt This compound p_fbt->dat Competitive Inhibition downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activation

Caption: Dopamine reuptake inhibition by this compound.

Experimental Protocols

General Synthesis Protocol for this compound Isomers

Materials:

Procedure:

  • Dissolve the tropane alcohol (tropine or pseudotropine) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound isomer.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer. A suitable capillary column (e.g., DB-5ms) is used for the separation of the isomers.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.

Dopamine Transporter Binding Assay Protocol (General)

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Test compounds (3α- and 3β-(p-Fluorobenzoyloxy)tropane)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Non-specific binding inhibitor (e.g., cocaine or unlabeled WIN 35,428)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the hDAT-expressing cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-specific inhibitor).

  • After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the 3α and 3β isomers of this compound. The stereospecific synthesis allows for the targeted production of each isomer, which is crucial given their differing affinities for the dopamine transporter. The analytical methods described herein provide a robust framework for the characterization and differentiation of these compounds. The information presented is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the structure-activity relationships of tropane-based dopamine transporter inhibitors.

References

Technical Guide: Mechanism of Action of 3-(p-Fluorobenzoyloxy)tropane at the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecular mechanism of action of 3-(p-Fluorobenzoyloxy)tropane (pFBT), a synthetic tropane (B1204802) derivative, at the human dopamine (B1211576) transporter (DAT). As a structural analog of cocaine, pFBT primarily functions as a potent and selective dopamine reuptake inhibitor.[1] This guide details its binding characteristics, its effect on the conformational dynamics of DAT, and the functional consequences of this interaction. Furthermore, it supplies detailed experimental protocols for characterizing such interactions and presents quantitative data and visual models to elucidate the underlying pharmacology.

Introduction to this compound

This compound is a tropane alkaloid derivative structurally analogous to cocaine.[2] The stereochemistry at the C-3 position of the tropane ring is critical for its activity, with the 3β-isomer exhibiting significantly higher affinity for the dopamine transporter than the 3α-isomer.[1] Its primary pharmacological effect is the inhibition of dopamine reuptake by binding to DAT, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[1] This action is responsible for its stimulant effects, which are estimated to be approximately 30% of cocaine's potency.[1][3]

Molecular Interaction with the Dopamine Transporter

Binding Site and Affinity

Like cocaine, pFBT binds to a high-affinity site on the dopamine transporter. This binding site is located deep within a pocket formed by transmembrane (TM) segments 1, 3, 6, and 8.[1] The interaction of pFBT with this site prevents the binding and subsequent translocation of dopamine. The 3β-isomer, 3β-(p-Fluorobenzoyloxy)tropane, demonstrates a high affinity for DAT.

Quantitative Binding Data

The binding affinity of a ligand for a transporter is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

CompoundTargetBinding Affinity (Kᵢ, nM)
3β-(p-Fluorobenzoyloxy)tropaneDAT12
CocaineDAT~100 - 600
Table 1: Comparative binding affinities of 3β-(p-Fluorobenzoyloxy)tropane and cocaine at the dopamine transporter (DAT). Data sourced from Benchchem[1].
Conformational State Stabilization

The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron through a cycle of conformational changes: it transitions from an outward-open state to a substrate-occluded state, and finally to an inward-open state to release dopamine into the cytosol.[4][5]

Inhibitors such as cocaine and its analogs, including pFBT, are understood to function by locking the transporter in the outward-open conformation.[6][7] This stabilization prevents the conformational transition required for dopamine translocation, effectively blocking the reuptake process.[8][9]

cluster_dat_cycle DAT Transport Cycle cluster_inhibition Inhibition Mechanism OutwardOpen Outward-Open (Extracellular Facing) Occluded Substrate-Occluded (Dopamine Bound) OutwardOpen->Occluded + Dopamine + 2Na⁺, Cl⁻ InwardOpen Inward-Open (Intracellular Facing) Occluded->InwardOpen Conformational Change InwardOpen->OutwardOpen Release & Reset pFBT pFBT pFBT->OutwardOpen Binds and Stabilizes

Figure 1: DAT transport cycle and inhibition by pFBT.

Functional and Signaling Consequences

The direct mechanism of pFBT is the non-competitive inhibition of dopamine transport. However, this action has significant downstream consequences for dopaminergic neurotransmission. By blocking DAT, pFBT causes an accumulation of dopamine in the synaptic cleft. This elevated concentration of synaptic dopamine leads to enhanced and prolonged activation of postsynaptic dopamine receptors (e.g., D1- and D2-like receptors), which in turn modulates various intracellular signaling cascades responsible for the psychostimulant effects.

cluster_synapse Dopaminergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_cleft Synaptic Dopamine DA_vesicle->DA_cleft Release DAT DAT D_Receptor Dopamine Receptors Signaling Downstream Signaling D_Receptor->Signaling Activation DA_cleft->DAT Reuptake DA_cleft->D_Receptor Binding pFBT pFBT pFBT->DAT Inhibition

Figure 2: Synaptic action of pFBT leading to enhanced signaling.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of pFBT for DAT by measuring its ability to compete with a known radioligand.

Objective: To calculate the Kᵢ value of this compound at DAT.

Materials:

  • Radioligand: [³H]WIN 35,428 (or [³H]CFT), a high-affinity DAT ligand.[1]

  • Membrane Preparation: Synaptosomal membranes prepared from a DAT-rich brain region (e.g., striatum) or from cells expressing recombinant DAT.

  • Test Compound: this compound (unlabeled).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[10]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + excess unlabeled DAT inhibitor.

    • Competition: Membrane preparation + radioligand + varying concentrations of pFBT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add all components to the wells for a final volume of 250 µL. Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[10]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[10][11]

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of pFBT.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of pFBT that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

start Start prep Prepare DAT-containing membranes start->prep plate Set up 96-well plate: - Total Binding - Non-specific Binding - pFBT Competition prep->plate incubate Incubate with [³H]Radioligand (e.g., 60 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end_node End analyze->end_node

Figure 3: Workflow for a competitive radioligand binding assay.
Synaptosomal Dopamine Uptake Assay

This protocol measures the functional inhibition of DAT by pFBT.

Objective: To determine the IC₅₀ value of pFBT for dopamine uptake inhibition.

Materials:

  • Radioligand: [³H]Dopamine.

  • Synaptosome Preparation: Freshly prepared synaptosomes from a DAT-rich brain region (e.g., striatum).

  • Test Compound: this compound (unlabeled).

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909) or incubation at 4°C.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Synaptosome Preparation: Homogenize fresh brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2). Resuspend the synaptosome pellet in uptake buffer.

  • Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for ~10 minutes at 37°C with varying concentrations of pFBT or vehicle.

  • Initiate Uptake: Add a fixed, low concentration of [³H]Dopamine to each tube to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear phase of dopamine uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

  • Counting: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

  • Data Analysis:

    • Determine specific uptake by subtracting the counts from non-specific control wells (e.g., those containing a saturating concentration of a DAT inhibitor).

    • Plot the percentage of specific [³H]Dopamine uptake against the log concentration of pFBT.

    • Use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound exerts its mechanism of action at the dopamine transporter by binding with high affinity to the central substrate-binding site. This interaction allosterically stabilizes the transporter in an outward-open conformation, thereby preventing the translocation of dopamine from the synaptic cleft into the presynaptic neuron. The resulting increase in extracellular dopamine concentration leads to enhanced activation of postsynaptic dopamine receptors, underpinning the compound's psychostimulant properties. The experimental protocols detailed herein provide a robust framework for the quantitative characterization of pFBT and similar tropane-based ligands, which is essential for research in neuroscience and the development of novel therapeutics targeting the dopamine transporter.

References

In Vitro Binding Affinity of 3-(p-Fluorobenzoyloxy)tropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Fluorobenzoyloxy)tropane, particularly its 3β-isomer (also known as pFBT or fluorotropacocaine), is a synthetic derivative of tropane (B1204802) and an analog of cocaine.[1] It is of significant interest in neuroscience and pharmacology due to its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the in vitro binding affinity of 3β-(p-Fluorobenzoyloxy)tropane, focusing on its interaction with the dopamine (B1211576) transporter (DAT). The guide includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The primary mechanism of action for 3β-(p-Fluorobenzoyloxy)tropane is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT). Its binding affinity for DAT has been quantified, and it is often compared to cocaine and other tropane analogs to understand its potency and selectivity.

CompoundDAT (Kᵢ, nM)SERT (Kᵢ, nM)NET (Kᵢ, nM)
3β-(p-Fluorobenzoyloxy)tropane 12Not ReportedNot Reported
Cocaine~100 - 600~200 - 3500~200 - 2500
WIN 35,428 (CFT)~10 - 20~150 - 300~1000 - 4000

Note: The binding affinity of 3β-(p-Fluorobenzoyloxy)tropane for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) is not widely reported in the scientific literature. Data for these transporters are often presented as selectivity ratios, which were not available at the time of this guide's compilation.

Experimental Protocols: Radioligand Binding Assay for the Dopamine Transporter

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound, such as 3β-(p-Fluorobenzoyloxy)tropane, for the dopamine transporter. This protocol is based on standard methodologies used in the field.

Materials and Reagents
  • Biological Material: Rat striatal tissue or cell lines expressing the recombinant human dopamine transporter (e.g., HEK-293 cells).

  • Radioligand: [³H]WIN 35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)tropane), a high-affinity DAT ligand.

  • Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

  • Reference Compound: Cocaine or GBR 12909 for defining non-specific binding.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

  • Protein Assay Reagents (e.g., BCA or Bradford).

Membrane Preparation
  • Dissect striatal tissue from rats on ice and place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Binding Assay Procedure
  • Prepare serial dilutions of the test compound (3β-(p-Fluorobenzoyloxy)tropane) and the reference compound in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM cocaine).

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of the test compound at various concentrations.

  • Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow for at least 4 hours of equilibration in the dark.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Dopamine Signaling Pathway

The primary pharmacological effect of 3β-(p-Fluorobenzoyloxy)tropane is the blockade of the dopamine transporter (DAT). This action leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Target of this compound Dopamine->DAT Reuptake Inhibition Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]WIN 35,428) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation IC50_Calc IC₅₀ Determination (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

References

The Pharmacological Profile of 3β-(p-Fluorobenzoyloxy)tropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-(p-Fluorobenzoyloxy)tropane (3β-FBT), also known as fluorotropacocaine, is a synthetic tropane (B1204802) derivative and a structural analog of cocaine.[1] It functions as a local anesthetic and a central nervous system stimulant, with a potency estimated to be approximately 30% that of cocaine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 3β-FBT, focusing on its interactions with monoamine transporters. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

3β-(p-Fluorobenzoyloxy)tropane is a synthetic tropane alkaloid that has garnered interest in the scientific community due to its structural similarity to cocaine and its corresponding psychoactive and anesthetic properties.[2] First identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, it has since been classified as a designer drug.[1] The primary mechanism of action for 3β-FBT, like cocaine, is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters such as dopamine (B1211576).[3] The stereochemistry of the molecule is crucial, with the 3β-isomer demonstrating a significantly higher affinity for the dopamine transporter (DAT) than its 3α-isomer counterpart.[3]

Quantitative Pharmacological Data

The primary molecular target of 3β-FBT is the dopamine transporter. While its interaction with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) is acknowledged, specific binding affinity data for these transporters are not widely available in the public domain, often being referred to in terms of selectivity ratios.[2][3]

CompoundTransporterBinding Affinity (Kᵢ, nM)
3β-(p-Fluorobenzoyloxy)tropaneDAT12
CocaineDAT~100-600
Note: Cocaine's affinity values can vary between studies. Data for NET and SERT for 3β-FBT are not consistently reported in peer-reviewed literature.[2][3]

Mechanism of Action: Monoamine Transporter Inhibition

3β-FBT exerts its stimulant effects by binding to and inhibiting the dopamine transporter (DAT). The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for terminating dopaminergic signaling. By blocking this reuptake mechanism, 3β-FBT increases the extracellular concentration and duration of action of dopamine, leading to its characteristic stimulant effects.

Dopamine Signaling Pathway and Inhibition

The following diagram illustrates the normal process of dopamine signaling and its inhibition by tropane-based compounds like 3β-FBT.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine_pre Dopamine ldopa->dopamine_pre DOPA Decarboxylase vesicle Synaptic Vesicle dopamine_pre->vesicle VMAT2 dopamine_synapse vesicle->dopamine_synapse Exocytosis dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake d2_receptor Dopamine Receptor (e.g., D2) dopamine_synapse->d2_receptor Binding signaling Postsynaptic Signaling d2_receptor->signaling Activation fbt 3β-FBT fbt->dat Inhibition

Dopamine signaling pathway and inhibition by 3β-FBT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 3β-FBT and similar tropane-based compounds.

Radioligand Binding Assay for Dopamine Transporter

This protocol is for a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from rat striatum or cells expressing DAT) incubation Incubation - Membranes - Radioligand (e.g., [3H]WIN 35,428) - Test Compound (3β-FBT) at various concentrations prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis

Experimental workflow for a radioligand binding assay.

Materials:

  • Membrane Preparation: From a tissue source rich in DAT (e.g., rat striatum) or a cell line stably expressing the human dopamine transporter.

  • Radioligand: A high-affinity DAT ligand, such as [³H]WIN 35,428.

  • Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3β-FBT). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like cocaine).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Dopamine Reuptake Assay

This assay measures the functional inhibition of dopamine uptake by a test compound.

Dopamine_Reuptake_Workflow cell_plating Cell Plating (Cells expressing DAT) preincubation Pre-incubation with Test Compound (3β-FBT) cell_plating->preincubation uptake_initiation Initiate Uptake (Add [3H]Dopamine) preincubation->uptake_initiation termination Terminate Uptake (Rapid washing with cold buffer) uptake_initiation->termination lysis_counting Cell Lysis & Scintillation Counting termination->lysis_counting analysis Data Analysis (Determine IC50) lysis_counting->analysis

Experimental workflow for an in vitro dopamine reuptake assay.

Materials:

  • Cell Line: A cell line expressing the dopamine transporter (e.g., HEK293-hDAT).

  • Radiolabeled Dopamine: [³H]Dopamine.

  • Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

  • Assay Buffer.

  • Lysis Buffer.

  • Scintillation Cocktail.

Procedure:

  • Cell Culture: Culture the DAT-expressing cells in appropriate media and plate them in multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of 3β-FBT.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 3β-FBT that causes 50% inhibition of dopamine uptake (IC₅₀).

In Vivo Locomotor Activity Assessment

This protocol assesses the stimulant effects of a test compound in rodents.

Locomotor_Activity_Workflow habituation Habituation (Acclimate mice to the test environment and handling) administration Drug Administration (Inject mice with vehicle or 3β-FBT at various doses) habituation->administration placement Placement in Activity Chamber administration->placement recording Record Locomotor Activity (e.g., distance traveled, rearing) placement->recording analysis Data Analysis (Compare drug-treated groups to vehicle control) recording->analysis

Experimental workflow for an in vivo locomotor activity assessment.

Materials:

  • Animals: Mice (e.g., C57BL/6 strain).

  • Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

  • Vehicle: Saline or other appropriate solvent.

  • Locomotor Activity Chambers: Open-field arenas equipped with photobeam detectors or video tracking software.

Procedure:

  • Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer 3β-FBT or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately after injection, place each mouse in a locomotor activity chamber and record its activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the recorded data to determine parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the drug-treated groups to the vehicle control group to assess the stimulant effects of 3β-FBT.

Conclusion

3β-(p-Fluorobenzoyloxy)tropane is a potent dopamine transporter inhibitor with stimulant properties analogous to cocaine. Its 3β-stereoisomer is crucial for its high affinity to the DAT. While its primary mechanism of action is well-understood, a comprehensive quantitative profile, particularly regarding its activity at the serotonin and norepinephrine transporters and its in vivo potency, remains to be fully elucidated in publicly available literature. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to further investigate the pharmacological characteristics of 3β-FBT and other novel tropane-based compounds. Such research is essential for a complete understanding of their therapeutic potential and abuse liability.

References

The Genesis of Fluorotropacocaine: A Tale of Two Molecules in Dopamine Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the discovery, history, and development of two pivotal compounds known under the umbrella of "fluorotropacocaine": 3β-(4-fluorobenzoyloxy)tropane (pFBT) , a designer drug that emerged in the late 2000s, and 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT or WIN 35,428) , a foundational tool in neuroscience research for imaging the dopamine (B1211576) transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, pharmacological properties, and the experimental methodologies used in their evaluation.

A Fork in the Developmental Road: From Research Tool to Recreational Drug

The story of fluorotropacocaine is not of a single molecule, but of two structurally related yet functionally distinct compounds that have carved separate niches in the world of psychoactive substances.

2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (CFT or WIN 35,428): A Pioneer in Dopamine Transporter Imaging

First synthesized in 1973, CFT (WIN 35,428) quickly became a valuable asset in the study of the dopamine transporter. Its development was a significant step forward in understanding the neurobiology of dopamine, a key neurotransmitter involved in reward, motivation, and motor control. The introduction of a fluorine atom into the phenyltropane structure offered several advantages, including increased metabolic stability and the potential for radiolabeling for in vivo imaging techniques.

CFT exhibits high affinity and selectivity for the dopamine transporter, acting as a potent dopamine reuptake inhibitor. This property made it an ideal candidate for development as a radioligand for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The ability to visualize and quantify dopamine transporters in the living brain has been instrumental in advancing our understanding of neurological and psychiatric disorders such as Parkinson's disease, ADHD, and substance use disorders.

3β-(4-fluorobenzoyloxy)tropane (pFBT): An Unintended consequence

In contrast to the deliberate scientific development of CFT, 3β-(4-fluorobenzoyloxy)tropane, also known as pFBT or simply fluorotropacocaine in the context of recreational drugs, emerged on the designer drug market in the late 2000s. First reported by Finnish authorities to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, pFBT is a structural analog of cocaine where the benzoyloxy group is substituted with a 4-fluorobenzoyloxy group.[1][2]

Its synthesis is relatively straightforward, involving the esterification of pseudotropine with 4-fluorobenzoyl chloride.[3] While its stimulant potency is reported to be approximately 30% that of cocaine, detailed in vitro pharmacological data on its binding affinities for the monoamine transporters has been less readily available in the public domain.[4] However, it has been shown to displace [3H]cocaine from membranes containing Brain Acid Soluble Protein 1 (BASP1), suggesting a high-affinity binding site.

Quantitative Pharmacological Profile

The primary mechanism of action for both CFT and pFBT is the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine levels in the synaptic cleft. However, their potencies and selectivities for the different monoamine transporters (dopamine, serotonin, and norepinephrine (B1679862) transporters) differ.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Reference
Cocaine 230 - 740480 - 750278 - 480[5][6]
CFT (WIN 35,428) 11 - 22~3x less potent than at DAT~10x less potent than at DAT[3][7]
pFBT Not explicitly reportedNot explicitly reportedNot explicitly reported

Note: The binding affinities can vary depending on the experimental conditions and tissue preparations used.

Experimental Protocols

Synthesis of 3β-(4-fluorobenzoyloxy)tropane (pFBT)

The synthesis of pFBT is typically achieved through the esterification of pseudotropine.

Workflow for the Synthesis of pFBT

Caption: Synthesis of pFBT via esterification.

Methodology:

  • Reactant Preparation: Dissolve pseudotropine in an anhydrous solvent such as dichloromethane.

  • Addition of Base: Add a base, typically triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add 4-fluorobenzoyl chloride to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Workup: Wash the reaction mixture with an aqueous solution to remove unreacted reagents and byproducts.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3β-(4-fluorobenzoyloxy)tropane.[3]

Synthesis of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT, WIN 35,428)

The synthesis of CFT is a more complex multi-step process, often starting from cocaine or its derivatives. A common route involves the reaction of anhydroecgonine (B8767336) methyl ester with a Grignard reagent.

Workflow for the Synthesis of CFT

Caption: Synthesis of CFT via Michael addition.

Methodology:

  • Grignard Reagent Formation: Prepare the 4-fluorophenylmagnesium bromide Grignard reagent from 4-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent.

  • Michael Addition: React the Grignard reagent with anhydroecgonine methyl ester in a suitable solvent. This reaction proceeds via a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ester.

  • Workup and Purification: Quench the reaction with a proton source and purify the resulting product to obtain 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.[8]

Radioligand Binding Assay for Dopamine Transporter

Competitive radioligand binding assays are used to determine the affinity of a test compound for the dopamine transporter. [3H]WIN 35,428 is a commonly used radioligand for this purpose.

Workflow for [3H]WIN 35,428 Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue rich in dopamine transporters (e.g., striatum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Dopamine Signaling Pathway Inhibition

Both CFT and pFBT exert their primary effects by blocking the dopamine transporter (DAT). This inhibition disrupts the normal reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Pre Dopamine Dopamine_Vesicle->Dopamine_Pre Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Pre Dopamine_Synapse Dopamine Dopamine_Pre->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP, PKA) Dopamine_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Fluorotropacocaine Fluorotropacocaine (CFT or pFBT) Fluorotropacocaine->DAT Inhibition

Caption: Inhibition of Dopamine Reuptake by Fluorotropacocaine.

The downstream signaling cascade activated by dopamine receptor stimulation is complex and depends on the specific receptor subtype (D1-like or D2-like). Generally, D1-like receptor activation leads to stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), activating Protein Kinase A (PKA). D2-like receptor activation, conversely, inhibits adenylyl cyclase. These signaling pathways ultimately modulate neuronal excitability and gene expression, contributing to the behavioral effects of these compounds.[10][11]

Conclusion

The development of fluorotropacocaine derivatives has taken two distinct paths. CFT (WIN 35,428), born from systematic scientific inquiry, has become an indispensable tool for neuroimaging and understanding the dopamine system. In contrast, pFBT emerged from the clandestine world of designer drugs, highlighting the ongoing challenge of regulating novel psychoactive substances. This guide provides a foundational technical overview of these two important molecules, offering insights into their history, synthesis, and pharmacological actions for the scientific community. Further research, particularly into the detailed in vitro pharmacology of pFBT, is needed to fully understand its effects and potential risks.

References

Navigating the Properties of 3-(p-Fluorobenzoyloxy)tropane: A Technical Guide to its Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-(p-Fluorobenzoyloxy)tropane in dimethyl sulfoxide (B87167) (DMSO), a critical solvent in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Properties and Solubility in DMSO

This compound, a synthetic tropane (B1204802) alkaloid with the molecular formula C₁₅H₁₈FNO₂ and a molar mass of 263.31 g/mol , is structurally analogous to cocaine. It is characterized as a white crystalline solid and is generally considered to have high solubility.

Table 1: Quantitative Solubility Data of this compound Forms in DMSO

Compound FormSolventSolubilitySource
3-p-FBT (hydrochloride)DMSO12 mg/mL
This compound (free base)DMSOData not availableN/A

Stability Profile in DMSO

The stability of this compound in DMSO

3-(p-Fluorobenzoyloxy)tropane: A Technical Guide on its Function as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(p-Fluorobenzoyloxy)tropane, a synthetic tropane (B1204802) alkaloid and a potent dopamine (B1211576) reuptake inhibitor. Structurally analogous to cocaine, this compound has garnered interest in neuroscience research for its potential as a radiolabeled agent for studying receptor binding and as a reference standard in forensic analysis. This guide details its synthesis, mechanism of action, and the available pharmacological data, presenting a valuable resource for professionals in drug development and neuroscience.

Introduction

This compound, also known as fluorotropacocaine or pFBT, is a tropane derivative that functions as a dopamine reuptake inhibitor. Its chemical formula is C₁₅H₁₈FNO₂ and it has a molar mass of 263.31 g/mol . Like cocaine, it interacts with the dopamine transporter (DAT), as well as the norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. The 3β-isomer of this compound is noted to have a significantly higher affinity for the dopamine transporter compared to its 3α-isomer counterpart. Research suggests that the stimulant effects of the 3β-isomer are approximately 30% of the potency of cocaine.[1] This compound has also been identified as a designer drug, appearing in "bath salt" products.[1]

Synthesis

The primary route for the synthesis of this compound and its stereoisomers is through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is determined by the choice of the starting tropane alcohol.

Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

The 3β-isomer is synthesized using pseudotropine (3β-tropanol) as the starting material. The reaction involves the nucleophilic acyl substitution of pseudotropine with 4-fluorobenzoyl chloride.

Synthesis of 3α-(p-Fluorobenzoyloxy)tropane

The 3α-isomer is synthesized using tropine (B42219) (3α-tropanol) as the precursor, following a similar esterification reaction with 4-fluorobenzoyl chloride.

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). The 3β-isomer exhibits a notable affinity for DAT.

Monoamine Transporter Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of the 3β-isomer of this compound for the dopamine transporter. For comparison, data for cocaine and other relevant tropane analogs are also included.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
3β-(p-Fluorobenzoyloxy)tropane12Not ReportedNot Reported
Cocaine98.3114443
WIN 35,42813.119601480
RTI-1130.612.9210.3
Note: The binding affinities for SERT and NET for 3β-(p-Fluorobenzoyloxy)tropane are not readily available in the reviewed literature. Binding affinity values for cocaine and other analogs can vary between studies.

Experimental Protocols

Representative Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

The following is a representative experimental protocol based on the general method of esterification. Disclaimer: This is a generalized procedure and may require optimization.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pseudotropine in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride to the cooled solution. An equimolar amount or a slight excess is typically used. If desired, a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[2]

Radioligand Binding Assay for Dopamine Transporter

This protocol is adapted from established methods for determining the binding affinity of compounds at the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled test compound (this compound)

  • Non-specific binding inhibitor (e.g., high concentration of cocaine or unlabeled WIN 35,428)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For determining non-specific binding, use a saturating concentration of a known DAT inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Exocytosis Dopamine Dopamine Synaptic_Cleft->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding cluster_presynaptic cluster_presynaptic pFBT This compound pFBT->DAT Inhibition Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue/Cell Homogenization Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Protein_Quant Protein Quantification Membrane_Isolation->Protein_Quant Plate_Setup Plate Setup: Membranes, Radioligand, Test Compound Protein_Quant->Plate_Setup Incubation Incubation (to reach equilibrium) Plate_Setup->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis: IC50 Determination Scintillation_Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine transporter affinity.

Conclusion

This compound is a valuable research tool for the study of the dopamine transporter system. Its synthesis is achievable through established organic chemistry techniques, and its primary pharmacological action as a dopamine reuptake inhibitor is well-recognized. While quantitative data on its binding affinity for the dopamine transporter is available for the more potent 3β-isomer, further research is needed to fully characterize its interaction with the serotonin and norepinephrine transporters, as well as to determine the pharmacological profile of the 3α-isomer. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development and neuropharmacology.

References

molecular formula and molar mass of 4-Fluorotropacocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Fluorotropacocaine, a synthetic tropane (B1204802) derivative. It details the compound's molecular and physical properties, outlines its synthesis and analytical characterization, and explores its pharmacological profile as a monoamine reuptake inhibitor. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and therapeutics.

Chemical and Physical Properties

4-Fluorotropacocaine, also known as 3β-(4-fluorobenzoyloxy)tropane, is a synthetic analogue of cocaine. The introduction of a fluorine atom to the benzoyloxy group significantly influences its chemical properties and pharmacological activity.

PropertyValueReference
Molecular Formula C₁₅H₁₈FNO₂[1]
Molar Mass 263.31 g/mol [2][3][4][5]
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate[1]
CAS Number 172883-97-5[1]

Synthesis and Characterization

The synthesis of 4-Fluorotropacocaine is typically achieved through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is dependent on the starting tropane alcohol.

Synthesis of 3β-(4-fluorobenzoyloxy)tropane (4-Fluorotropacocaine)

Experimental Protocol:

The synthesis of the 3β-isomer, 4-Fluorotropacocaine, is achieved using pseudotropine as the starting material. The following is a representative protocol:

  • Reaction Setup: In a round-bottom flask, dissolve pseudotropine in an anhydrous solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: To the stirred solution, add 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for several hours to ensure complete esterification.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the pure 3β-(4-fluorobenzoyloxy)tropane.

Analytical Characterization

The structural confirmation and purity assessment of 4-Fluorotropacocaine are crucial. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the purity of the synthesized compound and to identify it based on its retention time and mass spectrum.

Experimental Protocol:

  • Sample Preparation: A dilute solution of 4-Fluorotropacocaine is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS, is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-280 °C).

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard for generating a reproducible mass spectrum.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Analysis: The resulting mass spectrum is compared to a reference library for identification.

2.2.2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful technique for characterizing fluorinated compounds like 4-Fluorotropacocaine. It provides information about the chemical environment of the fluorine atom and can be used to distinguish between isomers.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrument Parameters:

    • Spectrometer Frequency: A high-field NMR spectrometer is used.

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Relaxation Delay: A sufficient delay between pulses is necessary for quantitative analysis.

    • Decoupling: Proton decoupling is often employed to simplify the spectrum.

  • Data Analysis: The chemical shift of the fluorine signal and its coupling constants to neighboring protons provide valuable structural information.

Pharmacology

4-Fluorotropacocaine is a psychoactive compound that primarily acts as a monoamine reuptake inhibitor. It exhibits affinity for the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and to a lesser extent, the norepinephrine (B1679862) transporter (NET).

Mechanism of Action

4-Fluorotropacocaine binds to DAT and SERT on the presynaptic neuronal membrane, blocking the reuptake of dopamine and serotonin from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and serotonergic neurotransmission.

In Vitro Pharmacology

While specific binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) values for 4-Fluorotropacocaine are not extensively reported in publicly available literature, it is understood to be a potent inhibitor of both dopamine and serotonin reuptake. For comparison, cocaine inhibits DAT, SERT, and NET with Kᵢ values in the range of 0.2 to 0.7 µM.[6] The introduction of the fluorine atom is known to modulate the binding affinity and selectivity for these transporters.

Signaling Pathways

The pharmacological effects of 4-Fluorotropacocaine are mediated through its interaction with monoamine transporters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Signaling

By inhibiting DAT, 4-Fluorotropacocaine increases the concentration of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that can either stimulate or inhibit adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinases such as Protein Kinase A (PKA).

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-Fluorotropacocaine 4-Fluorotropacocaine DAT Dopamine Transporter (DAT) 4-Fluorotropacocaine->DAT Inhibits Dopamine_vesicle Dopamine Vesicle Dopamine_synapse_pre Dopamine Dopamine_vesicle->Dopamine_synapse_pre Release Dopamine_synapse_pre->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse_pre->D_Receptor Binds G_Protein G-Protein D_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling

Figure 1: Simplified signaling pathway of 4-Fluorotropacocaine at the dopamine transporter.

Serotonin Transporter (SERT) Signaling

Similarly, inhibition of SERT by 4-Fluorotropacocaine increases synaptic serotonin levels. This enhances the activation of various postsynaptic serotonin receptors (5-HTRs), which are a diverse family of receptors that can be either G-protein coupled or ligand-gated ion channels, leading to a wide range of downstream cellular responses.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-Fluorotropacocaine 4-Fluorotropacocaine SERT Serotonin Transporter (SERT) 4-Fluorotropacocaine->SERT Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin_synapse_pre Serotonin Serotonin_vesicle->Serotonin_synapse_pre Release Serotonin_synapse_pre->SERT Reuptake S_Receptor Serotonin Receptor Serotonin_synapse_pre->S_Receptor Binds Effector Effector (e.g., G-Protein, Ion Channel) S_Receptor->Effector Second_Messenger Second Messengers Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2: Simplified signaling pathway of 4-Fluorotropacocaine at the serotonin transporter.

Pharmacokinetics

Conclusion

4-Fluorotropacocaine is a synthetic tropane derivative with significant activity as a dopamine and serotonin reuptake inhibitor. Its synthesis is well-established, and it can be effectively characterized using modern analytical techniques. Further research is warranted to fully elucidate its quantitative pharmacological profile, pharmacokinetic properties, and potential therapeutic applications or toxicological risks. This document provides a foundational guide for researchers and professionals working with this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling 3-(p-Fluorobenzoyloxy)tropane with Fluorine-18 for PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and quality control of [¹⁸F]3-(p-Fluorobenzoyloxy)tropane ([¹⁸F]FBT), a potential radiotracer for Positron Emission Tomography (PET) imaging. This document outlines the necessary precursors, radiolabeling procedures, purification methods, and quality control parameters based on established methodologies for similar tropane-based radiopharmaceuticals.

Introduction

This compound, also known as fluorotropacocaine, is a synthetic tropane (B1204802) derivative that has been investigated for its potential as a central nervous system imaging agent with PET. Its structure is analogous to cocaine, and it has been explored for its interaction with various transporter systems and receptors in the brain. The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) allows for non-invasive in vivo imaging and quantification of its biological targets. The ¹⁸F-labeled derivative has been noted for its potential as a muscarinic acetylcholine (B1216132) ligand for PET imaging[1].

This document details the radiosynthesis of [¹⁸F]FBT, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor.

Radiolabeling Workflow

The overall workflow for the production of [¹⁸F]FBT for PET imaging involves several key stages, from the synthesis of the precursor molecule to the final quality control of the radiolabeled product.

Radiosynthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of 3-(p-Nitrobenzoyloxy)tropane Radiosynthesis Nucleophilic Substitution ([¹⁸F]F⁻ + Precursor) Precursor->Radiosynthesis F18_Production [¹⁸F]Fluoride Production (Cyclotron) Activation Activation of [¹⁸F]Fluoride (K₂CO₃/K₂₂₂) F18_Production->Activation Activation->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC Quality Control Tests (HPLC, TLC, pH, etc.) Formulation->QC

Caption: General workflow for the synthesis of [¹⁸F]this compound.

Experimental Protocols

Precursor Synthesis: 3-(p-Nitrobenzoyloxy)tropane

The synthesis of the nitro-precursor is a critical first step for the subsequent radiolabeling reaction.

Materials:

Procedure:

  • Dissolve tropine (or pseudotropine) and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(p-Nitrobenzoyloxy)tropane.

Automated Radiosynthesis of [¹⁸F]this compound

The radiosynthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility. The following is a general protocol for a nucleophilic aromatic substitution reaction.

Materials:

  • 3-(p-Nitrobenzoyloxy)tropane precursor

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Acetonitrile (B52724) (for azeotropic drying)

  • Sterile water for injection

  • Ethanol (B145695) for injection

Automated Synthesis Module Setup:

The synthesis is performed on a commercial automated synthesis module (e.g., TRACERlab, Synthra, etc.). The reagents are pre-loaded into the appropriate vials and cartridges on the module.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with additions of acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110-120 °C) to obtain a dry [¹⁸F]F-K₂₂₂-K₂CO₃ complex.

  • Nucleophilic Substitution: A solution of the 3-(p-nitrobenzoyloxy)tropane precursor (typically 1-5 mg) in anhydrous DMSO is added to the reaction vessel. The reaction mixture is heated at a high temperature (e.g., 150-180 °C) for a specified time (e.g., 10-20 minutes).

  • Purification: After cooling, the reaction mixture is diluted with the HPLC mobile phase and purified by semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction corresponding to [¹⁸F]FBT is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection to the desired final volume and ethanol concentration. The final product solution is passed through a sterile 0.22 µm filter into a sterile vial.

Radiosynthesis_Reaction cluster_precursor 3-(p-Nitrobenzoyloxy)tropane cluster_product [¹⁸F]this compound Precursor F18 [¹⁸F]KF, K₂₂₂ DMSO, Heat Precursor->F18 Product F18->Product

Caption: Radiosynthesis of [¹⁸F]FBT via nucleophilic substitution.

Quality Control

A series of quality control tests are essential to ensure the final product is safe and suitable for human administration.

Parameter Method Specification
Appearance Visual InspectionClear, colorless, and free of particulate matter
pH pH paper or pH meter4.5 - 7.5
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% ¹⁸F
Half-life Dose calibrator105 - 115 minutes
Residual Solvents Gas Chromatography (GC)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm
Kryptofix 2.2.2 Spot test or HPLC< 50 µg/mL
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = max. injection volume in mL)
Sterility USP <71> Sterility TestsSterile
Analytical HPLC Method
  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or ammonium (B1175870) formate (B1220265) buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV (at ~254 nm) and radioactivity detector in series.

  • Retention Time: To be determined by injecting the non-radioactive standard.

Radio-TLC Method
  • Stationary Phase: Silica gel plate

  • Mobile Phase: A mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v)

  • Detection: Radio-TLC scanner

  • Rf values: [¹⁸F]Fluoride will remain at the origin (Rf ≈ 0), while [¹⁸F]FBT will move up the plate. The exact Rf value should be determined using the non-radioactive standard.

Data Presentation

Parameter Value
Radiochemical Yield (decay-corrected) 15 - 30%
Radiochemical Purity > 98%
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis
Total Synthesis Time 50 - 70 minutes

Discussion

The successful radiosynthesis of [¹⁸F]this compound relies on the efficient nucleophilic substitution of the nitro-group on the precursor molecule with activated [¹⁸F]fluoride. The reaction conditions, including temperature, reaction time, and solvent, need to be carefully optimized to maximize the radiochemical yield while minimizing the formation of impurities. Automated synthesis modules are highly recommended for this process to ensure operator safety and consistency of production. Rigorous quality control is mandatory to ensure the final product is suitable for clinical applications. The protocols provided here serve as a general guideline, and specific parameters may need to be adjusted based on the available equipment and specific experimental conditions.

References

Application Notes and Protocols for In Vivo PET Imaging with [18F] Labeled Tropane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of physiological processes. When combined with radiolabeled tracers, PET provides a window into the molecular workings of the body. [18F] labeled tropane (B1204802) analogs are a class of radiotracers designed to specifically target the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Dysregulation of DAT is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

These application notes provide a detailed protocol for conducting in vivo PET imaging studies in preclinical models using [18F] labeled tropane analogs to quantify DAT density and occupancy.

Featured [18F] Labeled Tropane Analogs

Several [18F] labeled tropane analogs have been developed for PET imaging of DAT. The choice of tracer can be guided by factors such as binding affinity, selectivity, and kinetic properties. Below is a summary of some commonly used analogs.

RadiotracerTargetKi (nM) for DATStriatum-to-Cerebellum Ratio (Peak)Key Characteristics
[18F]FECTDAT~5-10~8-12Good brain uptake and favorable kinetics for quantifying DAT.
[18F]FP-CITDAT~10-20~6-10Widely used in clinical research for DAT imaging.
[18F]FE-PE2IDAT<1>10High affinity and selectivity, may be suitable for measuring small changes in DAT.
[18F]LBT-999DAT<1>12High affinity and shows good brain penetration.

Experimental Protocols

Animal Preparation

Proper animal preparation is critical for obtaining high-quality and reproducible PET imaging data.

1.1. Animal Models:

  • Rodents (Rats, Mice): Commonly used for initial tracer evaluation and biodistribution studies. Sprague-Dawley rats and C57BL/6 mice are frequently used strains.

  • Non-Human Primates (NHPs): Rhesus or cynomolgus monkeys are often used for translational studies due to their closer phylogenetic relationship to humans.

1.2. Acclimation:

  • Animals should be acclimated to the housing facility for at least one week prior to imaging to minimize stress.

  • House animals in a temperature and humidity-controlled environment with a regular light/dark cycle.

1.3. Catheterization (Optional but Recommended):

  • For precise intravenous administration of the radiotracer and any pharmacological challenge agents, catheterization of a tail vein (rodents) or a peripheral vein (NHPs) is recommended. This should be performed 1-2 days prior to the imaging session to allow for recovery.

1.4. Anesthesia:

  • Anesthesia is necessary to prevent animal movement during the scan. Isoflurane (1-2% in oxygen) is a commonly used inhalant anesthetic due to its rapid induction and recovery times.[1]

  • It is crucial to maintain and monitor the animal's physiological status (body temperature, respiration rate) throughout the procedure.[2] Body temperature should be maintained using a heating pad or lamp.

Radiotracer Administration

2.1. Dosage:

  • The injected dose of the [18F] labeled tropane analog will depend on the specific tracer, the animal model, and the PET scanner sensitivity.

  • For rodents, a typical dose ranges from 3.7 to 18.5 MBq (100-500 µCi).

  • For NHPs, a typical dose ranges from 74 to 185 MBq (2-5 mCi).

2.2. Administration Route:

  • The radiotracer should be administered intravenously (IV) as a bolus injection through the catheterized vein.

  • The injection volume should be kept small (e.g., < 0.5 mL for rats) and should be followed by a saline flush to ensure complete delivery of the dose.

PET/CT Imaging Acquisition

3.1. Scanner Setup:

  • Perform daily quality control checks on the PET/CT scanner according to the manufacturer's protocol.

3.2. Animal Positioning:

  • Position the anesthetized animal on the scanner bed. For brain imaging, the head should be centered in the field of view (FOV). A stereotaxic frame may be used for precise and reproducible positioning.[3]

3.3. CT Scan:

  • Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

3.4. PET Scan:

  • Start the dynamic PET scan immediately after the radiotracer injection.

  • Scan Duration: A typical dynamic scan duration is 60-120 minutes.

  • Framing: The scan should be acquired in a series of time frames to capture the kinetics of the tracer. A representative framing protocol could be: 12 x 10s, 6 x 30s, 5 x 1min, 4 x 5min, 4 x 10min.

Data Analysis

4.1. Image Reconstruction:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and random coincidences.

4.2. Image Analysis:

  • Co-register the PET images with the CT or a corresponding MR image for anatomical reference.

  • Define regions of interest (ROIs) on the images. For DAT imaging, ROIs are typically drawn on the striatum (caudate and putamen) as the target region and the cerebellum as the reference region (lacks significant DAT expression).

  • Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the ROI against time.

4.3. Quantitative Analysis:

  • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, calculated as: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g))

  • Striatum-to-Cerebellum Ratio: A simplified method to estimate specific binding, calculated by dividing the SUV in the striatum by the SUV in the cerebellum at a specific time point (e.g., at equilibrium).

  • Kinetic Modeling: For a more detailed quantification of DAT binding, kinetic models can be applied to the TACs. Common models include the Simplified Reference Tissue Model (SRTM) and Logan graphical analysis, which can provide outcome measures such as the binding potential (BP_ND).[4][5]

Visualizations

Dopamine Neurotransmission Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Metabolism Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Synaptic_Cleft->DAT Reuptake D1_Receptor D1 Receptor Synaptic_Cleft->D1_Receptor D2_Receptor D2 Receptor Synaptic_Cleft->D2_Receptor Signaling Postsynaptic Signaling D1_Receptor->Signaling D2_Receptor->Signaling

Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling.

Experimental Workflow for In Vivo PET Imaging

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Acclimation, Catheterization) Anesthesia Anesthesia Induction (e.g., Isoflurane) Animal_Prep->Anesthesia Positioning Animal Positioning (Scanner Bed, Stereotaxic Frame) Anesthesia->Positioning Tracer_Admin Radiotracer Administration (IV Bolus) Positioning->Tracer_Admin CT_Scan CT Scan (Attenuation Correction) Positioning->CT_Scan PET_Scan Dynamic PET Scan (60-120 min) Tracer_Admin->PET_Scan Reconstruction Image Reconstruction (OSEM3D) PET_Scan->Reconstruction Analysis Image Analysis (ROI Definition, TAC Generation) Reconstruction->Analysis Quantification Quantitative Analysis (SUV, Ratios, Kinetic Modeling) Analysis->Quantification

Caption: Step-by-step workflow for in vivo PET imaging with [18F] tropane analogs.

References

Application Notes and Protocols for In Vitro Autoradiography Using 3-(p-Fluorobenzoyloxy)tropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Fluorobenzoyloxy)tropane, a synthetic tropane (B1204802) alkaloid structurally analogous to cocaine, serves as a valuable tool in neuroscience research, particularly for the investigation of the dopamine (B1211576) transporter (DAT).[1][2][3] Its affinity for DAT makes it a suitable radioligand for in vitro autoradiography, a powerful technique for visualizing and quantifying the distribution and density of neurotransmitter transporters in brain tissue.[4][5] This document provides detailed application notes and experimental protocols for the use of radiolabeled this compound in in vitro autoradiography studies.

Principle of the Method

In vitro autoradiography involves the incubation of thin tissue sections with a radiolabeled ligand, such as [³H]this compound. The radioligand binds specifically to its target, in this case, the dopamine transporter. After washing away unbound radioligand, the tissue sections are apposed to a sensitive film or a phosphor imaging plate to detect the radioactive signal. The resulting autoradiogram provides a detailed map of the target's distribution and density within the tissue, which can be quantified using computer-assisted image analysis.[4][6]

Applications

  • Mapping Dopamine Transporter Distribution: Elucidate the anatomical localization of DAT in various brain regions.

  • Quantitative Analysis of DAT Density: Determine changes in DAT levels in response to pharmacological treatments, genetic manipulations, or in disease models.

  • Drug Screening and Characterization: Assess the binding affinity and selectivity of novel compounds for the dopamine transporter by competition binding assays.

Data Presentation

Binding Affinity of 3β-(p-Fluorobenzoyloxy)tropane

The binding affinity of 3β-(p-Fluorobenzoyloxy)tropane for the dopamine transporter (DAT) has been determined, while specific affinities for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters are not consistently reported in absolute terms but rather as selectivity ratios.[1][2]

CompoundDopamine Transporter (DAT) Kᵢ (nM)Serotonin Transporter (SERT) Kᵢ (nM)Norepinephrine Transporter (NET) Kᵢ (nM)
3β-(p-Fluorobenzoyloxy)tropane12[2]Not ReportedNot Reported

Note: The 3β-isomer of this compound exhibits a significantly higher affinity for the dopamine transporter compared to its 3α-isomer.[1]

Experimental Protocols

The following protocols are based on established methods for in vitro autoradiography with tropane-based radioligands, such as [³H]WIN 35,428, and are adapted for use with radiolabeled this compound.[7][8][9]

Protocol 1: Single-Point In Vitro Autoradiography

This protocol is suitable for determining the regional distribution of dopamine transporters.

Materials:

  • Radiolabeled [³H]this compound

  • Unlabeled this compound or a suitable DAT blocker (e.g., GBR 12909) for determining non-specific binding

  • Frozen brain tissue sections (10-20 µm thick), slide-mounted

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash Buffer (ice-cold Incubation Buffer)

  • Distilled water (ice-cold)

  • Autoradiography cassettes

  • Phosphor imaging plates or autoradiography film

  • Radioactivity standards

Procedure:

  • Tissue Preparation:

    • Section the frozen brain tissue at 10-20 µm using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in Incubation Buffer for 20-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • For total binding , incubate the sections with [³H]this compound at a concentration of approximately 1-5 nM in Incubation Buffer for 60-120 minutes at room temperature.

    • For non-specific binding , incubate adjacent sections under the same conditions but in the presence of a high concentration (e.g., 10 µM) of unlabeled this compound or another DAT blocker.

  • Washing:

    • Rapidly wash the slides in ice-cold Wash Buffer. Perform 2-3 washes of 2-5 minutes each to remove unbound radioligand.

    • Perform a final brief dip in ice-cold distilled water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Arrange the dried slides in an autoradiography cassette along with appropriate radioactivity standards.

    • Appose a phosphor imaging plate or autoradiography film to the slides.

    • Expose in a light-tight container at an appropriate temperature (typically 4°C or room temperature) for a duration determined by the specific activity of the radioligand and the density of the target (can range from days to weeks).

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plate using a phosphor imager or develop the film.

    • Quantify the optical density of the autoradiograms using image analysis software.

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Correlate the specific binding to the radioactivity standards to determine the density of binding sites in fmol/mg tissue equivalent.

Protocol 2: Saturation Binding Autoradiography

This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound.

Procedure:

  • Follow the same tissue preparation, pre-incubation, washing, drying, exposure, and analysis steps as in Protocol 1.

  • Incubation:

    • Incubate sets of adjacent tissue sections with increasing concentrations of [³H]this compound (e.g., 0.1 to 20 nM).

    • For each concentration, determine non-specific binding on an adjacent section by co-incubating with a high concentration of an unlabeled DAT blocker.

  • Data Analysis:

    • Quantify the specific binding at each radioligand concentration.

    • Perform a saturation binding analysis using non-linear regression to determine the Kd and Bmax values.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Autoradiography cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_detection Signal Detection & Analysis Cryosectioning Cryosectioning (10-20 µm) ThawMounting Thaw-Mounting on Slides Cryosectioning->ThawMounting Storage Storage at -80°C ThawMounting->Storage Preincubation Pre-incubation (Remove endogenous ligands) Storage->Preincubation Incubation Incubation with [³H]3-(p-FBT) Preincubation->Incubation Washing Washing (Remove unbound ligand) Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Film or Phosphor Plate Drying->Exposure Imaging Image Acquisition Exposure->Imaging Quantification Quantitative Analysis Imaging->Quantification dat_signaling Dopamine Transporter (DAT) Signaling Overview cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Pharmacological Intervention DAT Dopamine Transporter (DAT) Dopamine_in Intracellular Dopamine DAT->Dopamine_in VMAT2 VMAT2 Dopamine_in->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_out Extracellular Dopamine Dopamine_out->DAT Reuptake D_receptors Dopamine Receptors (D1-D5) Dopamine_out->D_receptors Binding Signaling Postsynaptic Signaling Cascades D_receptors->Signaling FBT This compound FBT->DAT Inhibition

References

Application Note and Protocol: GC-MS Analysis of Tropane Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids are a class of bicyclic [3.2.1] secondary metabolites naturally occurring in various plants, notably in the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1] Prominent members of this group include atropine, scopolamine, and cocaine, which are known for their significant physiological effects and therapeutic applications. Consequently, robust and sensitive analytical methods are crucial for their quantification in various matrices, including biological materials, plant extracts, and pharmaceutical formulations.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, many tropane alkaloids are not sufficiently volatile and can be thermally unstable, leading to degradation in the high temperatures of the GC inlet.[3][4] To overcome this, a derivatization step is typically employed to convert the alkaloids into more volatile and thermally stable derivatives, most commonly trimethylsilyl (B98337) (TMS) ethers.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of tropane alkaloid derivatives.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of tropane alkaloid derivatives.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting and cleaning up tropane alkaloids from biological matrices like serum and urine is through solid-phase extraction.

  • Sample Pre-treatment: Mix 1 mL of the biological sample (e.g., serum, urine) with a borate (B1201080) buffer (pH 9.0).[2]

  • Column Conditioning: Condition an Extrelut® SPE column by washing it with methanol (B129727) followed by the elution solvent (e.g., dichloromethane).

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE column.[2]

  • Elution: Elute the tropane alkaloids from the column using dichloromethane.[2][3]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Derivatization: Silylation

To enhance volatility and thermal stability, the extracted tropane alkaloids are converted to their trimethylsilyl (TMS) derivatives.

  • Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Reaction: Add 50 µL of the BSTFA with 1% TMCS solution to the dried extract.[3]

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[3]

  • Sample Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate solvent, such as ethyl acetate, prior to GC-MS injection.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized tropane alkaloids. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph (GC):

    • Column: A semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally satisfactory.[2][3]

    • Injector: Splitless injection is commonly used for trace analysis.

    • Injector Temperature: 250°C. It is crucial to avoid excessively high inlet temperatures to prevent the degradation of even the derivatized analytes.[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification of unknown tropane alkaloids. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity.

    • Transfer Line Temperature: 280°C.

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of common tropane alkaloid TMS derivatives. Retention times and mass fragments can vary slightly depending on the specific chromatographic conditions and instrument.

Analyte (TMS Derivative)Retention Time (min)Characteristic Mass Fragments (m/z)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)
Atropine-TMS~18.5124, 140, 217, 36110 - 50005.0
Scopolamine-TMS~19.2138, 154, 234, 37510 - 50005.0
Cocaine~16.882, 182, 303Varies by methodVaries by method
Homatropine-TMS~17.9124, 140, 203, 347Varies by methodVaries by method

Note: The data presented is a synthesis from multiple sources and should be used as a guideline.[2][3] Method validation is essential for accurate quantification in specific matrices.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of tropane alkaloid derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Buffer Add Borate Buffer (pH 9.0) Sample->Buffer SPE_Load Load onto SPE Column Buffer->SPE_Load SPE_Elute Elute with Dichloromethane SPE_Load->SPE_Elute Dry Evaporate to Dryness SPE_Elute->Dry Add_BSTFA Add BSTFA + 1% TMCS Dry->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual_Analysis Qualitative Analysis (Library Search) Detect->Qual_Analysis Quant_Analysis Quantitative Analysis (Peak Integration) Detect->Quant_Analysis Report Generate Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Workflow for GC-MS Analysis of Tropane Alkaloids.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the qualitative and quantitative analysis of tropane alkaloids. The protocol is particularly well-suited for complex biological matrices where accurate measurement is essential for toxicological assessment, pharmacokinetic studies, and forensic investigations. Proper method validation is imperative to ensure data quality and accuracy for specific research or clinical applications.

References

Preparation of 3-(p-Fluorobenzoyloxy)tropane as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed methodologies for the synthesis, purification, and analytical characterization of 3-(p-Fluorobenzoyloxy)tropane (also known as Fluorotropacocaine or CFT), intended for use as an analytical reference standard. The protocols herein describe a reliable synthesis route, a robust purification scheme, and comprehensive analytical procedures for identity confirmation and purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to assist researchers in producing and qualifying this compound as a reference standard for various applications, including forensic analysis and neuroscience research.

Introduction

This compound is a synthetic tropane (B1204802) alkaloid structurally analogous to cocaine.[1] It acts as a dopamine (B1211576) transporter (DAT) inhibitor, and due to its properties, it has been investigated in neuroscience research and identified as a novel psychoactive substance (NPS) in forensic casework.[1][2] The availability of a well-characterized analytical reference standard is crucial for the accurate identification and quantification of this compound in various matrices. This document outlines the necessary procedures to prepare and validate this compound as a reference standard.

Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

The synthesis of the desired 3β-isomer of this compound is achieved through the esterification of pseudotropine with 4-fluorobenzoyl chloride.[3] The stereochemistry of the final product is dictated by the starting tropane alcohol; using pseudotropine (3β-tropanol) ensures the formation of the 3β-isomer.[3]

Experimental Protocol: Synthesis

Materials:

  • Pseudotropine

  • 4-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (B128534) (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve pseudotropine in anhydrous dichloromethane.

  • Add a base (e.g., triethylamine or sodium bicarbonate) to the solution. The choice of base can influence isomer purity.[3]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous dichloromethane to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts.

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Triethylamine (NEt₃)

  • Glass column and other chromatography apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a solvent system, such as a mixture of hexane, ethyl acetate, and a small amount of triethylamine (e.g., hexane/EtOAc/NEt₃).[3] The polarity of the eluent can be gradually increased to facilitate the separation.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Characterization

Comprehensive analytical testing is required to confirm the identity and purity of the prepared this compound reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for separating the 3α and 3β isomers of this compound, which may have nearly identical mass spectra.[1][4]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975 MS).[5]

  • Capillary column: A semi-polar capillary column is generally satisfactory for the separation of tropane alkaloid derivatives.[6]

GC-MS Parameters (Typical):

Parameter Value
Column Semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C

| Scan Range | 40-500 amu |

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Results:

  • The 3α and 3β isomers should be separable by gas chromatography.[1][4] While specific retention times will vary depending on the exact conditions, the 3β-isomer (fluorotropacocaine) is the expected product from the synthesis using pseudotropine. The mass spectrum will show characteristic fragmentation patterns for the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of pharmaceutical reference standards.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

HPLC Parameters (Typical):

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Data Analysis:

  • Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. A purity of ≥98% is generally expected for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all valuable for the characterization of this compound. ¹⁹F NMR is particularly useful for distinguishing between the 3α and 3β isomers.[1][4]

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS for ¹H and ¹³C; trifluoroacetic acid for ¹⁹F) for chemical shift referencing and/or quantification.

Expected Spectral Data:

  • ¹H NMR: The spectrum will show characteristic signals for the protons of the tropane ring and the p-fluorobenzoyl group. The chemical shift and coupling pattern of the proton at the C-3 position are diagnostic for the stereochemistry.[7]

  • ¹³C NMR: The spectrum will display resonances for all carbon atoms in the molecule, providing further confirmation of the structure.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the benzoyl group. The chemical shift of this signal can be used to differentiate between the 3α and 3β isomers.[1][4]

Typical NMR Data for 3β-(p-Fluorobenzoyloxy)tropane:

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~8.0 dd Aromatic (ortho to C=O)
~7.1 t Aromatic (ortho to F)
~5.3 m H-3 (tropane)
~3.4 m H-1, H-5 (tropane)
~2.5 s N-CH₃
~1.6-2.2 m Tropane ring protons
¹³C ~165 s C=O
~164 (d) J_CF ≈ 250 C-F
~132 (d) Aromatic CH
~129 (d) Aromatic C
~115 (d) Aromatic CH
~67 s C-3 (tropane)
~60 s C-1, C-5 (tropane)
~40 s N-CH₃
~25-35 Tropane ring carbons
¹⁹F ~ -110 s Ar-F

(Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. This table provides approximate values.)

Mechanism of Action: Dopamine Transporter Inhibition

This compound, similar to cocaine, exerts its primary pharmacological effect by inhibiting the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[8] By blocking the DAT, this compound increases the concentration and prolongs the presence of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[9] This mechanism is believed to underlie its stimulant effects.[1]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic Cleft Increased Dopamine Concentration Dopamine_Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in CFT This compound CFT->DAT Inhibition Synaptic Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic Cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction (Stimulant Effects) Dopamine_Receptor->Signal_Transduction

Caption: Inhibition of the dopamine transporter by this compound.

Experimental Workflow

The overall workflow for preparing and certifying this compound as an analytical reference standard involves a series of sequential steps from synthesis to final characterization and documentation.

G cluster_characterization Analytical Characterization Synthesis Synthesis (Esterification) Purification Purification (Column Chromatography) Synthesis->Purification Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment GCMS GC-MS (Isomer Separation, Mass Spectrum) Identity_Confirmation->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structure, Isomer ID) Identity_Confirmation->NMR HPLC HPLC-UV (Purity) Purity_Assessment->HPLC Documentation Documentation (Certificate of Analysis) GCMS->Documentation HPLC->Documentation NMR->Documentation

Caption: Workflow for reference standard preparation and certification.

Storage and Stability

For long-term stability, the purified this compound reference standard should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the material is expected to be stable for an extended period.

Safety Precautions

This compound is a psychoactive substance and should be handled with appropriate safety precautions. It is intended for research and forensic use only and is not for human or veterinary use.[10] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and analytical characterization of this compound for its use as a qualified analytical reference standard. Adherence to these procedures will ensure the production of a high-purity material with a well-documented identity, suitable for accurate and reliable analytical measurements in research and forensic settings.

References

Application Notes and Protocols for Studying Cocaine Addiction with Tropane Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tropane (B1204802) analogs in animal models to study cocaine addiction. Detailed protocols for key behavioral and neurochemical experiments are provided, along with summarized quantitative data for a range of tropane analogs. This document is intended to serve as a practical guide for researchers in the field of addiction and drug development.

Introduction to Tropane Analogs in Cocaine Addiction Research

Cocaine, a tropane alkaloid, exerts its reinforcing effects primarily by inhibiting the dopamine (B1211576) transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry. Tropane analogs are a class of compounds that share the core 8-azabicyclo[3.2.1]octane structure of cocaine and are invaluable tools for dissecting the neurobiology of cocaine addiction. By systematically modifying the tropane scaffold, researchers can develop analogs with varying affinities and selectivities for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. These analogs help in understanding the specific roles of each transporter in the complex behaviors associated with cocaine addiction, such as self-administration, craving, and relapse. Furthermore, some tropane analogs are being investigated as potential pharmacotherapies for cocaine dependence.

Data Presentation: Pharmacological Profile of Tropane Analogs

The following tables summarize the in vitro binding affinities (Ki, nM) of various tropane analogs for the dopamine, serotonin, and norepinephrine transporters. This data is crucial for selecting appropriate compounds for in vivo studies and for interpreting behavioral and neurochemical outcomes.

Table 1: Binding Affinities (Ki, nM) of Selected Tropane Analogs at Monoamine Transporters

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Reference
(-)-Cocaine137 - 26339.6 - 134262 - 530[1]
WIN 35,428 (CFT)4.7 - 201600 - 33001500 - 3100[2]
RTI-550.251.13.5[3]
RTI-1210.133.44.6[3]
RTI-1300.3240120[3]
JHW 00712.80.6118.5N/A
Troparil1227002000N/A
Benztropine1.5 - 11140 - 2502.5 - 20[4]
HD-2054.114280[5]
WF-230.200.392.9[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of tropane analogs in animal models of cocaine addiction.

Behavioral Assays

This assay is used to assess the stimulant effects of tropane analogs. Increased locomotor activity is a characteristic behavioral response to psychostimulants like cocaine.

  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically track horizontal and vertical movements.

  • Procedure:

    • Habituation: Place the animal (mouse or rat) in the open-field arena for 30-60 minutes for 2-3 consecutive days to acclimate to the environment.

    • Baseline: On the test day, administer a vehicle injection (e.g., saline, i.p.) and immediately place the animal in the arena. Record locomotor activity for 30-60 minutes to establish a baseline.

    • Drug Administration: On subsequent test days, administer the tropane analog at the desired dose and route (e.g., i.p., s.c.) and immediately place the animal in the arena.

    • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (typically 60-120 minutes).

    • Data Analysis: Compare the locomotor activity following drug administration to the baseline activity. A significant increase indicates a stimulant effect.[3][6][7]

CPP is a classical conditioning paradigm used to measure the rewarding properties of a drug. Animals learn to associate a specific environment with the drug's effects.

  • Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the larger chambers to determine any initial preference.

    • Conditioning: This phase typically lasts for 4-8 days.

      • Drug Pairing: On drug conditioning days, administer the tropane analog and confine the animal to one of the large chambers for 30-45 minutes. The drug is typically paired with the initially non-preferred chamber to avoid ceiling effects.

      • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite chamber for the same duration.

    • Post-Conditioning (Test for Preference): The day after the last conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-20 minutes.

    • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates that the drug has rewarding properties.[8][9][10]

This is considered the gold standard for assessing the reinforcing effects of a drug, as it models voluntary drug-taking behavior.

  • Surgical Preparation:

    • Anesthetize the animal (rat or mouse) and surgically implant a chronic indwelling catheter into the jugular vein.

    • The catheter is externalized on the back of the animal to allow for drug infusions in a freely moving state.

    • Allow the animal to recover for at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above one lever, and an infusion pump connected to the animal's catheter via a tether system.

  • Procedure:

    • Acquisition: Place the animal in the operant chamber for daily sessions (e.g., 2 hours). Presses on the "active" lever result in the delivery of an intravenous infusion of the tropane analog, often paired with a light and/or tone cue. Presses on the "inactive" lever have no consequence.

    • Maintenance: Continue daily sessions until the animal demonstrates stable responding for the drug, typically defined as a consistent number of infusions per session with a clear preference for the active lever.

    • Extinction and Reinstatement:

      • Extinction: Replace the drug solution with saline. Lever presses no longer result in drug infusion, leading to a decrease in responding.

      • Reinstatement: After responding has extinguished, test for reinstatement of drug-seeking behavior by exposing the animal to a drug-associated cue (e.g., the light/tone), a small, non-contingent "priming" infusion of the drug, or a stressor (e.g., mild footshock). A significant increase in active lever pressing indicates reinstatement of drug-seeking behavior.[2][11][12]

Neurochemical Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Surgical Preparation:

    • Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeting the brain region of interest, typically the nucleus accumbens for addiction studies.

    • Secure the cannula to the skull with dental cement and allow for recovery.

  • Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • After collecting stable baseline samples, administer the tropane analog.

    • Continue collecting samples to measure changes in neurotransmitter levels.

    • Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.[11][13][14]

These in vitro assays are used to determine the affinity of tropane analogs for monoamine transporters.

  • Materials:

    • Brain tissue homogenates (e.g., from rat striatum for DAT, cortex for SERT/NET) or cells expressing the transporter of interest.

    • A radiolabeled ligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • The unlabeled tropane analog to be tested.

  • Procedure (Competitive Binding Assay):

    • Incubate the membrane homogenate or cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled tropane analog.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled tropane analog.

      • Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][15][16]

Mandatory Visualizations

Signaling Pathway

Cocaine_Addiction_Pathway cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron NAc_Neuron Medium Spiny Neuron VTA_Neuron->NAc_Neuron Dopamine Release D1R D1 Receptor NAc_Neuron->D1R Dopamine Binding DAT Dopamine Transporter (DAT) D1R->NAc_Neuron Increased Signaling (Reward, Reinforcement) Cocaine Cocaine / Tropane Analog Cocaine->DAT Blocks Reuptake

Experimental Workflow: Intravenous Self-Administration

Self_Administration_Workflow cluster_preparation Preparation cluster_training Training cluster_testing Testing Surgery Jugular Vein Catheter Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Drug Self-Administration (Active vs. Inactive Lever) Recovery->Acquisition Maintenance Stable Responding for Drug Infusions Acquisition->Maintenance Extinction Extinction of Responding (Saline Substitution) Maintenance->Extinction Reinstatement Reinstatement of Drug-Seeking (Cue, Prime, or Stress) Extinction->Reinstatement Data_Analysis Data Analysis (Lever Presses, Infusions) Reinstatement->Data_Analysis

References

Measuring Dopamine Transporter Occupancy with [18F]FCT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2] Dysregulation of DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1][3] As such, DAT is a key target for novel therapeutic agents.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of DAT density and occupancy. [18F]FCT (and its closely related analogs such as [18F]FP-CIT and [18F]FECNT) is a fluorine-18 (B77423) labeled radioligand that binds with high affinity and selectivity to DAT, making it a valuable tool for drug development and neuroscience research.[4][5] This document provides detailed application notes and protocols for measuring DAT occupancy using [18F]FCT and similar tropane-based PET tracers.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]-labeled tropane (B1204802) analogs used for DAT imaging. These values are essential for experimental design and data interpretation.

Table 1: In Vivo Imaging Parameters for [18F]-Labeled DAT Radiotracers in Humans

ParameterRadiotracerValueReference
Injected Dose [18F]FECNT192 ± 41 MBq[6]
[18F]FP-CIT4.4 ± 1.8 mCi (162.8 ± 66.6 MBq)[5]
[18F]PR04.MZ197.6 ± 12.2 MBq[7]
Peak Striatal Uptake Time [18F]FECNT70 - 130 min[8]
[18F]FP-CIT90 - 120 min[9]
[18F]CFT~225 min[10]
Binding Potential (BPND) - Putamen [18F]CFT4.79 ± 0.11[10]
[18F]LBT-9996.75 ± 1.17[11]
Binding Potential (BPND) - Caudate [18F]CFT4.50 ± 0.23[10]
[18F]LBT-9996.30 ± 1.17[11]

Table 2: Striatum-to-Cerebellum Ratios for [18F]-Labeled DAT Radiotracers

RadiotracerSpeciesStriatum-to-Cerebellum RatioTime Post-InjectionReference
[18F]FPCT Rat5.560 min[4]
Rat6.2120 min[4]
Rhesus Monkey3.40 - 3.43115 min[4]
[18F]FECNT Healthy Human9.0 ± 1.2 (Caudate)~90 min[12]
Healthy Human7.8 ± 0.7 (Putamen)~90 min[12]
[18F]FPCIT Healthy Human3.590 min[5]

Experimental Protocols

Radiosynthesis of [18F]FCT

The synthesis of [18F]FCT and related tracers generally involves a nucleophilic substitution reaction with a suitable precursor. The following is a generalized protocol.

Materials:

  • Precursor (e.g., tosyloxy- or bromo- a derivative of the nortropane)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (B52724)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation

Procedure:

  • [18F]Fluoride Trapping and Activation: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure the reaction is anhydrous.

  • Radiolabeling Reaction: Add the precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

  • Purification: After cooling, purify the reaction mixture using semi-preparative HPLC to isolate the [18F]FCT from unreacted [18F]fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing [18F]FCT is typically passed through an SPE cartridge. The cartridge is washed with sterile water to remove organic solvents, and the final product is eluted with sterile ethanol (B145695) and then diluted with sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, pH, and sterility before administration.

In Vivo PET Imaging Protocol (Human Subjects)

This protocol outlines the procedure for a typical DAT occupancy study in human subjects. All procedures should be approved by a relevant ethics committee and institutional review board.

2.2.1. Subject Preparation:

  • Obtain written informed consent from all participants.

  • Subjects should abstain from food for at least 4-6 hours before the scan to ensure stable physiological conditions. Water is permitted.

  • A medical history and physical examination should be conducted to ensure subject suitability.

  • Insert two intravenous cannulas: one for radiotracer injection and one for blood sampling (if arterial input function is to be measured).

2.2.2. PET Scan Acquisition:

  • Positioning: Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder to minimize motion artifacts.

  • Transmission Scan: Perform a transmission scan (using a CT or 68Ge source) for attenuation correction of the subsequent emission data.[13]

  • Radiotracer Injection: Administer a bolus injection of [18F]FCT (typically 185-370 MBq) intravenously.

  • Dynamic Emission Scan: Start the dynamic PET scan acquisition simultaneously with the injection. The scan duration is typically 90-180 minutes.[5][14] The framing protocol might consist of a series of short frames at the beginning to capture the initial kinetics, followed by longer frames.

  • Arterial Blood Sampling (Optional but recommended for full kinetic modeling): If measuring the arterial input function, collect arterial blood samples frequently in the first few minutes after injection, with decreasing frequency over the remainder of the scan.[14] These samples are used to measure the concentration of the radiotracer and its metabolites in the plasma over time.

2.2.3. DAT Occupancy Study Design:

  • Baseline Scan: A PET scan is performed without any blocking drug to determine baseline DAT availability.

  • Occupancy Scan: The subject is administered the therapeutic drug at a specific dose and time before a second PET scan. The timing of the drug administration relative to the scan will depend on the pharmacokinetics of the drug being studied.

  • The percentage of DAT occupancy is then calculated by comparing the binding potential at baseline and after drug administration.

Data Analysis Protocol
  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.

  • Image Co-registration: Co-register the PET images with the subject's anatomical MRI scan to accurately delineate brain regions of interest (ROIs).

  • ROI Delineation: Define ROIs for the striatum (caudate and putamen) and a reference region, typically the cerebellum, which is assumed to have a negligible density of DAT.

  • Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the region versus time.

  • Kinetic Modeling:

    • Reference Tissue Models (e.g., Simplified Reference Tissue Model - SRTM): These models are often preferred as they do not require arterial blood sampling.[15] They use the TAC from the reference region as an indirect input function to estimate the binding potential (BPND) in the target regions.

    • Compartmental Models (e.g., 2-Tissue Compartment Model): These models require an arterial input function and can provide more detailed kinetic parameters.[16]

  • Calculation of DAT Occupancy: The DAT occupancy is calculated using the following formula: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100 Where BPND_baseline is the binding potential from the baseline scan and BPND_drug is the binding potential from the scan after drug administration.

Visualizations

G cluster_pre Pre-Synaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle (DA storage) Dopamine->Vesicle VMAT2 VMAT2 VMAT2->Vesicle Packaging DA_cleft Dopamine (DA) Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) Target of [18F]FCT DAT->Dopamine D_Receptor Dopamine Receptors DA_cleft->DAT DA_cleft->D_Receptor

Caption: Simplified diagram of a dopaminergic synapse.

G cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis P1 Subject Recruitment & Informed Consent P2 Subject Preparation (Fasting, IV line insertion) P1->P2 I2 Transmission Scan (Attenuation Correction) P2->I2 I1 [18F]FCT Radiosynthesis & Quality Control I3 [18F]FCT Injection I1->I3 I2->I3 I4 Dynamic PET Scan (90-180 min) I3->I4 I5 Arterial Blood Sampling (Optional) I3->I5 A1 Image Reconstruction & Co-registration with MRI I4->A1 A2 ROI Definition (Striatum, Cerebellum) A1->A2 A3 Generate Time-Activity Curves A2->A3 A4 Kinetic Modeling (e.g., SRTM) A3->A4 A5 Calculate Binding Potential (BP_ND) A4->A5 A6 Calculate DAT Occupancy A5->A6

Caption: Experimental workflow for a DAT occupancy PET study.

References

Application Notes and Protocols for Behavioral Studies with 3-(p-Fluorobenzoyloxy)tropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Fluorobenzoyloxy)tropane (pFBT), also known as 4-fluorotropacocaine, is a synthetic tropane (B1204802) alkaloid structurally analogous to cocaine.[1][2] It functions primarily as a dopamine (B1211576) reuptake inhibitor (DRI) by binding to the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations.[1] This mechanism of action underlies its stimulant effects, which are estimated to be approximately 30% of the potency of cocaine.[1][2] Like cocaine, pFBT also interacts with norepinephrine (B1679862) and serotonin (B10506) transporters.[1] The 3β-isomer of pFBT demonstrates a significantly higher affinity for the DAT compared to its 3α-isomer.[1] Due to its psychoactive properties, pFBT has been identified as a designer drug in "bath salt" products.[2]

These application notes provide detailed protocols for preclinical behavioral studies designed to characterize the stimulant, reinforcing, and subjective effects of this compound in rodent models. The following protocols are foundational for assessing the abuse potential and psychopharmacological profile of this compound.

Locomotor Activity Assay

This assay is used to assess the stimulant effects of pFBT by measuring changes in spontaneous motor activity. Dopamine reuptake inhibitors typically increase locomotor activity in a dose-dependent manner.

Experimental Protocol

Animals: Male Swiss-Webster mice (20-30 g) are group-housed and allowed to acclimate for at least one week before testing.[3] The animals should be maintained on a 12-hour light/dark cycle with ad libitum access to food and water.[3]

Apparatus: The testing is conducted in clear acrylic locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared photobeams to detect movement.[4] These chambers are often placed within sound-attenuating and light-controlled enclosures to minimize environmental disturbances.[4]

Procedure:

  • Habituation: To reduce novelty-induced hyperactivity, mice are handled and given a saline injection (intraperitoneal, IP) before being placed in the activity chambers for a 60-minute habituation session on two consecutive days prior to the test day.[4][5]

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline. A range of doses (e.g., 1, 5, 10, 20 mg/kg) should be prepared to establish a dose-response curve.

  • Testing: On the test day, mice are randomly assigned to treatment groups (vehicle or pFBT dose). Following IP injection, each mouse is immediately placed into the center of the locomotor activity chamber.[4]

  • Data Collection: Horizontal and vertical activity (rearing) are recorded continuously for 60-120 minutes in 5-minute bins.[4] The primary dependent measure is the total distance traveled (in cm).

Data Presentation

Table 1: Dose-Dependent Effects of pFBT on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, IP)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle (Saline)01500 ± 250
pFBT12500 ± 300
pFBT56000 ± 500
pFBT109500 ± 700
pFBT207000 ± 600 (Note: potential for stereotypy at higher doses)

Note: The data presented in this table are hypothetical and illustrative of expected outcomes based on the known potency of pFBT relative to cocaine. Actual results may vary.

Drug Discrimination Assay

This assay assesses the interoceptive (subjective) effects of pFBT. Animals are trained to discriminate between the effects of a known psychoactive drug (e.g., cocaine) and saline. The degree to which pFBT substitutes for the training drug indicates the similarity of their subjective effects.[6][7]

Experimental Protocol

Animals: Male Sprague-Dawley rats (250-350 g) are individually housed and maintained on a restricted diet to motivate lever pressing for food reinforcement.

Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a stimulus light above each lever, and a food pellet dispenser.[8]

Procedure:

  • Lever Press Training: Rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellet) on a fixed-ratio (FR) schedule.[9]

  • Discrimination Training: Rats are trained to discriminate between an injection of cocaine (e.g., 10 mg/kg, IP) and saline. On days when cocaine is administered, responses on the "drug-appropriate" lever are reinforced. On saline administration days, responses on the "saline-appropriate" lever are reinforced.[9][10] Training continues until a criterion of >85% correct responses is met before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Substitution Testing: Once trained, test sessions are conducted to evaluate whether pFBT produces cocaine-like subjective effects. Various doses of pFBT are administered, and the percentage of responses on the cocaine-appropriate lever is measured.[7] To avoid extinction, reinforcement is typically provided for presses on either lever during test sessions, or no reinforcement is given.

Data Presentation

Table 2: Generalization of pFBT to a Cocaine Discriminative Stimulus

Test CompoundDose (mg/kg, IP)Cocaine-Appropriate Responding (%) (Mean ± SEM)Response Rate (responses/min) (Mean ± SEM)
Saline010 ± 525 ± 3
Cocaine1095 ± 428 ± 4
pFBT120 ± 826 ± 3
pFBT555 ± 1030 ± 4
pFBT1088 ± 732 ± 5
pFBT2092 ± 625 ± 4 (Note: potential for rate-suppression at higher doses)

Note: The data presented in this table are hypothetical and illustrative of expected outcomes. Full substitution is generally considered to be ≥80% drug-appropriate responding.

Intravenous Self-Administration Assay

This "gold standard" assay determines the reinforcing properties and abuse potential of a drug. Animals learn to perform an action (e.g., lever press) to receive an intravenous infusion of the drug.

Experimental Protocol

Animals: Male Wistar rats (300-400 g) are surgically implanted with chronic indwelling catheters in the jugular vein. Catheters are externalized between the scapulae.

Apparatus: Operant conditioning chambers are equipped with two levers, an infusion pump, and a drug delivery system connected to the rat's catheter.

Procedure:

  • Catheter Implantation and Recovery: Rats undergo surgery for catheter implantation and are allowed to recover for 5-7 days. Catheter patency is maintained by daily flushing with heparinized saline.

  • Acquisition of Self-Administration: Rats are placed in the operant chamber for 2-hour daily sessions. Responses on the "active" lever result in a brief intravenous infusion of pFBT (e.g., 0.25, 0.5, 1.0 mg/kg/infusion), while responses on the "inactive" lever have no programmed consequence. A stable baseline of responding is typically established over 10-14 days.[11]

  • Dose-Response Evaluation: Once a stable baseline is achieved, the unit dose of pFBT is varied across sessions to determine the dose-response relationship.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule of reinforcement is implemented. The number of lever presses required to receive a single infusion increases with each successive infusion until the animal ceases to respond (the "breakpoint").[12]

Data Presentation

Table 3: Intravenous Self-Administration of pFBT in Rats

ParameterDose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Number of Infusions (Mean ± SEM)
Saline Control015 ± 510 ± 412 ± 4
pFBT0.2540 ± 812 ± 535 ± 7
pFBT0.580 ± 1215 ± 675 ± 10
pFBT1.065 ± 1014 ± 560 ± 9
Progressive Ratio Breakpoint (Mean ± SEM)
pFBT (0.5 mg/kg/infusion)120 ± 15

Note: The data presented in this table are hypothetical and illustrative. An inverted U-shaped dose-response curve is typical for self-administration studies.

Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicles) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptors (D1/D2) Dopamine_Synapse->D_Receptor Binding DAT->Dopamine_Vesicle pFBT pFBT pFBT->DAT Inhibition Signaling Postsynaptic Signaling Cascade D_Receptor->Signaling Activation

Caption: Dopamine reuptake inhibition by pFBT.

Experimental Workflow

G cluster_setup Phase 1: Preparation cluster_training Phase 2: Training/Habituation cluster_testing Phase 3: Experimentation cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation & Housing Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Prep pFBT Solution Preparation Dosing Vehicle or pFBT Administration Drug_Prep->Dosing Habituation->Dosing Training Operant Training (if applicable) Training->Dosing Behavioral_Assay Behavioral Assay (Locomotor, DD, SA) Dosing->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for pFBT behavioral studies.

Logical Relationships

G pFBT pFBT Administration DAT_Inhibition Dopamine Transporter (DAT) Inhibition pFBT->DAT_Inhibition DA_Increase Increased Synaptic Dopamine DAT_Inhibition->DA_Increase DA_Receptor_Activation Enhanced Dopamine Receptor Activation DA_Increase->DA_Receptor_Activation Stimulant_Effects Stimulant Effects (Increased Locomotion) DA_Receptor_Activation->Stimulant_Effects Reinforcing_Effects Reinforcing Effects (Self-Administration) DA_Receptor_Activation->Reinforcing_Effects Subjective_Effects Cocaine-Like Subjective Effects (Drug Discrimination) DA_Receptor_Activation->Subjective_Effects

Caption: Mechanism to behavioral effects of pFBT.

References

Application Notes and Protocols for In Vivo Microdialysis to Measure Dopamine Release Following Photothermal Therapy (PTT) Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the landscape of neuroscience research, in vivo microdialysis stands as a powerful technique for continuous monitoring of neurotransmitter dynamics in the extracellular fluid of specific brain regions in freely moving animals.[1][2][3] This method, when paired with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), offers real-time insights into neurochemical fluctuations.[1][4][5] Dopamine (B1211576), a critical catecholamine neurotransmitter, is integral to motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and addiction.[1]

Photothermal therapy (PTT) is an emerging technique that utilizes photothermally active nanomaterials to convert incident light into localized heat.[6][7] This localized temperature increase can modulate neuronal activity, including the potential to trigger neurotransmitter release.[6] This application note provides a detailed protocol for employing in vivo microdialysis to quantify dopamine release in the rodent striatum following the administration of PTT. This approach allows for the investigation of how localized, light-induced thermal changes can influence dopaminergic neurotransmission.

Data Presentation

The following tables summarize key quantitative data and typical parameters relevant to in vivo microdialysis for dopamine measurement.

Table 1: General Microdialysis Parameters for Dopamine Measurement

ParameterTypical Range/ValueNotesReference
Probe Membrane Length 1 - 4 mmDependent on the target brain region's size.[8]
Perfusion Flow Rate 0.5 - 2.0 µL/minSlower flow rates generally yield higher recovery of the analyte.[8]
Basal Extracellular Dopamine (Striatum) 7 - 20 nMCan vary based on the analytical method, specific probe placement, and animal species.[8]
Molecular Weight Cut-Off (MWCO) of Membrane < 20,000 DaAllows for the passage of small molecules like dopamine while excluding larger proteins.[9]
In Vivo Probe Recovery 6.7 ± 1.0%This value can vary and should be determined for each experimental setup.[10]

Table 2: Stereotaxic Coordinates for Guide Cannula Implantation in Rat Striatum

CoordinateValue (relative to Bregma)Reference
Anteroposterior (AP) +1.0 mm[1]
Mediolateral (ML) ±2.5 mm[1]
Dorsoventral (DV) -3.5 mm (from dura)[1][8]

Table 3: HPLC-ECD Parameters for Dopamine Analysis

ParameterTypical Value/ConditionNotesReference
Column Reverse-phase C18 (e.g., 10-cm × 0.5-mm, 5-µm particle size)For separation of dopamine from other compounds.[11]
Mobile Phase pH 3.7; 28.5 mM sodium phosphate (B84403) monobasic, 25 mM citric acid, 13% methanol (B129727) (v/v), 0.1 mM Na2EDTA, 1 mM octyl sodium sulfateThe exact composition may need optimization.[11]
Electrochemical Detector Potential +0.65 to +0.7 V vs Ag/AgClOxidizing potential for dopamine detection.[1][11]
Injection Volume 10 - 20 µLDependent on the sensitivity of the system.[8][12]

Experimental Protocols

Surgical Procedure: Guide Cannula Implantation

This protocol details the stereotaxic surgery for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Stereotaxic apparatus[13]

  • Anesthesia machine with isoflurane[14]

  • Heating pad[14]

  • Surgical drill

  • Guide cannula (e.g., CMA 7)[14]

  • Dummy cannula[1]

  • Surgical screws

  • Dental cement[1]

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics[14]

  • 70% ethanol (B145695) and sterile saline[14]

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., rat, 280-300 g) with isoflurane (B1672236) (3% for induction, 1.5% for maintenance).[14][15] Confirm proper anesthetic depth using a pedal withdrawal reflex.[15] Place the animal on a heating pad to maintain body temperature.[14]

  • Stereotaxic Fixation: Secure the animal's head in the stereotaxic frame using ear bars and an incisor bar.[13][14] Ensure the skull is level by adjusting the incisor bar until the heights of bregma and lambda are equal.[15]

  • Surgical Site Preparation: Shave the fur from the scalp and sterilize the skin with an iodine solution followed by 70% ethanol.[13] Make a midline incision on the scalp to expose the skull.[12] Clean and dry the skull surface.[15]

  • Drilling: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum).[1] Drill a small hole in the skull at the predetermined coordinates.[1] Drill additional holes for the placement of anchor screws.[15]

  • Cannula Implantation: Slowly lower the guide cannula to the desired dorsoventral (DV) coordinate.[1][8]

  • Securing the Cannula: Secure the guide cannula to the skull using dental cement and the anchor screws.[1][8]

  • Post-Operative Care: Insert a dummy cannula into the guide to keep it patent.[1] Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[1]

In Vivo Microdialysis and PTT Administration

This protocol describes the microdialysis procedure integrated with PTT administration.

Materials:

  • Microdialysis probe[16]

  • Syringe pump[8]

  • Fraction collector (refrigerated)[17]

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂[8]

  • Photothermal nanomaterials (e.g., gold nanorods)

  • Near-infrared (NIR) laser source

  • Optical fiber coupled to the laser

Procedure:

  • Probe Insertion and Perfusion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[1][8] Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[1]

  • System Stabilization: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[1][12] Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.[1]

  • Baseline Sample Collection: Collect baseline dialysate samples every 20 minutes for at least one hour.[1] Samples should be collected in vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.[8]

  • PTT Administration:

    • Nanomaterial Delivery: The photothermal nanomaterials can be delivered to the target brain region prior to the microdialysis experiment, either through direct injection or via systemic administration with targeted delivery mechanisms. The specifics of this step will depend on the nanomaterial used.

    • Photothermal Stimulation: Position the optical fiber connected to the NIR laser source over the skull, aiming at the location of the microdialysis probe. The laser parameters (wavelength, power, duration) should be optimized based on the specific nanomaterials and desired temperature increase.

  • Post-PTT Sample Collection: Immediately following PTT administration, continue collecting dialysate samples at 20-minute intervals for several hours to monitor the time-course of the effect on dopamine release.[1]

  • Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative. Histologically verify the placement of the microdialysis probe.[1]

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.[1][12]

Dopamine Analysis by HPLC-ECD

This protocol outlines the analysis of dopamine in the collected dialysate samples.

Materials:

  • HPLC system with an electrochemical detector (ECD)[4][5]

  • Reverse-phase C18 column[11]

  • Mobile phase (as described in Table 3)[11]

  • Dopamine standards of known concentrations[1]

Procedure:

  • Sample Preparation: Thaw the dialysate samples on ice.[1]

  • HPLC-ECD Analysis: Inject a fixed volume of each sample into the HPLC-ECD system.[1][12]

  • Separation and Detection: Dopamine is separated from other compounds on the C18 column and detected by the ECD at an oxidizing potential.[1][11]

  • Quantification: Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated from known concentrations of dopamine.[1]

  • Data Expression: Express the results as a percentage change from the baseline dopamine levels established before PTT administration.[1]

Visualizations

experimental_workflow cluster_surgery Stereotaxic Surgery cluster_microdialysis Microdialysis & PTT cluster_analysis Analysis s1 Anesthesia and Stereotaxic Fixation s2 Guide Cannula Implantation s1->s2 s3 Post-Operative Recovery (48-72h) s2->s3 m1 Probe Insertion and System Stabilization (1-2h) s3->m1 m2 Baseline Sample Collection (1h) m1->m2 m3 PTT Administration (NIR Laser Stimulation) m2->m3 m4 Post-PTT Sample Collection (2-3h) m3->m4 a1 Dopamine Quantification (HPLC-ECD) m4->a1 a2 Data Expression (% of Baseline) a1->a2

Caption: Experimental workflow for measuring dopamine release after PTT.

signaling_pathway cluster_stimulus Photothermal Stimulation cluster_cellular Neuronal Response cluster_detection Detection ptt NIR Light + Nanomaterials heat Localized Heat Generation ptt->heat membrane Altered Membrane Properties (Capacitance & Resistance) heat->membrane channels Activation of Temperature- Sensitive Ion Channels heat->channels depolarization Membrane Depolarization membrane->depolarization channels->depolarization ca_influx Voltage-Gated Ca2+ Channel Opening & Ca2+ Influx depolarization->ca_influx vesicle_fusion Dopamine Vesicle Fusion ca_influx->vesicle_fusion da_release Dopamine Release vesicle_fusion->da_release microdialysis Microdialysis Sampling da_release->microdialysis hplc HPLC-ECD Analysis microdialysis->hplc

Caption: Proposed signaling pathway for PTT-induced dopamine release.

References

Application of 3-(p-Fluorobenzoyloxy)tropane in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine (B1149704) or pFBT, is a synthetic tropane (B1204802) alkaloid and a structural analog of cocaine.[1][2] It has emerged as a designer drug, often found in "bath salt" products, and poses a significant challenge to forensic toxicologists.[2] First detected on the European drug market in 2008, this substance is primarily encountered as a novel psychoactive substance (NPS).[1][2][3][4] Due to its similar anesthetic potency to cocaine but with approximately 30% of its stimulant effect, its abuse potential and toxicological profile are of considerable concern.[1][2]

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound in forensic casework, intended to guide researchers and forensic scientists in their analytical approaches.

Toxicological Significance

The physiological and toxicological properties of this compound are not yet extensively characterized, which complicates the interpretation of its presence in biological samples.[5] As a cocaine analog, it is presumed to act as a dopamine (B1211576) reuptake inhibitor, though with reduced potency.[1] The primary challenge in forensic toxicology is the differentiation and quantification of its isomers and the interpretation of its toxicological effects, especially in cases of co-ingestion with other substances.

Analytical Methodologies

The identification and quantification of this compound in forensic samples rely on a combination of chromatographic and spectrometric techniques. Due to the existence of 3α and 3β diastereomers, which exhibit nearly identical mass spectra, chromatographic separation is a critical step in the analytical workflow.[3][6][7]

Table 1: Key Analytical Techniques for this compound Analysis
TechniqueApplicationKey Considerations
Gas Chromatography (GC) Separation of 3α and 3β isomers.[3][6][7]Essential for distinguishing between the diastereomers which have nearly identical mass spectra.[3][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Primary tool for identification and quantification.[1][5]Electron-impact (EI) mass spectra of the isomers are almost identical, necessitating prior GC separation.[3][7]
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement and determination of elemental composition for definitive identification.[6]Provides high confidence in structural elucidation.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Distinguishing between the 3α and 3β isomers.[3][7]A useful technique for the characterization of reference standards and in research settings.[3][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Matrices (Blood/Urine)

This protocol outlines a general procedure for solid-phase extraction (SPE), a common technique for isolating drugs from complex biological matrices.

Materials:

Procedure:

  • Sample Preparation: To 1 mL of blood or urine, add the internal standard and 3 mL of phosphate buffer. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 1 mL of phosphate buffer.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a solution of dichloromethane and isopropanol (80:20 v/v).

  • Elution: Elute the analyte with 3 mL of a mixture of hexane and ethyl acetate (75:25 v/v) containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis. Instrument conditions should be optimized for the specific instrumentation used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/minute to 280°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Diagram 1: General Workflow for Forensic Analysis of this compound

Forensic Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Screening & Confirmation cluster_2 Data Interpretation & Reporting Sample Biological Sample (Blood, Urine, etc.) Pretreatment Pre-treatment (e.g., Hydrolysis) Sample->Pretreatment Extraction Solid-Phase or Liquid-Liquid Extraction Pretreatment->Extraction Screening Initial Screening (e.g., Immunoassay, LC-TOF-MS) Extraction->Screening Confirmation Confirmation & Quantification (GC-MS, LC-MS/MS) Screening->Confirmation DataAnalysis Data Analysis & Review Confirmation->DataAnalysis Interpretation Toxicological Interpretation DataAnalysis->Interpretation Reporting Forensic Report Generation Interpretation->Reporting Isomer Identification Logic Start Suspected this compound GC_Separation Gas Chromatographic Separation Start->GC_Separation MS_Analysis Mass Spectrometric Analysis GC_Separation->MS_Analysis NMR_Analysis 19F NMR Spectroscopy GC_Separation->NMR_Analysis Identical_MS Nearly Identical Mass Spectra MS_Analysis->Identical_MS Isomer_A Identification of 3α Isomer NMR_Analysis->Isomer_A Isomer_B Identification of 3β Isomer NMR_Analysis->Isomer_B

References

Troubleshooting & Optimization

improving radiochemical yield of [18F] labeled tropane analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the radiochemical yield of [18F] labeled tropane (B1204802) analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the radiosynthesis of [18F] labeled tropane analogs.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Inefficient [18F]Fluoride Activation: Residual water can significantly reduce the nucleophilicity of [18F]fluoride.Ensure rigorous drying of the [18F]fluoride/kryptofix complex. Use azeotropic distillation with acetonitrile (B52724).
Suboptimal Reaction Temperature: The temperature may be too low for efficient nucleophilic substitution or too high, leading to degradation of the precursor or product.Optimize the reaction temperature. For many tropane analogs, temperatures between 80-120°C are effective.[1]
Inappropriate Precursor Leaving Group: The choice of leaving group (e.g., tosylate, mesylate, nosylate) significantly impacts the reaction rate.For aliphatic substitutions on the N-alkyl chain, mesylates may offer better yields than tosylates.[1] For aromatic substitutions, a nitro group can be an effective leaving group.
Base-Sensitive Precursor Degradation: Tropane precursors can be sensitive to the basic conditions of the labeling reaction.[2]Minimize the amount of base (e.g., K2CO3, TBAOH) used. Consider using a weaker base or a bicarbonate system.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time, but monitor for potential degradation of the product over longer periods. Optimal times are often between 10-30 minutes.[1]
Formation of Impurities Hydrolysis of Ester Groups: The carbomethoxy group at the C-2 position of the tropane ring is susceptible to hydrolysis under basic conditions.Use milder bases and the minimum necessary amount. Keep reaction times as short as possible.
Side Reactions with the Solvent: Solvents like DMF can decompose at high temperatures, leading to side products.Consider using alternative aprotic solvents like DMSO or acetonitrile, or a protic co-solvent system like t-BuOH/CH3CN.[1]
Precursor-Related Impurities: Incomplete reaction or degradation of the precursor.Optimize reaction conditions (temperature, time, precursor concentration) to drive the reaction to completion. Ensure high purity of the precursor.
Poor Reproducibility Variability in [18F]Fluoride Quality: Inconsistent drying or elution of [18F]fluoride from the anion exchange cartridge.Standardize the [18F]fluoride processing protocol. Ensure consistent elution volume and drying conditions.
Manual Synthesis Variations: Inherent variability in manual operations.Automate the synthesis process using a synthesizer module to improve consistency and reproducibility.[1]
Atmospheric Moisture: Exposure of the reaction mixture to air can introduce moisture.Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for labeling tropane analogs with [18F]?

A1: The most common method is nucleophilic aliphatic substitution on an N-alkyl precursor. This typically involves reacting a precursor containing a good leaving group (e.g., tosylate or mesylate) on an alkyl chain with activated [18F]fluoride.[3] A two-step, one-pot approach is often employed where [18F]fluoropropyl tosylate or mesylate is first synthesized and then reacted with a nortropane precursor.[3]

Q2: How can I improve the radiochemical yield of my [18F]tropane analog synthesis?

A2: Several factors can be optimized to improve the radiochemical yield:

  • Choice of Precursor and Leaving Group: Mesylate precursors have been shown to provide higher yields than tosylate precursors for some tropane analogs like [18F]FP-CIT.[1]

  • Solvent System: While aprotic solvents like acetonitrile and DMSO are standard, using a protic co-solvent system, such as tert-butanol (B103910) (t-BuOH) with acetonitrile, can significantly increase the radiochemical yield.[1]

  • Base: Tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) has been used successfully and may offer advantages over traditional carbonate elution systems.[1]

  • Reaction Conditions: Optimizing the reaction temperature (typically 100-120°C) and time (10-20 minutes) is crucial.[1]

Q3: My tropane precursor is base-sensitive. What can I do to minimize degradation?

A3: To minimize the degradation of base-sensitive precursors, you can:

  • Optimize the ratio of the phase transfer catalyst (like Kryptofix 2.2.2.) to the base and precursor.[2]

  • Use the minimum effective amount of base.

  • Consider using a milder base such as tetrabutylammonium bicarbonate.

  • Keep the reaction time as short as possible while still achieving a reasonable yield.

Q4: What are the advantages of using deuterated tropane analogs?

A4: Deuteration of tropane analogs, particularly on the N-alkyl chain, can improve their in vivo metabolic stability.[3] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing down metabolism by enzymes like cytochrome P450.[3] This can lead to improved pharmacokinetic properties and better imaging characteristics.[3]

Q5: Should I use nucleophilic or electrophilic [18F]fluorination for my tropane analog?

A5: Nucleophilic fluorination is generally preferred for producing [18F] labeled tropane analogs. This method uses no-carrier-added [18F]fluoride, which results in a much higher specific activity of the final product.[2] High specific activity is critical for PET imaging of receptors that are present in low concentrations, such as the dopamine (B1211576) transporter.[2] Electrophilic fluorination with [18F]F2 requires the addition of a carrier and results in a lower specific activity.[2]

Quantitative Data Summary

The following tables summarize reported radiochemical yields (RCY) for various [18F] labeled tropane analogs under different conditions.

Table 1: Radiochemical Yields of Deuterated and Non-deuterated Tropane Analogs [3]

CompoundRadiochemical Yield (RCY, Decay-Corrected)
[18F]4a15.3 ± 3.5%
[18F]4b20.1 ± 4.1%
[18F]4c10.6 ± 2.8%
[18F]4d25.7 ± 4.6%
[18F]4e ([18F]FP-CIT-d6)35.1 ± 5.4%
[18F]6a12.5 ± 3.1%
[18F]6b18.6 ± 3.9%
[18F]6c11.2 ± 2.5%
[18F]6d22.4 ± 4.2%
[18F]6e ([18F]FP-CIT)30.5 ± 5.1%

Table 2: Optimization of [18F]FP-CIT Synthesis [1]

PrecursorElution SystemSolventTemperatureTimeRadiochemical Yield (RCY, Decay-Corrected)
MesylateTBAOHCH3CN/t-BuOH100°C20 min52.2 ± 4.5% (Manual)
MesylateTBAOHCH3CN/t-BuOH--35.8 ± 5.2% (Automated)
TosylateTBAOHCH3CN/t-BuOH--Lower than mesylate
MesylateCs2CO3 or TBAHCO3CH3CN/t-BuOH--Low yields

Experimental Protocols

Protocol 1: High-Yield Synthesis of [18F]FP-CIT using a Protic Solvent System [1]

  • [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on a QMA Sep-Pak cartridge. Elute the [18F]fluoride into the reaction vessel. For the high-yield method, add 8 µL of tetrabutylammonium hydroxide (TBAOH) directly to the [18F]F-/H2(18)O solution in the reactor.

  • Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add a solution of 4 mg of the mesylate precursor in 100 µL of acetonitrile and 500 µL of t-BuOH to the dried [18F]fluoride.

  • Heating: Heat the reaction mixture at 100°C for 20 minutes.

  • Purification: After cooling, purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate the final [18F]FP-CIT product.

Protocol 2: Two-Step, One-Pot Synthesis of Deuterated [18F]N-Fluoropropyl Tropane Derivatives [3]

  • [18F]Fluoride Preparation: Prepare the K[18F]F/Kryptofix 2.2.2 complex by trapping [18F]fluoride on an anion exchange cartridge, eluting with a solution of K2CO3 and Kryptofix 2.2.2, and then drying azeotropically with acetonitrile.

  • Synthesis of [18F]Fluoropropyl Tosylate: To the dried K[18F]F/Kryptofix 2.2.2 complex, add a solution of 1,3-ditosyloxypropane in acetonitrile. Heat the mixture to synthesize [18F]fluoropropyl tosylate.

  • N-Alkylation: To the same reaction vessel containing the crude [18F]fluoropropyl tosylate, add the corresponding nortropane precursor and continue heating.

  • Purification: Purify the final [18F] labeled tropane analog from the reaction mixture using HPLC.

Visualizations

Radiosynthesis_Workflow General Workflow for [18F] Tropane Analog Synthesis cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation A Cyclotron Production ([18O(p,n)18F]) B Trap [18F]F- on Anion Exchange Cartridge A->B C Elute with Base/PTC (e.g., K2CO3/K2.2.2) B->C D Azeotropic Drying (with Acetonitrile) C->D E Add Tropane Precursor (e.g., Mesylate/Tosylate) D->E F Heat Reaction Mixture (e.g., 80-120°C, 10-30 min) E->F G HPLC Purification F->G H Solid Phase Extraction (SPE) G->H I Formulation in Saline H->I J Quality Control I->J

Caption: General workflow for the synthesis of [18F] labeled tropane analogs.

Troubleshooting_Logic Troubleshooting Logic for Low Radiochemical Yield Start Low Radiochemical Yield Check_Drying Is [18F]Fluoride Drying Sufficient? Start->Check_Drying Improve_Drying Improve Azeotropic Drying Protocol Check_Drying->Improve_Drying No Check_Temp Is Reaction Temperature Optimal? Check_Drying->Check_Temp Yes Improve_Drying->Check_Temp Optimize_Temp Optimize Temperature (e.g., 80-120°C) Check_Temp->Optimize_Temp No Check_Precursor Is Precursor/Leaving Group Optimal? Check_Temp->Check_Precursor Yes Optimize_Temp->Check_Precursor Change_Precursor Consider Mesylate vs. Tosylate or Different Precursor Check_Precursor->Change_Precursor No Check_Base Is Precursor Degrading? Check_Precursor->Check_Base Yes Change_Precursor->Check_Base Optimize_Base Reduce Base Concentration Use Milder Base Check_Base->Optimize_Base Yes Check_Solvent Is Solvent System Optimal? Check_Base->Check_Solvent No Optimize_Base->Check_Solvent Change_Solvent Consider Protic Co-Solvent (e.g., t-BuOH) Check_Solvent->Change_Solvent No End Yield Improved Check_Solvent->End Yes Change_Solvent->End

References

troubleshooting high non-specific binding in DAT autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high non-specific binding in Dopamine Transporter (DAT) autoradiography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding in DAT autoradiography?

High non-specific binding in DAT autoradiography can stem from several factors:

  • Inadequate Blocking: Insufficient blocking of non-target sites on the tissue section can lead to the radioligand binding indiscriminately.

  • Suboptimal Radioligand Concentration: Using a concentration of the radioligand that is too high can lead to binding to low-affinity, non-specific sites.

  • Inefficient Washing: Washing steps that are not stringent enough (too short, wrong temperature, or inappropriate buffer composition) may fail to remove unbound or weakly bound radioligand.

  • Properties of the Radioligand: Some radioligands have inherent "stickiness" or hydrophobicity that promotes non-specific interactions.

  • Tissue-Specific Factors: The composition of the tissue itself, such as the presence of endogenous binding sites or high lipid content, can contribute to background signal.[1]

  • Improper Tissue Handling and Preparation: Issues like freezer burn or improper sectioning can create artifacts and increase non-specific binding.

Q2: How do I choose the right blocking agent to reduce non-specific binding?

The choice of blocking agent is critical for minimizing non-specific binding. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein blocker that is effective in many applications.[2][3][4]

  • Non-fat Dry Milk: A cost-effective option, but it can sometimes mask specific binding sites and may contain endogenous biotin, which can interfere with certain detection systems.

  • Normal Serum: Using serum from the same species as the secondary antibody (if applicable) can help block non-specific binding to Fc receptors.[5]

  • Synthetic Polymers: Modern polymer-based blockers can offer consistent performance and are free of animal-derived components.[3]

It is often necessary to empirically test different blocking agents and concentrations to find the optimal condition for your specific radioligand and tissue type.

Q3: Can the composition of my wash buffer affect non-specific binding?

Absolutely. The composition of the wash buffer plays a crucial role in washing away unbound and non-specifically bound radioligand, thereby improving the signal-to-noise ratio. Key components to consider are:

  • Salts: The ionic strength of the buffer can influence the stringency of the washes.

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions and remove non-specifically bound radioligand.[4]

  • pH: The pH of the wash buffer should be optimized to ensure that the specific binding of the radioligand is not disrupted while non-specific interactions are minimized.

Q4: How do I determine the optimal concentration of my radioligand?

To determine the optimal radioligand concentration, it is essential to perform a saturation binding experiment. This involves incubating tissue sections with a range of radioligand concentrations and measuring both total and non-specific binding. Specific binding is calculated by subtracting non-specific binding from total binding. The resulting saturation curve will allow you to determine the Kd (dissociation constant), which represents the concentration of radioligand at which 50% of the receptors are occupied. For single-point autoradiography experiments, a concentration of 1-3 times the Kd is often used as a starting point to ensure adequate signal while minimizing non-specific binding.[6]

Troubleshooting Guides

Issue: High Background Across the Entire Autoradiogram

High background across the entire image can obscure the specific signal and make data interpretation difficult.

start High Background Observed check_blocking Review Blocking Protocol start->check_blocking optimize_blocking Optimize Blocking Agent & Concentration (e.g., BSA, Serum, Synthetic Polymers) check_blocking->optimize_blocking Inadequate check_washing Evaluate Washing Steps check_blocking->check_washing Adequate optimize_blocking->check_washing optimize_washing Increase Wash Duration/Frequency Add Detergent (e.g., Tween-20) check_washing->optimize_washing Insufficient check_ligand_conc Assess Radioligand Concentration check_washing->check_ligand_conc Sufficient optimize_washing->check_ligand_conc optimize_ligand_conc Perform Saturation Binding Experiment Use Lower Concentration check_ligand_conc->optimize_ligand_conc Too High check_nsb_definition Verify Non-Specific Binding Control check_ligand_conc->check_nsb_definition Optimal optimize_ligand_conc->check_nsb_definition optimize_nsb_definition Use High Concentration of a Validated Displacer (e.g., Nomifensine for [3H]WIN 35,428) check_nsb_definition->optimize_nsb_definition Inappropriate end Reduced Background check_nsb_definition->end Appropriate optimize_nsb_definition->end

Caption: Troubleshooting workflow for high background in DAT autoradiography.

Reagent TypeReagentTypical Concentration RangeNotes
Blocking Agent Bovine Serum Albumin (BSA)1-5% (w/v)A good starting point for many applications.[2][4]
Non-fat Dry Milk0.1-5% (w/v)Can sometimes mask epitopes; ensure it is free of interfering substances.
Normal Goat/Horse Serum5-10% (v/v)Use serum from the species in which the secondary antibody was raised.[5]
Wash Buffer Additive Tween-200.05-0.1% (v/v)Helps to reduce non-specific hydrophobic interactions.[4]
Displacer for NSB Nomifensine (for [3H]WIN 35,428)1-10 µMA high concentration is used to displace all specific binding.[1]
Mazindol (for [125I]RTI-121)100 nM - 1 µMAnother effective displacer for DAT radioligands.[7][8]

Experimental Protocols

Protocol: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to minimize non-specific binding.

  • Prepare Tissue Sections: Mount cryostat-cut brain sections (e.g., 16 µm thick) containing the regions of interest (e.g., striatum) onto gelatin-coated slides.

  • Pre-incubation: Pre-incubate all slides in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 15-30 minutes to rehydrate the tissue and remove endogenous substances.

  • Blocking: Divide the slides into groups and incubate them in different blocking solutions for 60 minutes at room temperature.

    • Group A: 3% BSA in incubation buffer.

    • Group B: 5% non-fat dry milk in incubation buffer.

    • Group C: 10% normal goat serum in incubation buffer.

    • Group D: A commercially available synthetic polymer-based blocker (follow manufacturer's instructions).

  • Radioligand Incubation:

    • Total Binding: Incubate sections from each group with a working concentration of your DAT radioligand (e.g., 5 nM [3H]WIN 35,428) in the corresponding blocking buffer for 60-90 minutes at room temperature.[6]

    • Non-specific Binding: For each blocking condition, incubate an adjacent set of sections with the radioligand plus a high concentration of a displacer (e.g., 10 µM nomifensine).[1]

  • Washing: Wash all slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) with multiple changes (e.g., 3 x 5 minutes) to remove unbound radioligand.

  • Drying and Exposure: Briefly rinse the slides in ice-cold deionized water, dry them under a stream of cool air, and expose them to a phosphor imaging screen or autoradiography film.

  • Analysis: Quantify the signal intensity in regions of interest for both total and non-specific binding for each blocking condition. Calculate the specific binding (Total - Non-specific) and the signal-to-noise ratio (Specific / Non-specific). The optimal blocking agent will yield the highest signal-to-noise ratio.

Protocol: Standard DAT Autoradiography with [3H]WIN 35,428

This protocol provides a standard method for performing DAT autoradiography using [3H]WIN 35,428.

start Start: Frozen Brain Sections preincubation Pre-incubation: Ice-cold Buffer (15-30 min) start->preincubation incubation Incubation (60-90 min, RT): - Total Binding: [3H]WIN 35,428 - NSB: [3H]WIN 35,428 + Nomifensine preincubation->incubation washing Washing: 3x in Ice-cold Buffer incubation->washing drying Brief Rinse in dH2O and Air Dry washing->drying exposure Expose to Phosphor Screen or Film drying->exposure analysis Image Analysis and Quantification exposure->analysis end End: Quantified DAT Density analysis->end

Caption: Standard experimental workflow for DAT autoradiography.

  • Tissue Preparation: Use cryostat-cut brain sections (16-20 µm) thaw-mounted on gelatin-coated slides. Store at -80°C until use.

  • Pre-incubation: Thaw slides and pre-incubate in 50 mM Tris-HCl buffer containing 120 mM NaCl (pH 7.4) for 20 minutes at 4°C.

  • Incubation:

    • Total Binding: Incubate sections in buffer containing 5 nM [3H]WIN 35,428 for 60-120 minutes at 4°C.[6]

    • Non-specific Binding: Incubate adjacent sections in the same solution with the addition of 10 µM nomifensine.[1][9]

  • Washing: Wash the slides three times for 5 minutes each in ice-cold 50 mM Tris-HCl buffer with 120 mM NaCl.

  • Final Rinse and Drying: Perform a quick rinse in ice-cold deionized water to remove buffer salts and then dry the slides under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a tritium-sensitive phosphor screen or autoradiography film along with appropriate radioactive standards.

  • Image Analysis: Scan the phosphor screen or develop the film and quantify the optical density in the brain regions of interest. Convert optical density to radioligand concentration using the standards. Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

References

Technical Support Center: Optimizing Injection Dose of 3-(p-Fluorobenzoyloxy)tropane for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection dose of 3-(p-Fluorobenzoyloxy)tropane (also known as fluorotropacocaine) for rodent studies. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tropane (B1204802) derivative and an analog of cocaine.[1][2] Its primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[2] This action is responsible for its stimulant effects. It is reported to have approximately 30% of the stimulant potency of cocaine.[1]

Q2: What is a reasonable starting dose range for this compound in mice or rats?

Q3: What vehicle should I use to dissolve this compound for injection?

A3: The hydrochloride salt of this compound has good solubility in physiological buffers. For in vivo studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles for intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) administration.

Q4: What are the expected behavioral effects of this compound in rodents?

A4: As a dopamine reuptake inhibitor, this compound is expected to produce stimulant-like behavioral effects in rodents, similar to cocaine. These effects are dose-dependent and may include:

  • Increased locomotor activity: An increase in horizontal and vertical movements in an open field test.

  • Stereotyped behaviors: Repetitive, invariant behaviors such as sniffing, gnawing, and head weaving at higher doses.

  • Motor coordination deficits: At high doses that induce significant stereotypy, a decrease in performance on tasks like the rotarod test may be observed.

Q5: How can I assess the behavioral effects of this compound?

A5: Standard behavioral assays for assessing stimulant effects in rodents are appropriate. These include:

  • Open Field Test: To measure locomotor activity (distance traveled, rearing frequency) and anxiety-like behavior (time spent in the center of the arena).

  • Rotarod Test: To assess motor coordination and balance.

  • Stereotypy Assessment: Observation and scoring of stereotyped behaviors using a rating scale.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No significant behavioral effect observed at the initial dose. The dose is too low.- Increase the dose in a stepwise manner in a pilot study. - Given its reported lower potency compared to cocaine, higher doses may be necessary.
Improper drug administration.- Ensure the injection was administered correctly (e.g., intraperitoneally, not subcutaneously by mistake). - Verify the concentration of your drug solution.
High variability in behavioral responses between animals. Individual differences in drug sensitivity.- Increase the number of animals per group to improve statistical power. - Ensure consistent handling and experimental conditions for all animals.
Inconsistent drug administration.- Use a consistent and well-practiced injection technique for all animals.
Animals exhibit excessive stereotypy, interfering with other behavioral measures. The dose is too high.- Reduce the dose to a level that produces the desired stimulant effect without inducing overwhelming stereotypy. - A full dose-response curve will help identify the optimal dose.
Adverse effects such as seizures or lethargy are observed. The dose is approaching toxic levels.- Immediately cease administration at that dose. - Reduce the dose significantly in subsequent experiments. - Monitor animals closely for any signs of distress. The LD50 of cocaine in mice has been reported to be around 95.1 mg/kg i.p., which can serve as a very cautious upper limit for its analog, though toxicity can vary significantly between compounds.
Precipitation is observed in the drug solution. Poor solubility in the chosen vehicle.- Ensure the hydrochloride salt of the compound is used. - Gentle warming or sonication may aid dissolution. - If using a different salt or freebase, consider using a vehicle containing a solubilizing agent like a small percentage of DMSO or Tween 80, but be mindful of potential vehicle effects on behavior.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound.

Dose-Response Evaluation of Locomotor Activity (Open Field Test)
  • Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity.

  • Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or a video camera linked to tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., i.p.).

    • Immediately or after a short pre-treatment period (e.g., 15 minutes), place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 30-60 minutes).

    • Analyze the data for total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Dose Selection: Based on the available information, a suggested dose range for a pilot study in mice would be 10, 20, 40, and 60 mg/kg, i.p., alongside a vehicle control group.

Assessment of Motor Coordination (Rotarod Test)
  • Objective: To evaluate the effect of this compound on motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Training usually involves placing the animals on the rod at a constant low speed (e.g., 4 rpm) for a set duration.

    • On the test day, administer this compound or vehicle.

    • At the time of expected peak effect (determined from the locomotor activity study), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials per animal with an appropriate inter-trial interval.

Stereotypy Assessment
  • Objective: To quantify the dose-dependent induction of stereotyped behaviors.

  • Apparatus: Standard observation cages.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the animal in an individual observation cage.

    • At regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes), observe the animal's behavior and score the intensity of stereotypy using a rating scale.

  • Stereotypy Rating Scale (example):

    • 0: Asleep or inactive

    • 1: Active

    • 2: Hyperactive, rapid movements

    • 3: Stereotyped sniffing, head movements

    • 4: Continuous stereotyped sniffing, licking, or gnawing

    • 5: Intense, focused stereotypy with repetitive movements of the head, limbs, or mouth

    • 6: Repetitive movements that are dyskinetic and non-directed

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Locomotor Activity in Mice

Dose (mg/kg, i.p.)nTotal Distance Traveled (cm)Rearing FrequencyTime in Center (s)
Vehicle8Mean ± SEMMean ± SEMMean ± SEM
108Mean ± SEMMean ± SEMMean ± SEM
208Mean ± SEMMean ± SEMMean ± SEM
408Mean ± SEMMean ± SEMMean ± SEM
608Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Rotarod Performance in Rats

Dose (mg/kg, i.p.)nLatency to Fall (s)
Vehicle10Mean ± SEM
2010Mean ± SEM
4010Mean ± SEM

Table 3: Stereotypy Scores Following this compound Administration in Mice

Dose (mg/kg, i.p.)nPeak Stereotypy Score
Vehicle8Mean ± SEM
208Mean ± SEM
408Mean ± SEM
608Mean ± SEM

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound at the dopamine synapse.

Experimental Workflow for Dose Optimization

G A Dose Range Selection (Based on relative potency to cocaine) B Pilot Study: Dose-Response (Locomotor Activity) A->B C Data Analysis (Determine ED50 for locomotor stimulation) B->C D Select Doses for Further Behavioral Testing (Sub-maximal, maximal, and supra-maximal) C->D E Comprehensive Behavioral Phenotyping (Rotarod, Stereotypy) D->E F Toxicity Assessment (Observe for adverse effects) D->F G Optimal Dose Range Determined E->G F->G

Caption: Logical workflow for optimizing the injection dose of this compound.

References

Technical Support Center: Separation of 3α and 3β Fluorotropacocaine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 3α and 3β isomers of fluorotropacocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 3α and 3β isomers of fluorotropacocaine?

A1: The primary challenges stem from the high structural similarity of the 3α and 3β diastereomers. This results in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. While they are separable by gas chromatography (GC), their electron-impact (EI) mass spectra are nearly identical, which complicates their individual identification when using GC-MS alone.[1][2][3][4][5]

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Gas chromatography (GC) has been shown to be an effective technique for the separation of 3α and 3β fluorotropacocaine.[1][2][3][4][5] For related tropane (B1204802) alkaloids, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is a powerful method for resolving stereoisomers.[6][7][8] Additionally, ¹⁹F NMR spectroscopy can be used to distinguish between the two isomers.[1][2][3]

Q3: Can I use mass spectrometry to differentiate between the 3α and 3β isomers?

A3: Differentiating the isomers by mass spectrometry alone is challenging because their electron-impact (EI) mass spectra are almost identical.[1][2][3][4] Therefore, a separation technique like GC must be coupled with MS to first separate the isomers before detection.

Q4: Are there any concerns about isomer stability during separation?

A4: Yes, tropane alkaloids can be susceptible to racemization or epimerization, especially under harsh pH conditions (both strongly acidic and basic).[8][9] This is a critical consideration during both sample preparation and the development of chromatographic methods.

Troubleshooting Guides

Issue 1: Poor or No Separation in Gas Chromatography (GC)

Question: My GC method is not resolving the 3α and 3β isomers of fluorotropacocaine. What are the potential causes and solutions?

Answer: Poor resolution in GC can be due to several factors. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Poor GC Resolution

cluster_start Initial Observation cluster_column Column Issues cluster_temp Temperature Program cluster_flow Flow Rate cluster_injection Injection Parameters cluster_end Outcome start Poor or No Isomer Separation node_column Is the GC column appropriate? Is it in good condition? start->node_column Check sol_column Action: Verify column suitability (e.g., appropriate stationary phase). Inspect column performance and replace if necessary. node_column->sol_column If not node_temp Is the temperature program optimized? node_column->node_temp If yes sol_column->node_temp Then sol_temp Action: Optimize the temperature ramp rate. Slower ramps can improve resolution. node_temp->sol_temp If not node_flow Is the carrier gas flow rate optimal? node_temp->node_flow If yes sol_temp->node_flow Then sol_flow Action: Optimize the flow rate for the carrier gas used (e.g., He, H2, N2). node_flow->sol_flow If not node_injection Are injection parameters appropriate? node_flow->node_injection If yes sol_flow->node_injection Then sol_injection Action: Ensure a splitless or split injection is optimized. Check injector temperature to prevent degradation. node_injection->sol_injection If not end_node Resolution Improved node_injection->end_node If yes sol_injection->end_node Then

Caption: Troubleshooting workflow for poor GC separation.

ParameterRecommendation
Stationary Phase A non-polar or medium-polarity column is often a good starting point.
Temperature Program Start with a slow temperature ramp to maximize differences in elution times.
Carrier Gas Flow Rate Optimize the linear velocity for the carrier gas being used to ensure maximum efficiency.
Injection Technique Use a split injection to obtain sharp peaks. If sensitivity is an issue, optimize a splitless injection.
Issue 2: Poor Resolution or Co-elution in HPLC

Question: I am trying to develop an HPLC method for fluorotropacocaine isomers but am getting poor resolution. What should I try?

Answer: Separating diastereomers like 3α and 3β fluorotropacocaine by HPLC often requires careful method development, particularly concerning the choice of stationary and mobile phases.

Logical Relationship for HPLC Method Development

cluster_start Starting Point cluster_csp Stationary Phase cluster_mobile Mobile Phase cluster_temp Temperature cluster_end Outcome start Poor HPLC Resolution node_csp Are you using a Chiral Stationary Phase (CSP)? start->node_csp sol_csp Use a CSP, preferably polysaccharide-based. node_csp->sol_csp No node_mobile Is the mobile phase optimized? node_csp->node_mobile Yes sol_csp->node_mobile sol_mobile_np For Normal Phase: Optimize hexane (B92381)/alcohol ratio. Add a competing base (e.g., TEA). node_mobile->sol_mobile_np Normal Phase sol_mobile_rp For Reversed Phase: Optimize organic modifier/buffer ratio. Consider ion-pairing reagents. node_mobile->sol_mobile_rp Reversed Phase node_temp Have you screened different temperatures? sol_mobile_np->node_temp sol_mobile_rp->node_temp sol_temp Evaluate temperatures between 25°C and 40°C. node_temp->sol_temp No end_node Separation Achieved node_temp->end_node Yes sol_temp->end_node

Caption: HPLC method development for isomer separation.

StrategyDetails
Use a Chiral Stationary Phase (CSP) This is often essential for resolving stereoisomers.[7][8] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used.[7][10]
Optimize Mobile Phase Normal-Phase: Often preferred for chiral separations on polysaccharide CSPs. A typical mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol).[11] Adding a small amount of a competing base like triethylamine (B128534) (TEA) can improve peak shape for basic compounds like fluorotropacocaine.[7][11][12] Reversed-Phase: If using a reversed-phase method, consider using an ion-pairing agent (e.g., n-heptanesulfonate) to improve retention and resolution on a C18 column.[6]
Adjust Temperature Temperature can affect the thermodynamics of the interaction between the isomers and the CSP, thus altering selectivity.[7] It is a valuable parameter to screen during method development.
Issue 3: Peak Tailing in Chromatography

Question: My chromatographic peaks for fluorotropacocaine are tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like fluorotropacocaine is a common issue, particularly in HPLC. It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.

MethodSolution
HPLC Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase (typically at a concentration of 0.1%). This masks the active silanol sites, improving peak symmetry.[7][12] pH Adjustment: For reversed-phase chromatography, lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the protonated analyte.[12] Use a Base-Deactivated Column: Modern, high-quality end-capped or base-deactivated columns have fewer free silanol groups and can significantly improve peak shape for basic compounds.[12]
GC Derivatization: While not always necessary for fluorotropacocaine, derivatization to form more stable and less polar compounds (e.g., TMS derivatives) can sometimes improve peak shape and prevent on-column degradation.[12] Injector Temperature: Lowering the injector temperature can help minimize the degradation of thermally labile compounds.[12]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Isomer Separation (General Approach)

This protocol is a general guideline based on methods used for tropane alkaloids. Optimization will be required for your specific instrument and column.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-1 or DB-5 type).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 5-10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector:

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Scan Range: 40-500 m/z

Protocol 2: Chiral HPLC Method for Isomer Separation (General Approach)

This protocol provides a starting point for developing a chiral HPLC separation method, based on successful separations of similar compounds.[11]

  • HPLC System: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] on a silica gel support).[11]

  • Mobile Phase (Normal Phase):

    • Hexane:Isopropanol (B130326):Triethylamine (e.g., 97:3:0.1 v/v/v).[11]

    • The ratio of hexane to isopropanol is a critical parameter to optimize for resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25 °C (can be varied to optimize selectivity).

    • Detection Wavelength: 254 nm.[11]

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

Quantitative Data Summary

Currently, specific quantitative data for the separation of 3α and 3β fluorotropacocaine isomers (e.g., retention times, resolution factors) is not widely available in the public literature. The table below summarizes the qualitative findings and provides a framework for recording your own experimental data.

TechniqueStationary PhaseKey Findings / Parameters to Record
Gas Chromatography (GC) e.g., DB-1, DB-5Separable: Yes.[1][2][3][4][5] Data to Record: Retention Time (3α), Retention Time (3β), Resolution (Rs), Peak Asymmetry.
High-Performance Liquid Chromatography (HPLC) Chiral Stationary Phase (e.g., Polysaccharide-based)Potentially Separable: Yes (based on related compounds).[6][7] Data to Record: Retention Time (3α), Retention Time (3β), Resolution (Rs), Selectivity (α), Tailing Factor.
¹⁹F NMR Spectroscopy N/ADistinguishable: Yes.[1][2][3] Data to Record: Chemical Shift (δ) for 3α, Chemical Shift (δ) for 3β.
Mass Spectrometry (MS) N/ADistinguishable: No (EI-MS spectra are nearly identical).[1][2][3][4] Data to Record: Mass spectra for each isomer (post-separation).

References

Technical Support Center: Overcoming Solubility Challenges of Tropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility issues encountered with tropane (B1204802) derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my tropane derivatives have poor solubility in neutral aqueous buffers like PBS (pH 7.4)?

A: Tropane alkaloids are basic compounds.[1] Their core structure contains a tertiary amine group, which is a weak base.[2] In its free base form, the molecule is often uncharged, non-polar, and thus has low solubility in water.[2][3] At neutral or alkaline pH, the equilibrium favors this less soluble, uncharged form.

Q2: What are the first signs of a solubility problem?

A: The most common indicators of poor solubility include:

  • Precipitation: The formation of visible solid particles immediately upon adding the compound to the buffer or after a short period.[1][4] This is often called "crashing out."[4]

  • Cloudiness or Haze: The solution appears turbid, indicating the presence of fine, undissolved particles.[1]

  • Inconsistent Experimental Results: Inaccurate dosing due to undissolved compound can lead to poor reproducibility in assays.[5]

Q3: I dissolved my tropane derivative in DMSO first, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A: This is a very common issue that occurs when the solvent polarity changes abruptly.[4] The first and simplest troubleshooting steps are to decrease the final concentration of the compound or optimize the dilution method by adding the DMSO stock solution dropwise into the vortexing buffer to ensure rapid mixing.[1][4]

Q4: Can I heat the solution to improve solubility?

A: Gently warming the buffer (e.g., to 37°C) can increase the solubility of many compounds.[6][7] However, you must first confirm the temperature stability of your specific tropane derivative, as prolonged heating can cause degradation.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This guide provides a systematic approach to address the rapid precipitation of a tropane derivative.

G start Start: Compound precipitates in aqueous buffer step1 Is the final concentration as low as possible for the assay? start->step1 step2 Try a lower final concentration step1->step2 No step3 Was the stock added to vortexing buffer? step1->step3 Yes step2->step3 step4 Optimize Dilution: Add stock dropwise to vigorously stirred or vortexing buffer step3->step4 No step5 Is the compound ionizable? (Most tropanes are basic) step3->step5 Yes step4->step5 step6 Adjust Buffer pH: Lower pH below pKa (e.g., pH 4-6) step5->step6 Yes step7 Is a co-solvent compatible with the assay? step5->step7 No step6->step7 step8 Add Co-solvent to Buffer: (e.g., 1-5% Ethanol, <0.5% DMSO) step7->step8 Yes step9 Consider Advanced Methods: Cyclodextrin Complexation or Salt Formation step7->step9 No step8->step9 G cluster_base High pH (e.g., > 8) cluster_acid Low pH (e.g., < 6) Tropane_Base Tropane-NR2 (Free Base, Non-ionized) Poorly Soluble Tropane_Salt Tropane-NR2H+ (Salt, Ionized) Highly Soluble Tropane_Base->Tropane_Salt + H+ (Acidification) Tropane_Salt->Tropane_Base - H+ (Basification) G cluster_process Cyclodextrin Solubilization Tropane Tropane Derivative (Poorly Soluble) Complex Inclusion Complex (Soluble in Water) Tropane->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex +

References

Technical Support Center: Addressing Cardiotoxicity of Cocaine Analogs in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the cardiotoxic effects of cocaine analogs in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the accurate and effective assessment of cardiovascular risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cardiotoxicity associated with cocaine and its analogs?

A1: The cardiotoxicity of cocaine and its analogs is multifactorial, stemming from two primary pharmacological properties: its sympathomimetic and local anesthetic effects.[1] The sympathomimetic action results from the inhibition of norepinephrine (B1679862) reuptake, leading to excessive stimulation of adrenergic receptors.[1] This causes an increase in heart rate, blood pressure, and myocardial oxygen demand, alongside coronary artery vasoconstriction, creating a dangerous imbalance between myocardial oxygen supply and demand.[2] The local anesthetic effect is due to the blockade of sodium channels, which can impair cardiac impulse conduction and create a substrate for life-threatening arrhythmias.[1] Furthermore, cocaine and its analogs can induce oxidative stress, mitochondrial dysfunction, and apoptosis in cardiomyocytes, contributing to long-term cardiac damage such as cardiomyopathy.

Q2: Are all cocaine analogs equally cardiotoxic?

A2: No, the cardiotoxicity of cocaine analogs can vary significantly. For instance, cocaethylene (B1209957), a metabolite formed when cocaine and ethanol (B145695) are used concurrently, is known to be more cardiotoxic than cocaine alone. Animal studies have shown that cocaethylene is more potent in its direct negative effects on cardiomyocytes. The cardiotoxicity of synthetic analogs, such as those from the phenyltropane family (e.g., RTI-111, RTI-113), is less well-characterized in publicly available literature but is an area of active investigation. Their cardiotoxic potential is likely related to their potency and selectivity for the dopamine (B1211576) transporter, as well as their effects on other monoamine transporters.

Q3: What are the most appropriate animal models for studying the cardiotoxicity of cocaine analogs?

A3: Rodent models, particularly rats and mice, are the most commonly used due to their well-characterized cardiovascular physiology, genetic tractability, and the availability of established experimental techniques.[3] Canine models have also been utilized to study cocaine-induced cardiovascular effects and can provide valuable translational data due to their larger size and closer resemblance to human cardiovascular physiology in some aspects. The choice of animal model should be guided by the specific research question, the endpoints being measured, and the available resources.

Q4: What are the key cardiovascular parameters to monitor in animal studies of cocaine analog cardiotoxicity?

A4: A comprehensive assessment should include monitoring of:

  • Hemodynamics: Blood pressure and heart rate are fundamental indicators of the sympathomimetic effects of these compounds.

  • Cardiac Function: Echocardiography is a non-invasive technique to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other measures of systolic and diastolic function.

  • Electrocardiography (ECG): ECG is crucial for detecting arrhythmias, conduction abnormalities (e.g., QRS widening, QT prolongation), and signs of ischemia.

  • Biomarkers: Serum levels of cardiac troponins (cTnI, cTnT) and creatine (B1669601) kinase-MB (CK-MB) are sensitive indicators of myocardial injury.

  • Histopathology: Post-mortem examination of heart tissue can reveal structural changes such as cardiomyocyte hypertrophy, fibrosis, and cell death.

Q5: Are there any known strategies to mitigate the cardiotoxicity of cocaine analogs in an experimental setting?

A5: Yes, several strategies are being explored based on the known mechanisms of toxicity. In animal models, agents that counteract the sympathomimetic effects, such as alpha- and beta-adrenergic blockers, have been investigated.[2] Calcium channel blockers have also shown some efficacy in reducing cocaine-induced decreases in cardiac output in a subset of rats.[4] Additionally, antioxidants and agents that protect mitochondrial function are potential therapeutic avenues. For instance, a bacterial cocaine esterase (CocE) has been shown to rapidly reverse cocaine-induced cardiovascular effects in rats by accelerating its metabolism.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments assessing the cardiotoxicity of cocaine analogs.

Problem Possible Causes Troubleshooting Steps
High mortality rate in the experimental group 1. Dose of the cocaine analog is too high. 2. Rapid administration of the compound. 3. Animal strain is particularly sensitive. 4. Anesthesia complications.1. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 2. Administer the compound via a slower infusion rather than a rapid bolus. 3. Review the literature for strain-specific sensitivities. Consider using a more robust strain. 4. Ensure proper anesthetic depth and monitor vital signs closely. Choose an anesthetic with minimal cardiovascular effects.
Inconsistent or highly variable cardiovascular responses 1. Inconsistent drug administration (e.g., volume, speed). 2. Stress-induced physiological changes in the animals. 3. Variability in anesthetic depth. 4. Technical variability in measurement techniques (e.g., ECG lead placement, echo probe position).1. Use precise infusion pumps for drug delivery. Ensure consistent formulation of the drug solution. 2. Acclimatize animals to handling and experimental procedures to minimize stress. 3. Use a consistent and monitored level of anesthesia. 4. Standardize all measurement protocols and ensure the operator is well-trained.
Difficulty detecting significant cardiotoxic effects 1. Dose of the cocaine analog is too low. 2. Duration of the study is too short to observe chronic effects. 3. The chosen endpoints are not sensitive enough. 4. The animal model is resistant to the cardiotoxic effects.1. Increase the dose in a stepwise manner, monitoring for adverse effects. 2. For chronic studies, extend the duration of drug administration. 3. Incorporate more sensitive measures such as cardiac biomarkers (troponins) or advanced echocardiographic techniques (e.g., strain imaging). 4. Consider a different animal model or strain that may be more susceptible.
ECG artifacts or poor-quality recordings 1. Poor electrode contact with the skin. 2. Animal movement. 3. Electrical interference from other equipment.1. Ensure proper skin preparation (shaving and cleaning) and use of conductive gel. 2. Ensure adequate anesthesia and secure placement of the animal. 3. Ground all equipment properly and keep ECG cables away from power sources.
Poor quality echocardiography images 1. Improper animal positioning. 2. Air bubbles in the ultrasound gel. 3. Inadequate shaving of the chest area. 4. Incorrect probe frequency for the animal size.1. Ensure the animal is in the correct supine or lateral position. 2. Use sufficient gel and avoid introducing air. 3. Shave a wide enough area on the chest to allow for optimal probe placement. 4. Use a high-frequency probe suitable for small animals.

Quantitative Data Summary

The following tables summarize key quantitative data on the cardiotoxic effects of cocaine and its analog cocaethylene from animal studies. Data for other synthetic analogs is less consistently reported in the literature.

Table 1: Hemodynamic Effects of Cocaine in Rats

ParameterDoseRoute of AdministrationAnimal ModelKey FindingsReference
Mean Arterial Pressure 5 mg/kgIntravenousConscious RatsBiphasic response with an initial increase.[2]
Heart Rate 5 mg/kgIntravenousConscious RatsIncreased heart rate.[2]
Coronary Vascular Resistance 5 mg/kgIntravenousConscious and Anesthetized RatsSignificant increase in both conscious and anesthetized rats.[2]
Cardiac Output 5 mg/kgIntravenousConscious RatsVariable, with some rats showing a significant decrease.[4]

Table 2: ECG Changes Induced by a Lethal Dose of Cocaine in Rats

ParameterDoseRoute of AdministrationAnimal ModelKey FindingsReference
QRS Complex Duration 180 mg/kgIntraperitonealRatsSignificant widening of the QRS complex.[5]
QTc Interval 180 mg/kgIntraperitonealRatsProlongation of the corrected QT interval.[5]
ST Segment 180 mg/kgIntraperitonealRatsST segment elevation.[5]
Heart Rate 180 mg/kgIntraperitonealRatsBradycardia preceding death.[5]

Experimental Protocols

Protocol 1: Assessment of Acute Cardiotoxicity of a Cocaine Analog in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g).

  • House animals individually with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the facility for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Dissolve the cocaine analog in sterile saline to the desired concentration.

  • Administer the drug via a tail vein catheter for intravenous (IV) infusion or intraperitoneal (IP) injection.

  • Include a vehicle control group receiving only saline.

3. Anesthesia:

  • Anesthetize rats with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) in oxygen.

  • Monitor the depth of anesthesia by checking the pedal withdrawal reflex.

  • Maintain body temperature at 37°C using a heating pad.

4. ECG Monitoring:

  • Place subcutaneous needle electrodes in a lead II configuration (right forelimb, left hindlimb, and a ground on the right hindlimb).

  • Record a baseline ECG for at least 15 minutes before drug administration.

  • Continuously record the ECG throughout the experiment and for at least 60 minutes post-administration.

  • Analyze ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. Note any arrhythmias.

5. Hemodynamic Monitoring:

  • Cannulate the femoral artery to measure arterial blood pressure.

  • Record baseline blood pressure for 15 minutes.

  • Continuously monitor blood pressure during and after drug administration.

6. Echocardiography:

  • Perform transthoracic echocardiography using a high-frequency ultrasound system.

  • Obtain M-mode and 2D images from the parasternal long- and short-axis views.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate ejection fraction (EF) and fractional shortening (FS).

  • Obtain baseline measurements and repeat at set time points post-drug administration.

7. Blood Sampling and Biomarker Analysis:

  • Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment.

  • Centrifuge blood to obtain serum and store at -80°C.

  • Analyze serum for cardiac troponin I (cTnI) or T (cTnT) and creatine kinase-MB (CK-MB) using commercially available ELISA kits.

8. Histopathology:

  • At the end of the experiment, euthanize the animals and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin.

  • Embed the hearts in paraffin (B1166041) and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess for myocardial necrosis, inflammation, and other structural changes.

Protocol 2: Assessment of Chronic Cardiotoxicity of a Cocaine Analog in Rats

1. Animal Model and Dosing:

  • Follow the same animal model and housing conditions as in Protocol 1.

  • Administer the cocaine analog (or vehicle) daily for a period of 2-4 weeks via IP injection or osmotic minipumps for continuous infusion.

2. In-life Monitoring:

  • Monitor body weight and general health daily.

  • Perform weekly or bi-weekly non-invasive assessments of cardiovascular function:

    • Tail-cuff blood pressure: To monitor changes in blood pressure and heart rate in conscious animals.

    • Echocardiography: To assess changes in cardiac structure and function over time.

3. Terminal Procedures:

  • At the end of the study period, perform a final, comprehensive cardiovascular assessment under anesthesia as described in Protocol 1 (ECG, invasive hemodynamics, and terminal echocardiography).

  • Collect blood for biomarker analysis as in Protocol 1.

  • Harvest hearts for histopathological analysis. In addition to H&E staining, consider Masson's trichrome staining to assess for fibrosis.

Visualizations

Signaling Pathways and Experimental Workflows

Cocaine_Analog_Cardiotoxicity_Pathway cluster_drug_action Cocaine Analog Action cluster_sympathetic Sympathetic Nervous System cluster_cardiac_effects Direct Cardiac Effects cluster_cellular_stress Cellular Stress Pathways cluster_outcomes Cardiotoxic Outcomes Cocaine Analog Cocaine Analog DAT/NET Inhibition DAT/NET Inhibition Cocaine Analog->DAT/NET Inhibition Blocks Na+ Channel Blockade Na+ Channel Blockade Cocaine Analog->Na+ Channel Blockade Blocks K+ Channel Blockade K+ Channel Blockade Cocaine Analog->K+ Channel Blockade Blocks Increased Synaptic\nNorepinephrine Increased Synaptic Norepinephrine DAT/NET Inhibition->Increased Synaptic\nNorepinephrine Adrenergic Receptor\nStimulation (α & β) Adrenergic Receptor Stimulation (α & β) Increased Synaptic\nNorepinephrine->Adrenergic Receptor\nStimulation (α & β) Oxidative Stress\n(ROS Production) Oxidative Stress (ROS Production) Increased Synaptic\nNorepinephrine->Oxidative Stress\n(ROS Production) ↑ Ca2+ Influx ↑ Ca2+ Influx Adrenergic Receptor\nStimulation (α & β)->↑ Ca2+ Influx ↑ Heart Rate\n↑ Contractility\n↑ BP ↑ Heart Rate ↑ Contractility ↑ BP Adrenergic Receptor\nStimulation (α & β)->↑ Heart Rate\n↑ Contractility\n↑ BP ↓ Conduction Velocity ↓ Conduction Velocity Na+ Channel Blockade->↓ Conduction Velocity ↑ Action Potential Duration ↑ Action Potential Duration K+ Channel Blockade->↑ Action Potential Duration Mitochondrial\nDysfunction Mitochondrial Dysfunction ↑ Ca2+ Influx->Mitochondrial\nDysfunction Arrhythmias Arrhythmias ↓ Conduction Velocity->Arrhythmias ↑ Action Potential Duration->Arrhythmias Apoptosis Apoptosis Oxidative Stress\n(ROS Production)->Apoptosis Mitochondrial\nDysfunction->Apoptosis Cardiomyopathy\nFibrosis Cardiomyopathy Fibrosis Apoptosis->Cardiomyopathy\nFibrosis Myocardial Ischemia Myocardial Ischemia ↑ Heart Rate\n↑ Contractility\n↑ BP->Myocardial Ischemia

Caption: Signaling pathways of cocaine analog-induced cardiotoxicity.

Experimental_Workflow_Cardiotoxicity cluster_baseline Baseline Data Collection cluster_monitoring Continuous/Periodic Monitoring cluster_terminal End-of-Study Assessments Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration ECG_base ECG Echo_base Echocardiography BP_base Blood Pressure In-life Monitoring In-life Monitoring Drug Administration->In-life Monitoring Acute or Chronic Dosing Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures ECG_mon ECG Echo_mon Echocardiography BP_mon Blood Pressure Data Analysis Data Analysis Terminal Procedures->Data Analysis Biomarkers Serum Biomarkers Histopathology Histopathology

Caption: General experimental workflow for assessing cardiotoxicity.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in PET Imaging with DAT Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in Positron Emission Tomography (PET) imaging studies involving Dopamine (B1211576) Transporter (DAT) ligands. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing your experiments.

Troubleshooting Guide

Low signal-to-noise ratio can significantly impact the quantitative accuracy and diagnostic value of DAT PET imaging. This guide provides a structured approach to identifying and resolving common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low Striatal Signal Inaccurate Radiotracer Administration: Incorrect dosage or infiltration at the injection site.- Verify the injected dose is appropriate for the subject's weight and scanner sensitivity. - Ensure proper intravenous administration and monitor the injection site.[1]
Suboptimal Acquisition Timing: Imaging outside the ideal window for peak tracer uptake and equilibrium.- For [¹⁸F]FE-PE2I, consider a 25-minute scan starting 17 minutes post-injection for clinical studies.[2] For longitudinal studies, an early peak equilibrium acquisition is recommended.[3][4] - For [¹¹C]PE2I, a dynamic scan of at least 40 minutes is suggested for reliable quantification.[5][6]
Subject-Specific Biological Factors: Lower than expected DAT density in the subject.- Correlate PET findings with clinical data and other relevant biomarkers.
Medication Interference: Certain medications can interfere with DAT binding.- Review the patient's medication history. Drugs like bupropion (B1668061) and amphetamines may alter DAT uptake and should be discontinued (B1498344) if clinically safe.[7]
High Background Noise / Low Contrast High Non-Specific Binding: The radioligand binds to off-target sites, increasing background signal.- Employ DAT ligands with high selectivity, such as [¹¹C]PE2I and [¹⁸F]FE-PE2I. - Optimize buffer conditions and consider blocking agents in preclinical studies to reduce non-specific interactions.[8]
Radiotracer Metabolism: Formation of radiometabolites that contribute to background noise.- Utilize kinetic modeling that accounts for radiometabolite fractions if possible.
Suboptimal Image Reconstruction: Inappropriate algorithm or parameters can amplify noise.- Use iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM).[1] - Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling to enhance image quality.[9][10] - Bayesian Penalized Likelihood (BPL) algorithms (e.g., Q.Clear) can also improve SNR.[11][12]
Image Artifacts Patient Motion: Head movement during the scan can cause blurring and misregistration.- Use head restraints such as thermoplastic masks or head holders.[13] - Employ motion correction techniques, either through image-based registration of framed data or by using external tracking systems.[14][15][16]
Incorrect Patient Positioning: Head tilt can lead to the "semicolon sign" artifact, mimicking reduced putamen uptake.- Ensure proper and consistent head positioning for all subjects.
Attenuation Correction Errors: Mismatches between PET and CT/MR data due to motion or metallic implants.- Review CT/MR images for potential sources of artifacts. - Implement motion correction protocols that align attenuation maps with emission data.[14]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the signal-to-noise ratio in my PET images?

A1: The signal-to-noise ratio (SNR) is typically calculated as the ratio of the mean signal in a region of interest (ROI) to the standard deviation of the signal in that same ROI or a background region. For DAT imaging, the "signal" is often the mean radiotracer uptake in the striatum (caudate and putamen), and the "noise" is the standard deviation of the uptake in a reference region with low DAT density, such as the cerebellum or a larger uniform brain area.

Q2: What are the advantages of using iterative reconstruction algorithms like OSEM over Filtered Backprojection (FBP)?

A2: Iterative reconstruction algorithms like OSEM generally produce images with a better signal-to-noise ratio compared to FBP.[1] OSEM can more accurately model the statistical nature of photon counting and incorporate corrections for physical effects like attenuation, scatter, and detector response, leading to improved image quality and quantitative accuracy.

Q3: How does Time-of-Flight (TOF) PET imaging improve SNR?

A3: Time-of-Flight (TOF) PET systems use the small difference in arrival time of the two annihilation photons to better localize the positron annihilation event along the line of response. This additional information reduces the uncertainty in the event's location, leading to a reduction in noise and an improvement in the signal-to-noise ratio of the reconstructed image.[9]

Q4: What is the impact of post-reconstruction filtering on SNR?

A4: Applying a post-reconstruction filter, such as a Gaussian filter, can reduce image noise and therefore improve the apparent SNR.[9] However, there is a trade-off, as excessive filtering can lead to blurring of the image and a loss of spatial resolution, which may affect the accuracy of quantitative measurements in small structures like the striatum.

Q5: Can deep learning be used to improve the SNR of my DAT PET images?

A5: Yes, deep learning and artificial intelligence techniques are emerging as powerful tools for PET image enhancement. Convolutional neural networks (CNNs) can be trained to denoise low-count PET images, effectively improving the SNR without requiring longer scan times or higher injected doses.[17][18] These methods can learn from large datasets to distinguish between signal and noise, preserving important image features while reducing noise.

Quantitative Data Summary

The choice of reconstruction parameters significantly influences the signal-to-noise ratio and contrast recovery in PET imaging. The following tables summarize the impact of different reconstruction algorithms and parameters.

Table 1: Impact of Reconstruction Algorithm on Signal-to-Noise Ratio (SNR)

Reconstruction AlgorithmRelative SNR in Liver (Compared to OSEM)Key Advantages
OSEM1.00 (Baseline)Widely available and validated iterative method.
OSEM + PSF1.06Improves spatial resolution and minimizes partial volume effects.[10]
OSEM + TOF1.63Improves SNR by better localizing annihilation events.[9]
OSEM + TOF + PSF1.75Combines the benefits of both TOF and PSF for optimal image quality.[9]
Q.Clear (BPL)Generally higher than OSEMReduces noise while maintaining or improving contrast, allowing for convergence.[11][12]

Table 2: Influence of OSEM Iterations on Contrast Recovery and Background Variability

Number of IterationsContrast Recovery (CR)Background Variability (BV) / Noise
2LowerLower
4HigherHigher
>4Marginal increase in CRSignificant increase in BV[11]

Note: The optimal number of iterations is a trade-off between achieving sufficient contrast and controlling noise levels.

Experimental Protocols

Below are generalized experimental protocols for PET imaging with common DAT ligands. Researchers should adapt these to their specific scanner and institutional guidelines.

Protocol 1: [¹⁸F]FE-PE2I PET Imaging
  • Patient Preparation:

    • Patients should abstain from medications known to interfere with DAT binding for an appropriate washout period, as determined by a clinician.[19]

    • Fasting is not typically required, but institutional protocols may vary.

  • Radiotracer Injection:

    • Administer a bolus injection of [¹⁸F]FE-PE2I intravenously. The injected dose should be in accordance with local regulations and scanner specifications.

  • Image Acquisition:

    • For clinical diagnostic purposes, a static 25-minute list-mode acquisition can be initiated 17 minutes after the radiotracer injection.[2]

    • For longitudinal studies or more detailed quantification, a dynamic scan of at least 60 minutes is recommended to capture the early peak equilibrium.[3]

    • Position the patient's head carefully to avoid tilt and minimize motion. Use of a head holder is advised.

  • Image Reconstruction:

    • Reconstruct the data using an iterative algorithm such as OSEM.

    • Apply corrections for attenuation (using a co-registered CT or MR scan), scatter, and random coincidences.

    • The use of TOF and PSF modeling is recommended to improve image quality.[9]

    • A common reconstruction matrix size is 128x128 or 256x256. The number of iterations and subsets should be optimized for the specific system (e.g., 4 iterations, 32 subsets).[12]

Protocol 2: [¹¹C]PE2I PET Imaging
  • Patient Preparation:

    • Similar to [¹⁸F]FE-PE2I, patients should discontinue interfering medications prior to the scan.

  • Radiotracer Injection:

    • Administer an intravenous bolus of [¹¹C]PE2I.

  • Image Acquisition:

    • A dynamic PET scan of at least 40 minutes is recommended for accurate quantification of binding potential (BP_ND).[5] Shorter durations may be feasible for clinical applications focusing on standardized uptake value ratios (SUVR). An 80-minute scan may be necessary for robust kinetic modeling.[5][6]

    • Ensure the patient is comfortable and their head is securely positioned to minimize motion.

  • Image Reconstruction:

    • Follow similar reconstruction procedures as for [¹⁸F]FE-PE2I, using an iterative algorithm with appropriate corrections.

    • Due to the shorter half-life of Carbon-11, frame durations for dynamic scanning should be carefully chosen to ensure adequate counts in later frames.

Visualizations

General Workflow for Improving SNR in DAT PET Imaging

G cluster_output Outcome PatientPrep Patient Preparation (Medication Review) Injection Correct Injection Technique PatientPrep->Injection LigandQC Radioligand QC (Purity, Specificity) LigandQC->Injection Positioning Optimal Patient Positioning Injection->Positioning AcqParams Optimized Acquisition (Time, TOF) Positioning->AcqParams MotionCorr Motion Correction AcqParams->MotionCorr Recon Image Reconstruction (OSEM, TOF, PSF) MotionCorr->Recon Quant Quantitative Analysis (ROI Definition) Recon->Quant HighSNR High SNR Image Quant->HighSNR

Caption: A flowchart outlining the key stages for optimizing the signal-to-noise ratio in DAT PET imaging.

Troubleshooting Logic for Low SNR

G Start Low SNR Detected CheckAcq Review Acquisition Parameters Start->CheckAcq CheckRecon Review Reconstruction Parameters CheckAcq->CheckRecon Optimal AcqTime Increase Scan Time? CheckAcq->AcqTime Suboptimal? AcqTOF Use TOF? CheckAcq->AcqTOF Suboptimal? CheckPatient Review Patient Factors CheckRecon->CheckPatient Optimal ReconIter Optimize Iterations/ Subsets? CheckRecon->ReconIter Suboptimal? ReconFilter Adjust Post- Filtering? CheckRecon->ReconFilter Suboptimal? PatientMotion Evidence of Motion? CheckPatient->PatientMotion Yes PatientMeds Interfering Medications? CheckPatient->PatientMeds Yes End Improved SNR CheckPatient->End No Issues AcqTime->End AcqTOF->End ReconIter->End ReconFilter->End MotionCorrect Apply Motion Correction PatientMotion->MotionCorrect Rescan Consider Re-scan/ Exclude Data PatientMeds->Rescan MotionCorrect->End

Caption: A decision tree for troubleshooting and addressing common causes of low signal-to-noise ratio.

References

Technical Support Center: PTT (Phencyclidine) Rodent Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the PTT (phencyclidine, or PCP) induced stereotypic behavior model in rats.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the PCP-induced stereotypy model in rats? A1: The PCP-induced stereotypy model is frequently used in preclinical research to simulate certain symptoms of schizophrenia in rodents. PCP, a non-competitive NMDA receptor antagonist, can induce both positive symptoms, such as stereotyped behaviors, and negative symptoms, like social withdrawal.[1][2] This model is valuable for screening novel antipsychotic compounds and investigating the underlying neurobiology of psychosis.[1][2]

Q2: What specific stereotypic behaviors are typically observed after PCP administration? A2: Rats administered PCP exhibit a range of repetitive, unvarying, and seemingly purposeless behaviors.[3] Common stereotypies include continuous head-weaving, repetitive sniffing in a fixed pattern, gnawing, and circling movements within the enclosure.[4][5] The intensity and type of behavior are often dose-dependent.

Q3: Which neurotransmitter systems are implicated in PCP-induced stereotypy? A3: The dopaminergic system is a key player in mediating stereotypic behaviors.[6][7] PCP is thought to indirectly increase dopamine (B1211576) levels in brain regions like the striatum, leading to the overstimulation of dopamine receptors, which is strongly linked to stereotypy.[7][8] While dopamine is central, other systems, including serotonergic and glutamatergic pathways, are also involved.[5]

Troubleshooting Guide

Q1: We are observing high variability in stereotypic responses across our test subjects. What could be the cause? A1: High variability is a common issue. Several factors can contribute:

  • Environmental Conditions: Differences in housing, such as standard versus enriched cages, can significantly impact the development and expression of stereotypy.[3]

  • Animal Characteristics: The sex, strain, and age of the rats can influence their response to PCP. For instance, some studies have noted sex-specific effects of psychomotor stimulants.[9][10][11]

  • Habituation: Insufficient habituation to the testing arena can lead to novelty-induced behaviors that confound stereotypy scores.[9]

  • Drug Administration: Ensure consistent timing, route of administration, and preparation of the PCP solution.

Q2: The intensity of stereotypy is lower than expected from the literature. What should we check? A2: If stereotypy is less pronounced than anticipated, consider the following:

  • Dosage: PCP's effects are dose-dependent.[2][12] You may be using a suboptimal dose. It is advisable to perform a dose-response study (e.g., testing 2.5, 5, and 10 mg/kg) to determine the optimal concentration for your specific experimental conditions.[6]

  • Behavioral Scoring: Ensure your behavioral rating scale is sensitive enough to capture the behaviors. A detailed ethogram and well-trained observers are critical. Automated video-tracking systems can also increase objectivity.[1]

  • PCP Solution: Verify the concentration and stability of your PCP solution.

Q3: Our investigational drug is not reducing PCP-induced stereotypy. What are the potential reasons? A3: If a potential therapeutic agent fails to attenuate stereotypy, several factors could be at play:

  • Mechanism of Action: The drug may not target the specific neurochemical pathways mediating PCP's effects. For example, studies have shown that the antipsychotic clozapine (B1669256) can selectively inhibit PCP-induced stereotypy, whereas haloperidol (B65202) may not produce a selective antagonism.[1]

  • Dosing and Timing: The dose of the antagonist might be insufficient, or the pretreatment time may not be optimal for achieving target engagement before PCP administration.

  • Pharmacokinetics: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. It may not be reaching the target site in the brain at a sufficient concentration.

Q4: The rats are showing significant ataxia (motor incoordination), which is interfering with stereotypy assessment. How can we address this? A4: Ataxia can be a confounding factor, particularly at higher doses of PCP.[6] To mitigate this:

  • Adjust the Dose: Lowering the PCP dose can often reduce ataxic side effects while still inducing measurable stereotypy. A thorough dose-response validation is crucial.

  • Refine Scoring: Adapt your behavioral scoring to differentiate between ataxic movements and true stereotypies. For example, scoring could focus on behaviors that are clearly not related to loss of balance, such as focused sniffing or head-weaving that occurs when the animal is stationary.

Experimental Protocols

Protocol 1: Induction of Stereotypy with PCP
  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[4][9] House animals in pairs or small groups with ad libitum access to food and water under a 12-hour light/dark cycle.[9]

  • Habituation: For at least two days prior to testing, habituate the rats to the testing arena (e.g., a transparent 39 cm x 30 cm x 25 cm open-field box) for 15-30 minutes each day to reduce novelty-induced activity.[9]

  • Drug Administration: Administer PCP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. Doses typically range from 2.5 mg/kg to 10 mg/kg.[6]

  • Behavioral Observation:

    • Immediately after injection, place the rat in the open-field arena.

    • Record behavior for 60-120 minutes.

    • Score stereotypic behavior at 5-minute intervals using a validated rating scale. A common approach is a 9-point scale that grades the intensity and persistence of behaviors like sniffing, head movements, and gnawing.[6]

Protocol 2: Evaluating a Potential Therapeutic Agent
  • Study Design: Use a minimum of three groups:

    • Group 1: Vehicle + Saline (Control)

    • Group 2: Vehicle + PCP (PCP challenge)

    • Group 3: Investigational Drug + PCP

  • Drug Administration: Administer the investigational drug or its vehicle at a predetermined time before the PCP challenge (e.g., 30 minutes prior). The timing should be based on the known pharmacokinetics of the investigational drug.

  • Data Collection: Following PCP or saline injection, record and score stereotypic behaviors as described in Protocol 1.

  • Statistical Analysis: Analyze the data using an appropriate statistical method, such as a two-way analysis of variance (ANOVA), followed by post-hoc tests to compare between groups.[9]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of PCP on Stereotypic Behavior in Rats

PCP Dose (mg/kg, i.p.)Observed Behavioral EffectsReference(s)
2.5Minimal to no effect when given alone, but can enhance the effects of other psychostimulants like d-amphetamine.[6]
5.0Induces moderate stereotypy (e.g., sniffing, rearing). Higher doses may begin to produce ataxia, which can confound behavioral ratings.[6]
7.5 - 10.0Produces robust and persistent stereotypic behaviors. However, at these higher doses, ataxia is more pronounced and can interfere with the expression and scoring of stereotyped movements.[6]

Table 2: Effects of Various Pharmacological Agents on PCP-Induced Stereotypy

AgentDosage (mg/kg)Effect on PCP-Induced StereotypyReference(s)
ClozapineNot specifiedChronic administration selectively inhibited PCP-induced stereotyped behavior.[1]
HaloperidolNot specifiedDid not produce a selective antagonism of PCP-induced behaviors.[1]
Methadone0.5Significantly attenuated PCP-induced stereotypy when given before or after PCP. This effect was reversed by naloxone (B1662785).[4]
ApomorphineLow dosesAs effective as methadone in attenuating PCP-induced stereotypy. This effect was also reversed by naloxone.[4]
NaloxoneUp to 20Pretreatment was not effective in antagonizing PCP-induced behavioral effects, but it reversed the effects of methadone/apomorphine.[4]

Visualized Workflows and Pathways

G cluster_prep Phase 1: Preparation & Habituation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Animals (Strain, Sex, Age) B Acclimatize to Facility (7 days) A->B C Habituate to Test Arena (2-3 days) B->C D Administer Vehicle or Test Compound C->D E Administer Saline or PCP (e.g., 5 mg/kg) D->E F Place in Arena & Record Behavior (60-120 min) E->F G Score Stereotypy (e.g., at 5 min intervals) F->G H Compile Scores G->H I Statistical Analysis (e.g., ANOVA) H->I G cluster_pathway Simplified Neurochemical Pathway of PCP-Induced Stereotypy PCP PCP Administration NMDA NMDA Receptor (Antagonism) PCP->NMDA Glutamate ↓ Glutamatergic Inhibition NMDA->Glutamate Dopamine ↑ Dopamine Release (Striatum) Glutamate->Dopamine Receptors D1/D2 Receptor Activation Dopamine->Receptors Stereotypy Stereotypic Behaviors (Head-weaving, Sniffing) Receptors->Stereotypy Antagonist Therapeutic Target: D2 Receptor Antagonists (e.g., Antipsychotics) Antagonist->Receptors Inhibits G cluster_troubleshooting Troubleshooting Logic: High Behavioral Variability Start Problem: High variability in stereotypic response Check1 Are animal characteristics (strain, sex, age) standardized? Start->Check1 Sol1 Solution: Standardize animal supply and selection criteria. Check1->Sol1 No Check2 Is the housing and enrichment level consistent? Check1->Check2 Yes Sol2 Solution: Use identical caging and enrichment for all groups. Check2->Sol2 No Check3 Is the habituation protocol sufficient and uniform? Check2->Check3 Yes Sol3 Solution: Ensure all animals receive the same habituation. Check3->Sol3 No

References

Technical Support Center: Stabilization of Tropane Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization and long-term storage of tropane (B1204802) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of tropane alkaloids such as atropine (B194438) and scopolamine (B1681570) during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tropane alkaloids like atropine and scopolamine?

A1: The most significant degradation pathway for tropane alkaloids is hydrolysis of the ester linkage, which breaks down the molecule into tropine (B42219) (or scopine) and tropic acid.[1][2] Another key pathway, especially under basic conditions, is dehydration, which for atropine results in the formation of apoatropine.[1] Other potential degradation routes include oxidation of the tertiary amine to an N-oxide and N-demethylation under certain oxidative or photolytic conditions. The stability of these compounds is significantly influenced by pH, temperature, and light.[3][4][5]

Q2: What are the optimal pH conditions for storing aqueous solutions of tropane alkaloids?

A2: To minimize hydrolysis, aqueous solutions of tropane alkaloids should be maintained at a slightly acidic pH. For atropine, the pH of minimum hydrolysis is approximately 3.5 to 4.1.[3] Higher degradation rates are observed at neutral and alkaline pH levels.[6] For instance, one study noted higher degradation of tropane alkaloids in buffer solutions at pH 7 compared to pH 4 at 100°C.[7] Interestingly, some research suggests that unbuffered solutions may exhibit greater stability than buffered solutions.[3]

Q3: What are the recommended temperature and light conditions for long-term storage?

A3: For long-term storage, solid tropane compounds should be stored in a refrigerator at 2°C to 8°C or, for maximum shelf life, at -20°C.[8] Aqueous solutions, such as atropine sulfate (B86663) injection, are typically stored at a controlled room temperature of 20°C to 25°C.[9] However, refrigeration can enhance stability, particularly for low-concentration formulations. Tropane alkaloids can be sensitive to light, so it is crucial to store them in opaque or amber-colored containers to protect them from photolytic degradation.[10]

Q4: Which excipients are known to affect the stability of tropane alkaloid formulations?

A4: The choice of excipients can significantly impact the stability of tropane alkaloid formulations. Buffering agents, such as citrate (B86180) and phosphate (B84403) buffers, are used to maintain an optimal pH. However, it's important to select a buffer system that does not catalyze degradation. Antioxidants may be included to prevent oxidative degradation. For lyophilized products, bulking agents like mannitol (B672) are commonly used. While specific quantitative data on the comparative effects of different excipients on tropane alkaloid stability is limited, the primary consideration is to ensure that the excipients do not adversely affect the pH of the formulation and are free of impurities that could promote degradation.

Q5: What analytical methods are suitable for assessing the stability of tropane compounds?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most prevalent and effective technique for stability testing of tropane alkaloids.[1][7][11] It is crucial that the analytical method is "stability-indicating," meaning it can accurately separate and quantify the intact drug from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of the alkaloids in the GC inlet must be considered and mitigated, for example, by using a lower inlet temperature.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of tropane compounds.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram during stability analysis. Degradation of the sample due to improper storage or handling.1. Prepare fresh solutions for analysis.2. Verify that the storage conditions (temperature, light protection, pH of solution) are optimal.3. Use a validated stability-indicating analytical method to identify known degradation products like tropic acid and apoatropine.
Loss of potency or inconsistent results in bioassays. Degradation of the tropane compound in stock solutions or formulated products.1. Re-evaluate the storage conditions of your stock materials and solutions.2. Perform a purity and concentration check of your compound using a validated analytical method like HPLC.3. If degradation is suspected, qualify a new batch of the compound.
Discoloration or precipitation in aqueous solutions. pH shift, exposure to light, or interaction with container material.1. Discard the solution.2. Ensure storage containers are made of appropriate materials (e.g., low-density polyethylene (B3416737) has been found suitable for atropine solutions) and are properly sealed and protected from light.[3]3. Verify and, if necessary, adjust the pH of the solution to the optimal range for stability.
Incomplete dissolution of solid tropane compound. Use of an inappropriate solvent or insufficient mixing.1. Confirm the solubility of the specific tropane salt in the chosen solvent.2. Gentle sonication or warming can aid dissolution, but be cautious of potential degradation with excessive heat.

Data Presentation

The following tables summarize quantitative data on the stability of tropane alkaloids under various conditions.

Table 1: Effect of Temperature and pH on Tropane Alkaloid Degradation

CompoundTemperature (°C)pHDegradationReference
Atropine1007Higher degradation[7]
Atropine1004Lower degradation[7]
Scopolamine1007Higher degradation[7]
Scopolamine1004Lower degradation[7]
Atropine180 (in millet flour)Not specified~22% decrease after 10 min[7]
Scopolamine180 (in millet flour)Not specified~25% decrease after 10 min[7]

Table 2: Long-Term Stability of Atropine and Scopolamine Solutions

CompoundConcentrationStorage ConditionsDurationRemaining ContentReference
Atropine Sulphate (aqueous)Not specified20°C in low-density polyethylene containers18 months90%[3]
Scopolamine Hydrobromide (aqueous)Not specified20°C in low-density polyethylene containers18 months~90%[3]
Atropine (0.1 mg/mL ophthalmic solution)0.1 mg/mL25°C in LDPE bottles6 months>94.7%[6]
Scopolamine Hydrobromide (nasal solution)Not specifiedRoom temperature in amber glass bottles42 daysStable

Experimental Protocols

Protocol 1: Forced Degradation Study of a Tropane Alkaloid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.

1. Objective: To investigate the degradation of the tropane alkaloid under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

2. Materials:

  • Tropane alkaloid (e.g., Atropine Sulfate)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Phosphate or citrate buffer

  • Validated stability-indicating HPLC method

3. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2-8 hours). Withdraw samples at different time points, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a specified period. Withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature, protected from light, for a specified period. Withdraw samples, quench the reaction if necessary, and dilute for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Also, prepare a solution of the compound and reflux at an elevated temperature. Analyze the samples.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter), as per ICH Q1B guidelines. Keep a control sample in the dark. Analyze both samples.

4. Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

5. Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The peak purity of the main component should be assessed to ensure no co-eluting peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method for Atropine Sulfate

This protocol provides a framework for developing a stability-indicating HPLC method for the analysis of Atropine Sulfate.

1. Objective: To develop a robust HPLC method capable of separating and quantifying Atropine Sulfate from its potential degradation products.

2. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 column (e.g., 150mm x 4.6mm, 3-5µm particle size) is a good starting point.

3. Method Development:

  • Wavelength Selection: Based on the UV spectrum of Atropine Sulfate, a detection wavelength of around 210 nm is typically used.[1][7][11]

  • Mobile Phase Selection:

    • Start with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH adjusted to the acidic range, e.g., 3.5) and an organic modifier (e.g., acetonitrile or methanol).[1][11]

    • A common starting ratio is 40:60 (v/v) of buffer to organic modifier.[7]

    • Optimize the mobile phase composition and pH to achieve good resolution between atropine and its degradation products (obtained from forced degradation studies). A gradient elution may be necessary to separate all components.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions. These can be adjusted to optimize separation and analysis time.

4. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

degradation_pathway Atropine Atropine Hydrolysis Hydrolysis Atropine->Hydrolysis H₂O, H⁺ or OH⁻ Dehydration Dehydration Atropine->Dehydration Base Tropine Tropine Hydrolysis->Tropine Tropic_Acid Tropic Acid Hydrolysis->Tropic_Acid Apoatropine Apoatropine Dehydration->Apoatropine

Caption: Primary degradation pathways of Atropine.

troubleshooting_workflow Start Inconsistent Results Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Check_Purity Analyze Compound Purity (e.g., HPLC) Purity_OK Purity OK? Check_Purity->Purity_OK Storage_OK->Check_Purity Yes Correct_Storage Implement Correct Storage Procedures Storage_OK->Correct_Storage No New_Batch Qualify New Batch of Compound Purity_OK->New_Batch No Review_Protocol Review Experimental Protocol Purity_OK->Review_Protocol Yes Correct_Storage->Start New_Batch->Start End Problem Resolved Review_Protocol->End

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_study_workflow Start Start Stability Study Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Method (ICH Q2(R1)) Method_Development->Method_Validation Long_Term_Study Long-Term & Accelerated Stability Testing (ICH Q1A(R2)) Method_Validation->Long_Term_Study Data_Analysis Analyze Samples at Specified Time Points Long_Term_Study->Data_Analysis Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Shelf_Life End End of Study Shelf_Life->End

Caption: Workflow for a comprehensive stability study of a tropane compound.

References

Validation & Comparative

A Comparative Analysis of DAT Binding Affinity: 3-(p-Fluorobenzoyloxy)tropane versus Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of 3-(p-Fluorobenzoyloxy)tropane and cocaine at the dopamine (B1211576) transporter (DAT). The information presented herein is supported by experimental data to assist researchers in understanding the pharmacological profiles of these two tropane-based compounds.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its modulation by psychoactive compounds has been a focal point of research in neuroscience and drug development. Cocaine, a well-known psychostimulant, exerts its effects primarily by inhibiting DAT. This compound, a structural analog of cocaine, has also been investigated for its interaction with monoamine transporters. This guide offers a direct comparison of their binding affinities at DAT, supported by established experimental protocols.

Quantitative Data Summary

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for 3β-(p-Fluorobenzoyloxy)tropane and cocaine at the dopamine transporter.

CompoundDAT (Kᵢ, nM)
3β-(p-Fluorobenzoyloxy)tropaneData reported as ~30% of cocaine's potency[1][2]
CocaineVarious reported values, often in the nanomolar range[3][4]

Note: Specific Kᵢ values for 3β-(p-Fluorobenzoyloxy)tropane were not numerically specified in the search results, but its stimulant potency is estimated to be around 30% that of cocaine.[1][2] The stereochemistry of the molecule, specifically the 3β-isomer, is crucial for its high affinity for DAT.[1]

Experimental Protocols

The determination of binding affinities for compounds at the dopamine transporter is commonly achieved through competitive radioligand binding assays. This methodology allows for the quantification of a test compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.

Radioligand Binding Assay for DAT

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or cocaine) for the dopamine transporter.

Materials:

  • Biological Material: Cell membranes prepared from cells expressing the human dopamine transporter (hDAT), such as HEK293 cells.[5][6]

  • Radioligand: A tritiated cocaine analog with high affinity for DAT, such as [³H]WIN 35,428 (also known as [³H]CFT).[6][7]

  • Test Compounds: this compound and cocaine.

  • Assay Buffer: A suitable buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.

  • Wash Buffer: Ice-cold buffer to wash away unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Cell Harvester and Scintillation Counter: For filtration and measurement of radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing hDAT.

    • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[7]

  • Binding Assay:

    • In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and the cell membrane suspension.[6]

    • Non-specific Binding: Add a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or WIN 35,428) to saturate the specific binding sites, followed by the radioligand and cell membranes.[7]

    • Competitive Binding: Add varying concentrations of the test compound (this compound or cocaine), the radioligand, and the cell membranes.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathway and Mechanism of Action

Both this compound and cocaine are dopamine reuptake inhibitors.[1] Their primary mechanism of action involves binding to the dopamine transporter on the presynaptic neuron. This binding event blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The resulting increase in the extracellular concentration and duration of dopamine leads to enhanced dopaminergic signaling at the postsynaptic receptors, which is responsible for the stimulant effects of these compounds.[4][8] The binding site for cocaine and its analogs on DAT is thought to be a deep pocket formed by transmembrane segments 1, 3, 6, and 8.[1][9]

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Compound This compound or Cocaine Compound->DAT Binding (Inhibition) Signaling Downstream Signaling Dopamine_Receptor->Signaling Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis A hDAT-expressing Cell Culture B Cell Membrane Isolation A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Rapid Filtration C->D E Washing D->E F Scintillation Counting E->F G IC50 Determination F->G H Ki Calculation G->H

References

A Comparative Analysis of Tropane Analogs for PET Imaging of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various tropane (B1204802) analogs utilized as radiotracers for Positron Emission Tomography (PET) imaging of the dopamine (B1211576) transporter (DAT). The objective is to offer a detailed, data-driven resource for selecting the most appropriate tracer for specific research and clinical applications. This document summarizes key performance metrics, outlines detailed experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to Dopamine Transporter PET Imaging

The dopamine transporter is a crucial protein in the regulation of dopaminergic neurotransmission, making it a key target for imaging in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse. PET imaging with specific radiotracers allows for the in vivo quantification and localization of DAT, providing valuable insights into disease mechanisms and treatment responses. Tropane analogs, which are structurally related to cocaine, have been extensively developed as high-affinity ligands for DAT. This guide focuses on the comparative aspects of several prominent fluorine-18 (B77423) labeled tropane analogs, highlighting their binding characteristics and in vivo performance.

Quantitative Data Comparison

The selection of a PET radiotracer is often a trade-off between various parameters. The following tables summarize the in vitro binding affinities and in vivo performance characteristics of several well-studied tropane analogs.

Table 1: In Vitro Binding Affinities (Ki, nM) of Tropane Analogs
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET SelectivityReference
--INVALID-LINK---FCT5.216012030.823.1[1]
--INVALID-LINK---FTT2.5130855234[1]
[¹⁸F]FE-PE2I0.7613.32.517.53.3[2]
[¹¹C]PE2I0.7310.22.214.03.0[2]
Compound 6d4.120.565.6516[3][4]
β-CCT15.21283458.422.7[3]
β-CBT12.815643212.233.8[3]
Compound 6b3.79----[5]
Compound 7b4.63----[5]

Lower Ki values indicate higher binding affinity. Higher selectivity ratios are generally desirable.

Table 2: In Vivo Performance of Selected Tropane Analog PET Tracers
TracerBrain UptakeStriatum-to-Cerebellum RatioPeak EquilibriumKey CharacteristicsReference
--INVALID-LINK---FCTHighFavorable~60-90 minReversible binding kinetics, less sensitive to blood flow changes.[1]
--INVALID-LINK---FTTModerateLower than --INVALID-LINK---FCT-Higher affinity than --INVALID-LINK---FCT but less favorable in vivo.[1]
[¹⁸F]FE-PE2IHighHigh~20-40 minFaster kinetics than [¹¹C]PE2I, suitable for shorter scan times.[1][6][7]
[¹¹C]PE2IHighHigh~70 minSlower kinetics requiring longer imaging protocols.[1]
[¹⁸F]6dHigh Specific Binding in Striatum--Showed selective localization in DAT-rich regions in preclinical studies.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of PET radiotracers.

In Vitro Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

1. Materials and Reagents:

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

  • Tissue Source: Rat striatum tissue homogenate or cells expressing human DAT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test Compounds: Tropane analogs at various concentrations

  • Competitor (for non-specific binding): 10 µM cocaine or 1 µM unlabeled WIN 35,428

  • 96-well plates, filter mats, scintillation counter, and scintillation fluid.

2. Membrane Preparation:

  • Homogenize fresh or frozen rat striatum tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the radioligand to each well.

  • Add 100 µL of the membrane homogenate to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

4. Filtration and Counting:

  • Rapidly filter the contents of each well through a filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and incubate in the dark for at least 4 hours.

  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo PET Imaging Protocol (Rodent Model)

This protocol describes a typical workflow for evaluating a novel tropane analog PET tracer in a rodent model.[9]

1. Animal Preparation:

  • Use healthy, adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Fast the animals for 4-6 hours before the scan to reduce blood glucose levels.

  • Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).

  • Place a catheter in a lateral tail vein for radiotracer injection.

2. Radiotracer Administration:

  • Administer the ¹⁸F-labeled tropane analog intravenously as a bolus injection. The typical injected dose ranges from 3.7 to 7.4 MBq (100-200 µCi).

3. PET/CT Imaging:

  • Position the anesthetized animal in a small-animal PET/CT scanner.

  • Acquire a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

4. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D-OSEM).

  • Co-register the PET images with the CT images.

  • Define regions of interest (ROIs) on the co-registered images for the striatum (target region) and cerebellum (reference region).

  • Generate time-activity curves (TACs) for each ROI by plotting the mean radioactivity concentration within the ROI over time.

  • Calculate the standardized uptake value (SUV) for quantitative analysis.

  • Determine the striatum-to-cerebellum uptake ratio at different time points to assess specific binding.

5. (Optional) Blocking Studies:

  • To confirm DAT-specific binding, pre-treat a separate cohort of animals with a high dose of a known DAT blocker (e.g., cocaine or GBR12909) 15-30 minutes before injecting the radiotracer.

  • A significant reduction in striatal uptake of the radiotracer in the pre-treated animals compared to the control group confirms specific binding to DAT.

Mandatory Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the key components of the dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT).

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Presynaptic_Neuron_Cytosol DAT->Presynaptic_Neuron_Cytosol Reuptake VMAT2 VMAT2 VMAT2->Dopamine_Vesicle Packaging D2_Receptor Dopamine Receptor (e.g., D2) Synaptic_Cleft->D2_Receptor Binding Presynaptic_Neuron_Cytosol->VMAT2 Dopamine Signaling_Cascade Intracellular Signaling D2_Receptor->Signaling_Cascade Activation PET_Tracer_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Studies (Binding Affinity, Selectivity) Radiolabeling Radiolabeling with ¹⁸F In_Vitro->Radiolabeling In_Vivo_Animal In Vivo Animal Studies (PET/CT, Biodistribution, Blocking) Radiolabeling->In_Vivo_Animal Dosimetry Dosimetry Studies In_Vivo_Animal->Dosimetry Phase_1 Phase I Trials (Safety, Dosimetry, Pharmacokinetics) Dosimetry->Phase_1 IND Submission Phase_2 Phase II Trials (Efficacy in Patient Population) Phase_1->Phase_2 Phase_3 Phase III Trials (Comparison to Gold Standard) Phase_2->Phase_3

References

Validating 3-(p-Fluorobenzoyloxy)tropane as a Dopamine Transporter Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(p-Fluorobenzoyloxy)tropane (pFBT) and its potential as a biomarker for the dopamine (B1211576) transporter (DAT) against established radiolabeled imaging agents. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to support researchers in their evaluation of this compound for preclinical and clinical applications.

Introduction to this compound

This compound, a derivative of tropane (B1204802), is structurally analogous to cocaine and functions as a dopamine reuptake inhibitor.[1] Its 3β-isomer, in particular, demonstrates a high affinity for the dopamine transporter, making it a candidate for development as a radiolabeled biomarker for in vivo imaging techniques such as Positron Emission Tomography (PET).[1] The validation of such a biomarker is critical for studying the role of DAT in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

Comparative Analysis of DAT Biomarkers

A crucial aspect of validating a new biomarker is to compare its performance with existing alternatives. This section provides a quantitative comparison of 3β-(p-Fluorobenzoyloxy)tropane with established DAT PET tracers.

Table 1: In Vitro Binding Affinities (Ki in nM) of DAT Biomarkers

CompoundDATNETSERTSelectivity (NET/DAT)Selectivity (SERT/DAT)
3β-(p-Fluorobenzoyloxy)tropane 12[1]Not ReportedNot ReportedNot ReportedNot Reported
[¹⁸F]FCT High Affinity----
[¹⁸F]FECNT High Affinity & Selectivity----
[¹¹C]PE2I 17[2]>50-fold lower>50-fold lower>50>50
[¹⁸F]LBT-999 9High SelectivityHigh SelectivityHighHigh

Note: A lower Ki value indicates a higher binding affinity. Selectivity ratios are calculated by dividing the Ki value for the competing transporter by the Ki value for DAT.

Table 2: In Vivo Performance of DAT PET Tracers

TracerBrain UptakeTarget-to-Background Ratio (Striatum/Cerebellum)Metabolism
[¹⁸F]pFBT (Hypothetical) Not ReportedNot ReportedNot Reported
[¹⁸F]FCT Higher than [¹⁸F]FTTSuitableReversible binding kinetics
[¹⁸F]FECNT GoodHigh (9.0 ± 1.2 in healthy subjects at 90 min)[3]Rapid metabolism, but parent compound is major species in brain
[¹¹C]PE2I High~10 in humans at peak equilibrium[4]Metabolized, with 15-20% unchanged tracer in plasma at 40 min[4]
[¹⁸F]LBT-999 Rapid and High~10 in healthy humans; ~25 in rats at 1 hr[5][6]Produces three radiometabolites

Experimental Protocols

In Vitro DAT Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for the evaluation of this compound's binding affinity for DAT.

1. Materials:

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand)

  • Tissue Source: Rat or mouse striatal tissue, or cells expressing human DAT

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Competitor: this compound (unlabeled)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

2. Procedure:

  • Membrane Preparation: Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in assay buffer. Determine the protein concentration.

  • Binding Assay: In triplicate, combine assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at its Kd), and varying concentrations of unlabeled this compound in test tubes. Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor like cocaine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Protocol for Radiolabeling of Tropane Analogs with ¹⁸F

1. Precursor Synthesis: Synthesize a suitable precursor of this compound that has a leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution with [¹⁸F]fluoride.

2. [¹⁸F]Fluoride Production and Activation:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange resin.

  • Elute the [¹⁸F]fluoride with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride complex by repeated evaporation with acetonitrile.

3. Radiolabeling Reaction:

  • Dissolve the precursor in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).

  • Add the activated [¹⁸F]fluoride to the precursor solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150°C) for a specified time.

4. Purification:

  • Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate the [¹⁸F]labeled product from unreacted precursor and byproducts.

  • Formulate the purified [¹⁸F]labeled tropane analog in a physiologically compatible solution for in vivo studies.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Its function is modulated by various intracellular signaling pathways.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Dopamine (Cytosol) DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol PKC PKC PKC->DAT Phosphorylates (Internalization/ Reverse Transport) PKA PKA PKA->DAT Phosphorylates (Internalization) TAAR1 TAAR1 TAAR1->PKC Activates TAAR1->PKA Activates Dopamine_Synapse->DAT Reuptake D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding D2_Receptor->TAAR1 Inhibits Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activation

Dopamine Transporter Signaling Pathway
Experimental Workflow for DAT Biomarker Validation

The following diagram illustrates a typical workflow for the validation of a novel DAT biomarker like this compound.

Biomarker_Validation_Workflow cluster_InVivo cluster_Clinical Start Candidate Compound (this compound) Synthesis Synthesis of Precursor for Radiolabeling Start->Synthesis Radiolabeling Radiolabeling with ¹⁸F ([¹⁸F]pFBT) Synthesis->Radiolabeling InVitro In Vitro Characterization Radiolabeling->InVitro BindingAssay Binding Affinity & Selectivity (Ki for DAT, NET, SERT) InVitro->BindingAssay Autoradiography Autoradiography on Brain Tissue Slices InVitro->Autoradiography InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo PET_Imaging PET Imaging Studies (Brain Uptake, Kinetics) InVivo->PET_Imaging Biodistribution Biodistribution & Metabolism Studies InVivo->Biodistribution Toxicity Toxicity Assessment InVivo->Toxicity Clinical Clinical Translation (Human Studies) InVivo->Clinical Dosimetry Dosimetry and Safety Clinical->Dosimetry HumanPET Human PET Imaging Clinical->HumanPET End Validated DAT Biomarker HumanPET->End

DAT Biomarker Validation Workflow

Conclusion

3β-(p-Fluorobenzoyloxy)tropane shows promise as a potential DAT biomarker due to its high affinity for the transporter. However, a comprehensive validation is still required. Key missing data includes its binding affinity for the norepinephrine (B1679862) and serotonin (B10506) transporters to determine its selectivity. Furthermore, in vivo studies with a radiolabeled version are necessary to assess its brain uptake, kinetics, and target-to-background ratio. The provided comparative data and experimental protocols offer a framework for researchers to conduct these essential validation studies and to objectively evaluate the potential of this compound against the current gold-standard DAT imaging agents.

References

Comparative Analysis of 3-(p-Fluorobenzoyloxy)tropane's Cross-Reactivity with Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 3-(p-Fluorobenzoyloxy)tropane (pFBT), a tropane (B1204802) derivative and cocaine analog, for the serotonin (B10506) transporter (SERT). Due to the limited availability of public data on pFBT's affinity for SERT and the norepinephrine (B1679862) transporter (NET), this guide contextualizes its known high affinity for the dopamine (B1211576) transporter (DAT) by comparing it with its parent compound, cocaine, and other well-characterized monoamine transporter ligands.

Quantitative Data Summary

The binding affinities (Ki, nM) of 3β-(p-Fluorobenzoyloxy)tropane and selected reference compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are summarized in the table below. It is important to note that while the affinity of pFBT for DAT has been reported, its affinity for SERT and NET is not publicly available.[1][2] The pharmacology of this designer drug analog of cocaine has not been fully characterized.[3]

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
3β-(p-Fluorobenzoyloxy)tropane 12[2]Not Reported[1][2]Not Reported[1][2]
Cocaine ~100-600[2]~200-3500[2]~200-2500[2]
RTI-113 Potent & Selective--
Paroxetine ~490[4]~0.0702[4][5][6]~40[4]

Note: Ki values for cocaine can vary between studies. RTI-113 is a potent and selective dopamine reuptake inhibitor.[7] Paroxetine is a potent SSRI with high affinity for SERT.[4][5][6]

Binding Profile of this compound

3β-(p-Fluorobenzoyloxy)tropane is recognized as a dopamine reuptake inhibitor through its binding to the dopamine transporter.[1] Its stimulant effects are estimated to be around 30% of cocaine's potency.[1][8] The 3β-isomer of pFBT possesses a significantly higher affinity for DAT than its 3α-isomer counterpart.[1] While several DAT inhibitors can displace cocaine from the recently identified high-affinity binding site on the Brain Acid Soluble Protein 1 (BASP1), 3β-(p-fluorobenzoyloxy)tropane is one of the few structural analogs capable of this displacement, suggesting a distinct interaction profile.[9]

Logical Relationship of Transporter Binding

The following diagram illustrates the known and unknown binding affinities of this compound in comparison to the serotonin transporter.

Binding Profile of this compound cluster_pFBT This compound cluster_Transporters Monoamine Transporters pFBT pFBT SERT Serotonin Transporter (SERT) pFBT->SERT Affinity Not Reported DAT Dopamine Transporter (DAT) pFBT->DAT High Affinity (Ki = 12 nM) NET Norepinephrine Transporter (NET) pFBT->NET Affinity Not Reported

Caption: Known and unknown interactions of pFBT with monoamine transporters.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like this compound at monoamine transporters is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter (SERT).

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: A high-affinity radiolabeled ligand for SERT (e.g., [³H]citalopram or [³H]paroxetine).

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A known high-affinity SERT ligand (e.g., paroxetine) for assay validation.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Workflow:

Radioligand Binding Assay Workflow A Prepare serial dilutions of test compound B Incubate membrane preparation, radioligand, and test compound A->B C Separate bound from free radioligand via vacuum filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity of filters using a scintillation counter D->E F Calculate IC50 and Ki values from displacement curves E->F

Caption: General workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

References

A Comparative Guide to the In Vivo Kinetics of 18F-FTT and the Absence of 18F-FCT in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo kinetics of the PET tracer ¹⁸F-Fluorthanatrace (¹⁸F-FTT). Extensive literature searches did not yield any publicly available data for a PET tracer designated as "¹⁸F-FCT." It is presumed that this may be a typographical error or a proprietary designation not currently in the public domain. Consequently, this guide will focus on the well-documented characteristics of ¹⁸F-FTT and, for comparative purposes, will contrast its performance with the widely used oncology PET tracer, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG).

Introduction to ¹⁸F-FTT

¹⁸F-FTT is a PET radiotracer designed to image the expression of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] As an analog of the PARP inhibitor rucaparib, ¹⁸F-FTT allows for the non-invasive assessment of PARP-1 levels in tumors, which can be a predictive biomarker for response to PARP inhibitor therapies.[1][2]

In Vivo Kinetics and Biodistribution of ¹⁸F-FTT

Studies in both preclinical models and human subjects have characterized the in vivo behavior of ¹⁸F-FTT. The tracer exhibits variable blood clearance among patients, but the profile of its labeled metabolites is consistent.[3] The uptake of ¹⁸F-FTT in tumors has been shown to correlate with PARP-1 expression.[1][3]

Data Presentation: Biodistribution of ¹⁸F-FTT and ¹⁸F-FDG

The following tables summarize the biodistribution data for ¹⁸F-FTT and ¹⁸F-FDG in various organs and tumors, presented as Standardized Uptake Values (SUV).

Table 1: Comparative Biodistribution of ¹⁸F-FTT and ¹⁸F-FDG in Humans

Organ/Tissue¹⁸F-FTT (SUVmax) [Range]¹⁸F-FDG (SUVmax) [Range]Key Observations
Tumor (Ovarian Cancer) 1.7 - 10.2[4]1.4 - 17.1[5]No correlation between ¹⁸F-FTT and ¹⁸F-FDG uptake, indicating they target different molecular pathways.[5]
Liver Moderate to HighHighBoth tracers show significant hepatic uptake.
Kidneys HighHighBoth tracers are cleared through the renal system.
Bladder HighHighAccumulation of excreted tracer is observed in the bladder for both.
Brain LowVery High¹⁸F-FDG shows high physiological uptake in the brain, while ¹⁸F-FTT has low brain penetration.
Muscle LowLow to ModerateMuscle serves as a potential reference tissue for ¹⁸F-FTT imaging.[3]

Table 2: Preclinical Biodistribution of ¹⁸F-FTT in a Mouse Model with Patient-Derived Ovarian Cancer Xenografts

Organ% Injected Dose per Gram (%ID/g) at 60 min post-injection
Tumor Variable, dependent on PARP-1 expression
Blood Low
Liver High
Kidneys High
Spleen Moderate
Muscle Low

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are typical experimental protocols for in vivo PET imaging with ¹⁸F-FTT.

¹⁸F-FTT PET/CT Imaging Protocol (Clinical)
  • Patient Preparation: Patients are typically advised to be well-hydrated. No specific dietary restrictions are generally required, which is an advantage over ¹⁸F-FDG imaging that requires fasting.

  • Radiotracer Administration: An intravenous injection of ¹⁸F-FTT is administered. The typical injected dose for human studies is around 374 MBq (10 mCi).[1]

  • Uptake Phase: There is an uptake period following the injection. Kinetic modeling studies suggest that optimal imaging for tumor-to-normal muscle quantification in humans is between 50 and 60 minutes after injection.[3][6]

  • Image Acquisition: A whole-body PET/CT scan is performed. Dynamic imaging can be conducted from 0 to 60 minutes post-injection to assess tracer kinetics, followed by static whole-body scans.[3]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake, typically measured as the maximum Standardized Uptake Value (SUVmax).[5]

Preclinical ¹⁸F-FTT PET Imaging Protocol (Xenograft Mouse Model)
  • Animal Model: Immunocompromised mice bearing patient-derived tumor xenografts (e.g., ovarian cancer) are used.[2]

  • Radiotracer Administration: Mice are injected with ¹⁸F-FTT, typically via the tail vein.

  • Imaging: Dynamic or static PET scans are acquired using a small-animal PET scanner. For dynamic scans, imaging can commence immediately after injection. For static scans, an uptake period of around 60 minutes is common.

  • Biodistribution Studies: Following the final imaging session, animals are euthanized, and tissues of interest (tumor, blood, major organs) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram (%ID/g).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for clinical and preclinical ¹⁸F-FTT PET imaging studies.

clinical_workflow cluster_prep Patient Preparation cluster_scan Imaging Procedure cluster_analysis Data Analysis patient_prep Patient Hydration injection Intravenous Injection of 18F-FTT patient_prep->injection uptake Uptake Period (50-60 minutes) injection->uptake pet_ct Whole-Body PET/CT Scan uptake->pet_ct roi ROI Analysis pet_ct->roi suv SUV Calculation roi->suv

Caption: Clinical workflow for ¹⁸F-FTT PET/CT imaging.

preclinical_workflow cluster_model Animal Model Preparation cluster_imaging Imaging and Biodistribution xenograft Tumor Xenograft Implantation injection 18F-FTT Injection (Tail Vein) xenograft->injection pet_scan Small-Animal PET Scan injection->pet_scan biodistribution Ex Vivo Biodistribution Analysis pet_scan->biodistribution ddr_pathway cluster_dna_damage DNA Damage cluster_parp PARP-1 Activity cluster_imaging PET Imaging cluster_inhibition Therapeutic Intervention dna_ssb Single-Strand Break parp1 PARP-1 dna_ssb->parp1 activates par PARylation parp1->par catalyzes repair Recruitment of DNA Repair Proteins par->repair ftt 18F-FTT ftt->parp1 binds to parpi PARP Inhibitor parpi->parp1 inhibits

References

A Comparative Guide to the Behavioral Pharmacology of WIN 35,428 and 3-(p-Fluorobenzoyloxy)tropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of two synthetic tropane (B1204802) alkaloids, WIN 35,428 and 3-(p-Fluorobenzoyloxy)tropane. Both compounds are structurally related to cocaine and primarily act as dopamine (B1211576) reuptake inhibitors, making them valuable tools in neuroscience research, particularly in studies of stimulant addiction and the neurobiology of reward. This document summarizes their performance in key behavioral paradigms, presents available quantitative data, and details the experimental methodologies used in these assessments.

Pharmacological Profile

Both WIN 35,428 (also known as β-CFT) and this compound (pFBT) exert their primary pharmacological effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain.[1] This action is the principal mechanism underlying their stimulant and reinforcing effects.

WIN 35,428 is a potent and selective dopamine reuptake inhibitor.[2] It is reported to be approximately 3-10 times more potent than cocaine as a central stimulant and has a longer duration of action, lasting about 7 times longer in animal studies.[2]

This compound is also a tropane derivative that acts as a local anesthetic and a stimulant.[3] Its stimulant potency is reported to be approximately 30% of that of cocaine.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for WIN 35,428 and this compound from in vitro binding assays and in vivo behavioral studies.

Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity

CompoundKᵢ (nM)Kₑ (nM)Reference
WIN 35,42811 - 2211 ± 4[4][5]
This compoundData not availableData not available

Kᵢ (Inhibition constant) and Kₑ (Equilibrium dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Behavioral Potency in Animal Models

Behavioral ParadigmCompoundPotency (relative to Cocaine)SpeciesReference
Locomotor Activity WIN 35,428~3-10x more potentMice, Rats[5]
This compound~0.3x as potentNot specified[3]
Drug Self-Administration WIN 35,428~6x more potentSquirrel Monkeys[6]
This compoundData not available
Conditioned Place Preference WIN 35,428Potent reinforcing effects observedRats[2]
This compoundData not available

Experimental Protocols

Detailed methodologies for the key behavioral paradigms are provided below. These protocols are generalized from standard procedures used in the field.

Locomotor Activity

Objective: To assess the stimulant effects of the compounds by measuring changes in spontaneous motor activity.

Apparatus: Open-field arenas equipped with infrared beam grids or video tracking software to monitor animal movement.

Procedure:

  • Habituation: Rodents (mice or rats) are individually placed in the open-field arenas for a set period (e.g., 30-60 minutes) for at least one day prior to testing to acclimate to the novel environment and reduce novelty-induced hyperactivity.

  • Drug Administration: On the test day, animals are administered either the vehicle control, WIN 35,428, or this compound at various doses via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, animals are placed back into the open-field arenas, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: The data is typically analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle control group. Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Drug Self-Administration

Objective: To evaluate the reinforcing properties of the compounds, which is a measure of their abuse potential.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light.

Procedure:

  • Catheter Implantation: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.

  • Acquisition: Animals are placed in the operant chambers and learn to press the active lever to receive an infusion of the drug. Each active lever press is paired with a cue (e.g., light and/or tone). The inactive lever has no programmed consequences.

  • Maintenance: Once a stable pattern of self-administration is established, the dose of the drug can be varied to determine a dose-response function.

  • Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding effects of the compounds by measuring the animal's preference for an environment previously paired with the drug.[7]

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.[7]

Procedure:

  • Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.

  • Conditioning: Over several days, animals receive an injection of the drug (e.g., WIN 35,428 or this compound) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.

  • Post-Conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of dopamine reuptake inhibitors and a typical workflow for behavioral experiments.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in Vesicles) L-DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binds AC_PKA_Pathway ↑ Adenylyl Cyclase ↑ cAMP ↑ PKA D1_Receptor->AC_PKA_Pathway Activates Inhibit_AC_Pathway ↓ Adenylyl Cyclase ↓ cAMP D2_Receptor->Inhibit_AC_Pathway Inhibits WIN_35428 WIN 35,428 WIN_35428->DAT Blockade pFBT This compound pFBT->DAT Blockade Behavioral_Workflow Start Start Animal_Acclimation Animal Acclimation (Habituation) Start->Animal_Acclimation Drug_Preparation Drug/Vehicle Preparation Animal_Acclimation->Drug_Preparation Drug_Administration Drug/Vehicle Administration Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (Locomotor, Self-Admin, CPP) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated/Manual) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

A Comparative Guide to Analytical Methods for Fluorotropacocaine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical methods for the quantification of fluorotropacocaine, a synthetic tropane (B1204802) alkaloid and cocaine analog. As a compound of interest in forensic science, toxicology, and pharmacological research, accurate and reliable quantification is paramount. This document outlines and compares the performance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, providing supporting data and detailed experimental protocols to inform method selection and validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for fluorotropacocaine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the key performance characteristics of LC-MS/MS, GC-MS, and ¹⁹F NMR based on typical validation parameters for related psychoactive compounds.

Table 1: Comparison of Quantitative Performance

ParameterLC-MS/MSGC-MS¹⁹F NMR
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL0.03 - 0.6 mg/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 50 ng/mL0.1 - 2.0 mg/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±10%
Precision (%RSD) < 15%< 15%< 5%

Table 2: Comparison of Methodological Features

FeatureLC-MS/MSGC-MS¹⁹F NMR
Sample Throughput HighMediumLow to Medium
Sample Preparation Protein precipitation, SPELLE, SPE, DerivatizationMinimal (dissolution)
Matrix Effects Potential for ion suppression/enhancementLess susceptible than LC-MS/MSMinimal
Specificity High (based on precursor/product ions)High (based on fragmentation pattern)Very High (for fluorinated compounds)
Instrumentation Cost HighMedium to HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.

LC-MS/MS Method for Fluorotropacocaine Quantification

This method is designed for high sensitivity and selectivity in complex biological matrices like blood, plasma, or urine.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., cocaine-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c) Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]⁺ for fluorotropacocaine.

  • Product Ions (m/z): At least two characteristic fragment ions.

  • Collision Energy: Optimized for each transition.

GC-MS Method for Fluorotropacocaine Quantification

This method is a robust alternative, particularly for less complex matrices or when derivatization can enhance analyte stability and chromatographic performance.

a) Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of sample, add an internal standard and adjust the pH to ~9 with a suitable buffer.

  • Extract the analyte with 3 mL of an organic solvent (e.g., n-butyl chloride).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

b) Gas Chromatography Parameters

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

c) Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized fluorotropacocaine and internal standard.

¹⁹F NMR Method for Fluorotropacocaine Quantification

¹⁹F NMR offers high specificity for fluorinated compounds and can be used for quantification without the need for an identical chemical standard, using a known concentration of a fluorinated reference standard.

a) Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a known final volume.

  • Add a known amount of an internal standard (e.g., trifluorotoluene) with a distinct ¹⁹F chemical shift.

b) NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 64 or more).

c) Data Processing

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

  • Integrate the area of the characteristic ¹⁹F signal for fluorotropacocaine and the internal standard.

  • Calculate the concentration of fluorotropacocaine based on the integral ratio, the known concentration of the internal standard, and the number of fluorine atoms in each molecule.

Visualized Workflows and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 LC Separation (C18 Column) p7->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Figure 1. LC-MS/MS experimental workflow for fluorotropacocaine quantification.

Method_Validation cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range LOQ Limit of Quantification Linearity->LOQ Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Precision->Accuracy LOD Limit of Detection LOQ->LOD Matrix Matrix Effect Recovery Recovery Stability Stability Validation Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->LOD Validation->Matrix Validation->Recovery Validation->Stability

Figure 2. Logical relationship of key parameters in analytical method validation.

A Comparative Analysis of the Stimulant Potency of Cocaine and its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stimulant potency of cocaine and its fluorinated analogs, offering quantitative data on their binding affinities to monoamine transporters and their effects in preclinical behavioral models. Detailed experimental methodologies are provided to support the interpretation of the presented data.

Introduction

Cocaine, a tropane (B1204802) alkaloid, exerts its potent psychostimulant effects primarily by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[1] This blockade of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in reward and locomotor pathways.[2][3]

Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of fluorine atoms into the cocaine scaffold can significantly alter its binding affinity and selectivity for monoamine transporters, leading to analogs with varying potencies and behavioral profiles. This guide compares cocaine with several of its fluorinated analogs, providing a quantitative basis for understanding their structure-activity relationships.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of cocaine and a selection of its fluorinated analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
(-)-Cocaine2307404803.22.1
β-CFT (WIN 35,428) 4.1 20.5 65.6 5 16
N-(2'-fluoroethyl)-β-CCT11.216.31041.59.3
N-(3'-fluoropropyl)-β-CCT8.718.589.62.110.3
N-(2-fluoropyridin-3-yl)-Nortropane4.120.565.65.016.0

Data compiled from multiple sources. Note that absolute values may vary between studies due to different experimental conditions.[4][5]

In Vivo Stimulant Potency

The stimulant effects of cocaine and its analogs are often assessed in animal models by measuring changes in locomotor activity and their reinforcing properties through self-administration paradigms.

Locomotor Activity

Generally, compounds with high affinity for the DAT, such as many fluorinated cocaine analogs, are potent stimulants of locomotor activity.[6] Studies have shown that analogs like β-CFT (WIN 35,428) are significantly more potent than cocaine in increasing locomotor activity in rodents.[6] The increased potency in vivo often correlates with the higher binding affinity for the DAT observed in vitro.

Self-Administration

The reinforcing efficacy of a drug, a key predictor of its abuse potential, is commonly evaluated using intravenous self-administration models. In these studies, animals learn to perform a specific response (e.g., a lever press) to receive an infusion of the drug. Research comparing cocaine and its high-affinity fluorinated analog β-CFT in squirrel monkeys has demonstrated that β-CFT is approximately six times more potent than cocaine in maintaining self-administration behavior.[7] This heightened potency is consistent with its stronger affinity for the dopamine transporter.[7]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, SERT, and NET.

a) Membrane Preparation:

  • Rat striatal (for DAT), cortical (for NET), or whole brain minus striatum (for SERT) tissue is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer, and the protein concentration is determined.[8][9]

b) Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added: membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).[8]

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[9][10]

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c) Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]

Locomotor Activity Assessment

This protocol outlines the measurement of spontaneous locomotor activity in rodents using an open-field test.

a) Apparatus:

  • A square or circular arena with high walls to prevent escape. The arena is typically equipped with a grid of infrared beams or an overhead video camera to track the animal's movement.[11][12]

b) Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[11]

  • Each animal is placed individually into the center of the open-field arena.

  • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).[13]

  • Parameters measured include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different areas of the arena (e.g., center vs. periphery).[12][14]

  • The arena is cleaned thoroughly between each animal to remove olfactory cues.[14]

c) Data Analysis:

  • The collected data is analyzed to compare the locomotor activity of animals treated with a vehicle control, cocaine, or a fluorinated analog.

  • Statistical analysis is performed to determine significant differences between treatment groups.

Intravenous Self-Administration

This protocol describes the procedure for assessing the reinforcing effects of drugs in rats.

a) Surgical Procedure:

  • Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein.[15][16]

  • The catheter is passed subcutaneously to the back of the animal and connected to a port that allows for drug infusion.

  • Animals are allowed to recover from surgery for several days before behavioral training.[15]

b) Behavioral Training:

  • Rats are placed in operant conditioning chambers equipped with two levers.

  • Presses on the "active" lever result in the intravenous infusion of a drug solution, often paired with a light and/or tone cue. Presses on the "inactive" lever have no programmed consequences.[15]

  • Training sessions are typically conducted daily. Animals learn to self-administer the drug on a fixed-ratio (FR) schedule of reinforcement (e.g., one lever press results in one infusion).

c) Data Analysis:

  • The primary dependent measure is the number of infusions earned per session.

  • Dose-response curves are generated by testing a range of drug doses.

  • To assess the motivation to take the drug, a progressive-ratio (PR) schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of cocaine and its analogs and the general workflow for their preclinical evaluation.

stimulant_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Cocaine_analog Cocaine / Analog Cocaine_analog->DAT Blockade Signaling Postsynaptic Signaling (Stimulant Effects) DA_receptor->Signaling

Caption: Mechanism of action for cocaine and its fluorinated analogs.

experimental_workflow compound_synthesis Compound Synthesis (Fluorinated Analogs) in_vitro_assays In Vitro Assays (Radioligand Binding) compound_synthesis->in_vitro_assays in_vivo_assays In Vivo Behavioral Assays in_vitro_assays->in_vivo_assays Select potent compounds data_analysis Data Analysis and Potency Comparison in_vitro_assays->data_analysis locomotor_activity Locomotor Activity in_vivo_assays->locomotor_activity self_administration Self-Administration in_vivo_assays->self_administration locomotor_activity->data_analysis self_administration->data_analysis

Caption: Preclinical evaluation workflow for novel stimulant compounds.

References

Benztropine Analogs as Cocaine Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of benztropine (B127874) analogs reveals a class of compounds with significant potential as cocaine antagonists. These atypical dopamine (B1211576) transporter (DAT) inhibitors, including AHN 1-055, AHN 2-005, and JHW 007, exhibit a distinct pharmacological profile compared to cocaine, characterized by high DAT affinity but reduced cocaine-like behavioral effects and the ability to block cocaine's reinforcing properties.[1][2]

This guide provides a comprehensive comparison of key benztropine analogs, summarizing their binding affinities, in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols for the cited studies are also provided to allow for a thorough understanding of the supporting data.

Quantitative Data Summary

The following tables summarize the binding affinities and pharmacokinetic parameters of prominent benztropine analogs in comparison to cocaine.

Table 1: Monoamine Transporter and Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)M1 (Ki, nM)
Cocaine~30-100~200-300~500-1000>10,000
AHN 1-05511 - 29.9376 - 3260457 - 481011.6
AHN 2-005~17-29.9>1000>1000~177-1030
JHW 00711.8 - 30>1000>1000>1000

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Pharmacokinetic Parameters

CompoundElimination Half-life (t1/2, h)Volume of Distribution (Vd, L/kg)Brain-to-Plasma Partition Coefficient
Cocaine~0.5~0.9~2.1
AHN 1-0556.82 - 7.6917.4 - 18.74.4 - 4.8
JHW 013~5.4~34.3~2.5
GA 1-69~4.1~8.69~1.3

Data from studies in male Sprague-Dawley rats.[8][9]

In Vivo Efficacy and Behavioral Effects

Benztropine analogs have been extensively studied in animal models to assess their potential as cocaine antagonists. Unlike cocaine, which robustly increases locomotor activity and is readily self-administered, these analogs often show attenuated stimulant effects and lower abuse liability.[3][10]

  • Locomotor Activity: While AHN 1-055 can produce modest increases in locomotor activity, it is less effective than cocaine.[4][6][7] Other analogs like AHN 2-005 and JHW 007 are generally ineffective in stimulating locomotor activity.[4][6][7][11]

  • Self-Administration: Studies have shown that benztropine analogs are less effective than cocaine in maintaining self-administration.[3] For instance, AHN 1-055 maintains intravenous self-administration, but at lower rates than cocaine or methylphenidate.[12] In contrast, AHN 2-005 and JHW 007 do not maintain self-administration at rates above vehicle levels.[12]

  • Cocaine Antagonism: Pretreatment with benztropine analogs can effectively block the behavioral effects of cocaine.[1] JHW 007, for example, has been shown to block cocaine-induced conditioned place preference and locomotor hyperactivity.[11] Furthermore, both AHN 2-005 and JHW 007 shift the cocaine self-administration dose-effect curve downward, indicating an antagonistic effect.[3][12]

Mechanism of Action: Atypical DAT Inhibition

The unique pharmacological profile of benztropine analogs is attributed to their atypical interaction with the dopamine transporter. Unlike cocaine, which is thought to bind to an outward-facing conformation of the DAT, some benztropine analogs may preferentially bind to an inward-facing or occluded conformation.[5][13] This different binding mode is believed to result in a slower onset of DAT occupancy and a more gradual increase in extracellular dopamine levels compared to cocaine, which may contribute to their reduced abuse liability and antagonist effects.[3][14]

dot

DAT_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Cocaine Cocaine DAT Dopamine Transporter (DAT) Outward-Facing Occluded/Inward-Facing Cocaine->DAT:f1 Binds to Outward- Facing Conformation Benztropine_Analog Benztropine_Analog Benztropine_Analog->DAT:f2 Binds to Occluded/ Inward-Facing Conformation Dopamine_out Dopamine Dopamine_out->DAT:f0 Dopamine_in Dopamine DAT:f0->Dopamine_in Dopamine Reuptake Reuptake Reuptake Blocked DAT->Reuptake

Caption: Proposed differential binding of cocaine and benztropine analogs to the dopamine transporter (DAT).

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinities of benztropine analogs for monoamine transporters and muscarinic receptors, competitive radioligand binding assays are commonly employed.

dot

Binding_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Tissue_Prep Prepare tissue homogenates (e.g., rat striatum for DAT) Incubate Incubate tissue homogenate, radioligand, and analog Tissue_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) Radioligand_Prep->Incubate Analog_Prep Prepare serial dilutions of benztropine analog Analog_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Calculate_Ki Calculate Ki values from IC50 using the Cheng-Prusoff equation Count->Calculate_Ki

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Tissue Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT) are dissected from rodents and homogenized in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled benztropine analog.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4][6][7]

In Vivo Microdialysis

In vivo microdialysis is used to measure extracellular dopamine levels in the brain of awake, freely moving animals following drug administration.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the nucleus accumbens.[9]

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe into the aCSF, which is collected at regular intervals.

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations.

  • Data Interpretation: Changes in extracellular dopamine levels over time are measured following the administration of a benztropine analog, cocaine, or a combination of both.[9]

Behavioral Assays

Methodology:

  • Habituation: Animals (typically mice or rats) are placed in an open-field arena and allowed to habituate for a period of time.

  • Drug Administration: The benztropine analog or cocaine is administered, and the animal is returned to the arena.

  • Data Recording: Locomotor activity is recorded using automated activity monitors that track horizontal and vertical movements.

  • Analysis: The total distance traveled or the number of beam breaks is quantified and compared between different treatment groups.[4][6][7][10][11]

Methodology:

  • Catheter Implantation: Animals are surgically implanted with an intravenous catheter.

  • Training: Animals are trained to press a lever to receive an infusion of cocaine.

  • Testing: Once a stable baseline of responding is established, the effects of pretreating with a benztropine analog on cocaine self-administration are assessed. In some studies, the reinforcing effects of the benztropine analogs themselves are evaluated by substituting them for cocaine.[3][12]

  • Data Analysis: The number of infusions earned and the response rate are recorded and analyzed. A downward shift in the cocaine dose-response curve after pretreatment with a benztropine analog indicates antagonism.[3][12]

Conclusion

Benztropine analogs represent a promising avenue for the development of pharmacotherapies for cocaine addiction. Their atypical mechanism of action at the DAT results in a blunting of cocaine's rewarding effects without producing significant abuse liability themselves. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical use. The data and experimental context provided in this guide offer a solid foundation for researchers and drug development professionals interested in this important class of molecules.

References

Differentiating Tropane Isomers: A Comparative Guide to 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of tropane (B1204802) isomers is a critical analytical challenge in drug development, forensic science, and quality control. The subtle stereochemical variations between isomers can lead to significant differences in pharmacological activity and toxicity. While classical analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient alternative for the unambiguous identification and quantification of tropane isomers.

This guide provides a comprehensive comparison of ¹⁹F NMR spectroscopy with other analytical methods for the differentiation of tropane isomers, supported by experimental data and detailed protocols.

The Power of ¹⁹F NMR for Chiral Discrimination

¹⁹F NMR spectroscopy offers several distinct advantages for the analysis of chiral molecules like tropane alkaloids. The fluorine nucleus (¹⁹F) has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, often comparable to that of ¹H NMR. Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H, leading to better signal dispersion and reduced spectral overlap, which is particularly beneficial for analyzing complex mixtures.[1]

The key to differentiating enantiomers using NMR is to convert them into diastereomers by reaction with a chiral derivatizing agent (CDA). These diastereomers are chemically distinct and will exhibit different NMR signals. A widely used CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which contains a trifluoromethyl (-CF₃) group that serves as an excellent ¹⁹F NMR probe.[2]

Experimental Workflow and Data

The general workflow for differentiating tropane isomers using ¹⁹F NMR with a chiral derivatizing agent involves the formation of diastereomeric esters, followed by NMR analysis.

G Workflow for Tropane Isomer Differentiation using 19F NMR cluster_sample_prep Sample Preparation cluster_nmr 19F NMR Analysis cluster_results Results TropaneIsomer Tropane Isomer Mixture (e.g., R/S enantiomers) Derivatization Derivatization Reaction TropaneIsomer->Derivatization CDA Chiral Derivatizing Agent (e.g., (R)- or (S)-MTPA-Cl) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Acquisition 19F NMR Data Acquisition Diastereomers->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Differentiation Differentiation of Isomers (Distinct 19F Signals) Spectral_Analysis->Differentiation Quantification Quantification (Integration of Signals) Differentiation->Quantification

Figure 1. General workflow for differentiating tropane isomers using 19F NMR.
Experimental Protocol: Derivatization of a Tropane Alkaloid with Mosher's Reagent

This protocol is adapted from the method described by Humam et al. (2011) for the derivatization of a disubstituted tropane alkaloid.[2]

  • Reagents and Materials:

    • Tropane isomer sample

    • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

    • Anhydrous pyridine (B92270)

    • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

    • NMR tubes

  • Procedure:

    • Dissolve approximately 5 mg of the tropane isomer in 0.5 mL of anhydrous pyridine in a clean, dry vial.

    • To this solution, add a 1.2 molar equivalent of either (R)-MTPA-Cl or (S)-MTPA-Cl.

    • Seal the vial and allow the reaction to proceed at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

    • After completion, evaporate the pyridine under a stream of nitrogen.

    • Dissolve the residue in 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube for analysis.

Data Presentation: ¹H and ¹⁹F NMR Data of Diastereomeric Tropane Esters

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Diastereomeric MTPA Esters of a Tropane Alkaloid [2]

Proton(R)-MTPA Ester (δ)(S)-MTPA Ester (δ)Anisochrony (Δδ = δR - δS)
H-52.202.10+0.10
H-7exo1.851.97-0.12

Table 2: Expected ¹⁹F NMR Data for Diastereomeric MTPA Esters of a Tropane Alkaloid

Parameter(R)-MTPA Ester(S)-MTPA EsterExpected Difference
¹⁹F Chemical Shift (δ, ppm)~ -71.5~ -71.80.1 - 0.5 ppm

Note: The exact ¹⁹F chemical shifts will vary depending on the specific tropane isomer and the solvent used. The key observation is the difference in chemical shifts (anisochrony) between the two diastereomers.

Comparison with Alternative Methods

While ¹⁹F NMR is a powerful tool, it is important to consider its performance in the context of other established analytical techniques.

Table 3: Comparison of Analytical Methods for Tropane Isomer Differentiation

Feature¹⁹F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differentiation of diastereomers based on distinct NMR signals.Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-to-charge ratio detection.
Sample Preparation Requires derivatization with a fluorinated chiral agent.May require derivatization for UV detection; chiral stationary phases are common.Often requires derivatization to improve volatility and thermal stability.
Selectivity Excellent for stereoisomers.High, especially with chiral columns.High, provides structural information.
Sensitivity Moderate to high.High.Very high.
Quantification Highly accurate through signal integration.Accurate with proper calibration.Accurate with appropriate internal standards.
Analysis Time Relatively fast (minutes per sample after derivatization).Can be time-consuming depending on the separation.Generally faster than HPLC, but derivatization adds time.
Instrumentation Requires an NMR spectrometer with a fluorine probe.Requires an HPLC system with a suitable detector (e.g., UV, MS).Requires a GC-MS system.
Strengths Unambiguous structural information, non-destructive, excellent for determining enantiomeric excess.Well-established, versatile, high throughput possible.High sensitivity, provides molecular weight and fragmentation data.
Limitations Higher initial instrument cost, may require derivatization.Chiral column selection can be empirical, potential for co-elution.Not suitable for thermally labile compounds, derivatization can be complex.

Conclusion

¹⁹F NMR spectroscopy presents a robust and highly reliable method for the differentiation of tropane isomers. The use of chiral derivatizing agents, such as Mosher's acid, allows for the formation of diastereomers with distinct ¹⁹F NMR signals, enabling clear identification and accurate quantification. While techniques like HPLC and GC-MS remain valuable for tropane alkaloid analysis, ¹⁹F NMR offers the unique advantage of providing unambiguous structural information in a relatively short analysis time. For researchers in drug development and related fields, ¹⁹F NMR should be considered a key analytical tool in the comprehensive characterization of chiral tropane alkaloids.

References

Safety Operating Guide

Proper Disposal of 3-(p-Fluorobenzoyloxy)tropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only, not for human or veterinary use.[3] The physiological and toxicological properties of this compound are not fully known.[1][2] It is structurally analogous to cocaine and should be handled with appropriate safety precautions.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown hazards, a conservative approach is recommended.

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear a protective suit and chemical-impermeable gloves.

  • Respiratory Protection: Use a full-face respirator if there is a risk of dust or aerosol generation.

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Avoid generating dust.[5] In case of exposure, follow standard first-aid measures and seek immediate medical attention.

Quantitative Data Summary

Limited quantitative data is available for 3-(p-Fluorobenzoyloxy)tropane. The following table summarizes key information, including data for its structural analog, cocaine, for comparative purposes.

PropertyThis compoundCocaine (hydrochloride)
Molecular Formula C₁₅H₁₈FNO₂[6]C₁₇H₂₁NO₄ · HCl
Molar Mass 263.31 g/mol [6]339.8 g/mol
Appearance White crystalline solid[7]Crystalline solid
Purity (Typical) ≥98%[2]Varies
Storage Temperature -20°C[2]Room temperature[8]
Acute Toxicity (Oral) Not availableLD50: 96 mg/kg (mouse)[9]
Hazards Unknown, presumed hazardous.[2] Overdose may cause adverse reactions including allergic reactions, neurologic toxicity, and cardiotoxicity.[7]Toxic if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child. Causes damage to organs.[9]

Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service. This ensures compliance with all local, state, and federal regulations for hazardous waste.

Step-by-Step Disposal Workflow:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Keep it in its original, clearly labeled container.

  • Package for Disposal:

    • Ensure the container is securely sealed and not leaking.

    • Place the primary container into a larger, compatible, and labeled secondary container if necessary.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

  • Arrange for Professional Disposal: Contact your institution's approved hazardous waste contractor to schedule a pickup. Provide them with all available information on the compound.

  • Incineration: High-temperature incineration is the preferred method for the ultimate disposal of this type of compound, as it ensures complete destruction.[10]

Note on Small Quantities: For very small residual amounts (e.g., rinsing of contaminated glassware), consult your EHS department. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G A Start: this compound for Disposal B Is this a controlled substance in your jurisdiction? A->B C Follow all legal and regulatory requirements for controlled substances. B->C Yes D Consult Institutional EHS Guidelines B->D No/Unsure C->D E Package and Label Waste Container - Securely sealed - Clearly labeled as hazardous D->E F Store in Designated Hazardous Waste Area E->F G Arrange Pickup with Licensed Waste Disposal Service F->G H Document Waste Disposal Record G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-(p-Fluorobenzoyloxy)tropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 3-(p-Fluorobenzoyloxy)tropane (also known as fluorotropacocaine or 3-p-FBT). As the toxicological properties of this compound are not extensively known, a cautious approach is imperative.[1][2] This substance is classified as a tropane (B1204802) alkaloid and is a structural analog of cocaine, primarily used as a local anesthetic and sold as an analytical reference standard for research and forensic applications.[1][2][3]

Hazard Identification and Physicochemical Properties

This compound should be considered hazardous until more comprehensive safety data is available.[2] It is a white crystalline solid.[4] Overdose or misuse may lead to severe adverse reactions, including allergic reactions, as well as neurological and cardiac toxicity.[4]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₅H₁₈FNO₂ChemBK, LGC Standards
Molar Mass 263.31 g/mol ChemBK, LGC Standards
Appearance White Crystalline SolidChemBK
CAS Number 172883-97-5ChemBK

Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a comprehensive PPE strategy is essential to minimize exposure. The following PPE is recommended for all procedures involving this compound.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloved with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard.Protects eyes from airborne particles and splashes. A face shield provides an additional layer of protection for the entire face.
Body Protection A disposable, back-closing laboratory coat made of a low-permeability material.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosolization.Protects against inhalation of the powdered substance. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Operational Plan: Handling Procedures

Receiving and Unpacking

  • Visually inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear single-use nitrile gloves during unpacking.

  • Verify the container label matches the order information.

  • Transport the sealed container to the designated storage location.

Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Preparation and Weighing (Solid Compound)

  • All manipulations of the solid compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Solution Preparation

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Waste Disposal

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guidance: Workflow and Safety Hierarchy

The following diagrams illustrate the general workflow for handling potent compounds and the hierarchy of controls to ensure laboratory safety.

G General Workflow for Handling this compound cluster_0 Pre-Handling cluster_1 Handling in Controlled Environment cluster_2 Post-Handling cluster_3 Final Steps Review SDS and Procedures Review SDS and Procedures Assemble PPE Assemble PPE Review SDS and Procedures->Assemble PPE Weighing in Fume Hood Weighing in Fume Hood Assemble PPE->Weighing in Fume Hood Solution Preparation Solution Preparation Weighing in Fume Hood->Solution Preparation Experiment Experiment Solution Preparation->Experiment Decontaminate Work Area Decontaminate Work Area Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper Waste Disposal Proper Waste Disposal Segregate Waste->Proper Waste Disposal Doff PPE Doff PPE Proper Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: General laboratory workflow for handling potent solid compounds.

G Hierarchy of Hazard Controls Elimination Elimination Substitution Substitution Elimination->Substitution label_elim Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE label_ppe Least Effective

Caption: Hierarchy of controls for mitigating laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Fluorobenzoyloxy)tropane
Reactant of Route 2
Reactant of Route 2
3-(p-Fluorobenzoyloxy)tropane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.